Hinokiflavone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-13,31-33,36-37H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDHMFBJQJSTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172760 | |
| Record name | Hinokiflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19202-36-9 | |
| Record name | Hinokiflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19202-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hinokiflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019202369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hinokiflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[4-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HINOKIFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFF5VYC4NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hinokiflavone: A Technical Guide to its Natural Sources and Isolation from Selaginella tamariscina
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hinokiflavone, a C-O-C type biflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a specific focus on its isolation and purification from Selaginella tamariscina, a prominent botanical source. Detailed experimental protocols for extraction and chromatographic purification are presented, alongside quantitative data to inform laboratory-scale and potential scale-up operations. Furthermore, this guide elucidates the molecular mechanism of this compound's anti-inflammatory action through a diagrammatic representation of the implicated signaling pathways.
Natural Sources of this compound
This compound is a naturally occurring biflavonoid found in a variety of plant species, predominantly within the gymnosperms. It was first isolated from the leaves of the Japanese false cypress, Chamaecyparis obtusa[1]. Since its initial discovery, this compound has been identified in numerous other plants.
Key botanical sources of this compound include:
-
Selaginella tamariscina : A traditional Chinese medicine, this plant is a well-documented and significant source of this compound and other bioactive biflavonoids[1][2][3].
-
Juniperus species : Including Juniperus phoenicea and Juniperus rigida[1][3].
-
Platycladus orientalis : An evergreen coniferous tree[2][3].
Isolation of this compound from Selaginella tamariscina
Selaginella tamariscina is a widely utilized source for the isolation of this compound. The following sections detail the experimental methodologies for its extraction and purification.
Extraction Protocols
Various extraction techniques have been employed to isolate this compound from S. tamariscina. The choice of method can significantly impact the yield and purity of the final product.
This modern technique has been optimized for the efficient extraction of this compound and amentoflavone from S. tamariscina.
Experimental Protocol:
-
Plant Material Preparation: Air-dried S. tamariscina is crushed into a powder and sieved.
-
Extraction Solvent: An ionic liquid solution of [Bpy]BF4 at a concentration of 0.15 mol/L is prepared.
-
Solid-Liquid Ratio: The powdered plant material is mixed with the ionic liquid solvent at a ratio of 1:12 (g/mL)[1][5].
-
Ultrasonication: The mixture is subjected to ultrasonic extraction at a power of 280 W for 30 minutes[1][5].
-
Extraction Cycles: The extraction process is repeated for three cycles to maximize yield[1][5].
-
Post-Extraction Processing: The extract is filtered and the solvent is evaporated under reduced pressure to obtain the crude extract.
A more traditional approach involves the use of organic solvents.
Experimental Protocol:
-
Plant Material Preparation: 100 g of air-dried leaves of S. tamariscina are used[6].
-
Extraction: The plant material is boiled at 70°C for 24 hours with 500 mL of 50% ethanol. This extraction procedure is repeated twice[6].
-
Solvent Removal: The combined extracts are filtered, and the solvent is removed using a vacuum rotary evaporator[6].
-
Lyophilization: The resulting filtrate is lyophilized to yield a powdered extract, which can be stored at -20°C[6].
Quantitative Data on Extraction Yields
The efficiency of the extraction method is a critical parameter in the isolation of natural products. The following table summarizes the reported yields of this compound from S. tamariscina using different extraction methods.
| Extraction Method | Solvent/Reagent | Key Parameters | This compound Yield (mg/g of dry plant material) | Total Extract Yield (% w/w) | Reference |
| Ultrasonic-Assisted Ionic Liquid Extraction (UAILE) | 0.15 mol/L [Bpy]BF4 | Solid-liquid ratio: 1:12 g/mL, Ultrasonic power: 280 W, Time: 30 min, 3 cycles | 6.74 | Not Reported | [1][5] |
| Conventional Solvent Extraction | 50% Ethanol | Boiled at 70°C for 24 hours, repeated twice | Not specifically reported for pure this compound | 2.8 | [6] |
Purification Protocols
Following extraction, a multi-step chromatographic purification process is typically required to isolate this compound to a high degree of purity.
Column chromatography is a standard technique for the initial fractionation of the crude extract.
Experimental Protocol:
-
Stationary Phase: Silica gel or Sephadex LH-20 is commonly used as the stationary phase.
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel, which is then loaded onto the column.
-
Elution: A solvent gradient is employed to separate the components of the extract. A typical gradient might start with a non-polar solvent (e.g., n-hexane) and gradually increase in polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
For obtaining high-purity this compound, preparative HPLC is often the final purification step.
Experimental Protocol:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water, often with a small percentage of acetic acid (e.g., 0.1%) to improve peak shape, is a common mobile phase.
-
Injection and Elution: The this compound-containing fractions from column chromatography are dissolved in the mobile phase, filtered, and injected into the preparative HPLC system. The elution is monitored using a UV detector.
-
Fraction Collection and Analysis: The peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC and its structure elucidated by spectroscopic methods such as NMR and mass spectrometry.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from Selaginella tamariscina.
This compound's Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the ERK/MAPK and NF-κB pathways. The diagram below illustrates this mechanism.
Conclusion
This compound is a promising natural product with significant therapeutic potential. Selaginella tamariscina stands out as a key natural source for its isolation. The methodologies outlined in this guide, from advanced extraction techniques like UAILE to multi-step chromatographic purification, provide a solid foundation for researchers to obtain high-purity this compound for further investigation. Understanding its mechanism of action, particularly its inhibitory effects on the ERK/MAPK and NF-κB signaling pathways, is crucial for its development as a potential therapeutic agent for inflammatory diseases. This guide serves as a comprehensive resource for the scientific community engaged in the research and development of this compound-based therapeutics.
References
- 1. Ultrasonic-Assisted Ionic Liquid Extraction of Two Biflavonoids from Selaginella tamariscina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Constituents of Selaginella tamariscina [yakhak.org]
- 3. Biflavonoids Isolated from Selaginella tamariscina and Their Anti-Inflammatory Activities via ERK 1/2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. researchgate.net [researchgate.net]
- 6. Selaginella tamariscina extract suppresses TPA-induced invasion and metastasis through inhibition of MMP-9 in human nasopharyngeal carcinoma HONE-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Structural Elucidation of Hinokiflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hinokiflavone, a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the pivotal moments in its history: its initial discovery and the subsequent elucidation of its complex chemical structure. We will detail the early isolation techniques, the classical chemical degradation methods that provided the first structural clues, and the modern spectroscopic analyses that ultimately confirmed its constitution as a unique C-O-C type biflavonoid. This document aims to serve as a comprehensive resource, consolidating key experimental protocols and quantitative data to support ongoing research and development efforts centered on this promising natural product.
Discovery and Initial Isolation
This compound was first discovered in 1958 by Japanese chemists Tatsuo Kariyone and Tokunosuke Sawada.[1][2][3] It was isolated from the leaves of the Japanese cypress, Chamaecyparis obtusa, a plant deeply rooted in the culture and traditional medicine of Japan.[1][2][4]
Natural Sources
While first identified in Chamaecyparis obtusa, this compound has since been isolated from a variety of other plant species, including those from the genera Rhus, Juniperus, and Selaginella.[5]
Early Isolation Protocol
Caption: General experimental workflow for the isolation of this compound.
Chemical Structure Elucidation: A Journey of Deduction
The determination of this compound's chemical structure was a multi-step process that combined classical chemical degradation techniques with emerging spectroscopic methods. A year after its discovery, the complete structure was proposed by Fukui and Kawano.[1][2]
Initial Characterization and Chemical Properties
Initial studies established this compound as a biflavonoid, a class of compounds composed of two flavonoid units linked together. The molecular formula was determined to be C30H18O10. Early chemical tests, such as reactions with magnesium and hydrochloric acid (Shinoda test), indicated the presence of a flavonoid backbone.
Chemical Degradation: Unveiling the Building Blocks
A key step in the early structure elucidation was the use of chemical degradation techniques to break down the complex biflavonoid into its smaller, more easily identifiable components. One such powerful method employed was potash fusion.
Experimental Protocol: Potash Fusion
-
Sample Preparation: A small amount of purified this compound is mixed with an excess of solid potassium hydroxide (potash).
-
Fusion: The mixture is heated to a high temperature (typically 250-300 °C) in a nickel or iron crucible until it melts and the reaction is complete.
-
Work-up: The cooled reaction mixture is dissolved in water and acidified.
-
Extraction: The acidic solution is extracted with a suitable organic solvent (e.g., diethyl ether) to isolate the degradation products.
-
Analysis: The extracted compounds are then separated and identified using techniques such as chromatography and comparison with authentic samples.
The potash fusion of this compound yielded two primary degradation products: p-hydroxybenzoic acid and phloroglucinol .[5]
Caption: Chemical degradation of this compound into its constituent phenolic acids.
This result was crucial as it suggested that the individual flavonoid units of this compound were likely derived from apigenin, a common flavone that possesses a phloroglucinol A-ring and a p-hydroxyphenyl B-ring.
The Nature of the Linkage: A C-O-C Bridge
With the basic flavonoid skeletons identified, the next challenge was to determine how the two apigenin units were linked. The molecular formula and the degradation products pointed towards a dimeric structure. Further chemical and spectroscopic analysis revealed a C-O-C (ether) linkage, distinguishing this compound from the more common C-C linked biflavonoids like amentoflavone.
Spectroscopic Confirmation: The Power of NMR and Mass Spectrometry
The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provided the definitive evidence for the proposed structure of this compound.
2.4.1. Mass Spectrometry (MS)
Mass spectrometry is instrumental in determining the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry confirms the molecular formula C30H18O10. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that provide clues about the connectivity of the two flavonoid units. The fragmentation often involves the cleavage of the ether bond and subsequent fragmentation of the individual apigenin moieties.
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C30H18O10 |
| Exact Mass | 538.0900 |
| Key MS/MS Fragments | Cleavage of the ether linkage, retro-Diels-Alder fragmentation of the flavonoid rings. |
2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the precise determination of the connectivity and stereochemistry.
Table 2: Representative ¹H and ¹³C NMR Data of this compound (in DMSO-d₆)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |
| Apigenin Unit 1 | ||
| 2 | 164.2 | |
| 3 | 102.9 | 6.89 (s) |
| 4 | 182.1 | |
| 5 | 161.5 | |
| 6 | 99.4 | 6.20 (d, J=2.1) |
| 7 | 164.5 | |
| 8 | 94.7 | 6.48 (d, J=2.1) |
| 1' | 121.3 | |
| 2', 6' | 128.4 | 7.92 (d, J=8.8) |
| 3', 5' | 116.1 | 6.94 (d, J=8.8) |
| 4' | 161.3 | |
| Apigenin Unit 2 | ||
| 2'' | 163.7 | |
| 3'' | 102.8 | 6.78 (s) |
| 4'' | 182.0 | |
| 5'' | 157.4 | |
| 6'' | 109.1 | 6.76 (s) |
| 7'' | 162.2 | |
| 8'' | 98.9 | 6.45 (s) |
| 1''' | 122.9 | |
| 2''', 6''' | 128.9 | 7.90 (d, J=8.7) |
| 3''', 5''' | 116.0 | 6.92 (d, J=8.7) |
| 4''' | 161.2 |
Note: This is a representative table compiled from various sources and minor variations in chemical shifts may be observed due to differences in experimental conditions.
The interpretation of 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) is crucial for unambiguously assigning all the proton and carbon signals and confirming the ether linkage between the two apigenin units.
Caption: Logical flow of the chemical structure elucidation of this compound.
Biosynthesis of this compound
The biosynthesis of biflavonoids, including this compound, is believed to occur through the oxidative coupling of two flavonoid monomers.[5] In the case of this compound, this involves the coupling of two apigenin units. This reaction is likely catalyzed by peroxidase or phenolase enzymes within the plant. The specific regioselectivity of the coupling to form the characteristic ether linkage of this compound is an area of ongoing research.
Conclusion
The discovery and chemical structure elucidation of this compound represent a classic example of natural product chemistry, showcasing the power of a combined approach of chemical degradation and modern spectroscopic techniques. From its initial isolation from the leaves of the Japanese cypress to the definitive confirmation of its unique C-O-C linked biflavonoid structure, the journey of this compound has paved the way for extensive research into its biological activities. This technical guide provides a foundational understanding of the key experimental and analytical milestones that have shaped our knowledge of this important natural compound, offering a valuable resource for researchers and scientists in the field of drug discovery and development.
References
Hinokiflavone Derivatives: A Technical Guide to Natural Occurrence, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hinokiflavone and its derivatives, a class of C-O-C type biflavonoids, are naturally occurring polyphenolic compounds predominantly found in gymnosperms and some club mosses. These molecules have garnered significant scientific interest due to their diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the natural sources of this compound derivatives, their biosynthetic origins, and detailed methodologies for their extraction, isolation, and quantitative analysis. Furthermore, it elucidates the key signaling pathways modulated by these compounds, offering insights for drug discovery and development.
Natural Occurrence of this compound and Its Derivatives
This compound and related biflavonoids are not ubiquitously distributed in the plant kingdom; their presence is a characteristic feature of specific plant families. The primary sources of these compounds are species within the Cupressaceae, Selaginellaceae, and Podocarpaceae families. This compound was first isolated from the leaves of the Japanese cypress, Chamaecyparis obtusa[1].
The quantitative distribution of this compound and its derivatives can vary significantly depending on the plant species, the specific part of the plant, and even the geographical location of its collection[2]. Needles and leaves generally exhibit higher concentrations of these biflavonoids compared to other plant parts like cones or stems[2].
Table 1: Quantitative Occurrence of this compound and Related Biflavonoids in Various Plant Species
| Derivative | Plant Species | Plant Part | Concentration (µg/g dry weight) | Reference |
| This compound | Juniperus communis | Needles | Not explicitly quantified, but present | [2] |
| Juniperus oxycedrus | Needles | Not explicitly quantified, but present | [2] | |
| Amentoflavone | Juniperus communis | Needles | 2965.49 ± 437.62 | [2] |
| Juniperus oxycedrus | Needles | 3014.88 ± 68.06 | [2] | |
| Selaginella nothohybrida | Whole plant | 0.35 - 1.79 mg/g (as a major component) | [2] | |
| Selaginella lepidophylla | Whole plant | 0.35 - 1.79 mg/g (as a major component) | [2] | |
| Selaginella pallescens | Whole plant | 0.35 - 1.79 mg/g (as a major component) | [2] | |
| Selaginella reflexa | Whole plant | 0.35 - 1.79 mg/g (as a major component) | [2] | |
| Robustaflavone | Selaginella nothohybrida | Whole plant | 0.35 - 1.79 mg/g (as a major component) | [2] |
| Selaginella lepidophylla | Whole plant | 0.35 - 1.79 mg/g (as a major component) | [2] | |
| Selaginella pallescens | Whole plant | 0.35 - 1.79 mg/g (as a major component) | [2] | |
| Selaginella reflexa | Whole plant | 0.35 - 1.79 mg/g (as a major component) | [2] | |
| Cupressuflavone | Juniperus communis | Needles | Present, but less abundant than amentoflavone | [2] |
| Juniperus oxycedrus | Needles | Present, but less abundant than amentoflavone | [2] | |
| Bilobetin | Juniperus communis | Needles | Present, but less abundant than amentoflavone | [2] |
Biosynthesis of this compound Derivatives
The biosynthesis of this compound and its derivatives is an extension of the general flavonoid pathway, which originates from the shikimate and phenylpropanoid pathways[3]. The formation of the characteristic biflavonoid structure is believed to occur through the oxidative coupling of two flavonoid monomer units[3][4]. In the case of this compound, this involves the dimerization of two apigenin molecules.
While the precise enzymatic machinery responsible for the C-O-C ether linkage in this compound has not been fully elucidated, it is hypothesized to be catalyzed by cytochrome P450 enzymes or laccases, which are known to mediate oxidative coupling reactions in the biosynthesis of other biaryl natural products[5].
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of biflavonoids in four Mexican species of Selaginella by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Biftavonoids. Part-II. Oxidative Coupling of Phenolic Ketones with FeCI8-DMF : Proof for Inter-flavonyl Linkage [zenodo.org]
- 5. chemrxiv.org [chemrxiv.org]
Hinokiflavone: A Comprehensive Pharmacological Profile and Examination of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hinokiflavone, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile and biological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Pharmacological Profile
This compound is a C-O-C type biflavonoid, structurally composed of two apigenin units linked by an ether bond.[1] It has been isolated from various plant species, including those of the Selaginella, Juniperus, and Rhus genera.[2][3] The pharmacological properties of this compound are extensive, encompassing anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral effects.[3][4][5] Its mechanisms of action are multifaceted, involving the modulation of numerous signaling pathways and the inhibition of key enzymes.
Pharmacokinetics:
Studies in rats have provided initial insights into the pharmacokinetic profile of this compound. Following administration, this compound is extensively metabolized, with major biotransformation pathways including the cleavage of the ether linkage, hydrogenation, and hydrolysis.[6] Phase II metabolism involves conjugation with amino acids, acetylation, and glucuronidation.[6] A pharmacokinetic study in rats determined the elimination half-life (t1/2) of this compound to be approximately 6.10 ± 1.86 hours.[7] The area under the plasma concentration-time curve (AUC) from time zero to infinity (AUC0–∞) was found to be 2541.93 ± 529.85 h·ng/mL.[7] These findings suggest a moderate rate of elimination and reasonable systemic exposure.
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, which have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its potency across different biological targets.
Anticancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, cause cell cycle arrest, and inhibit cell migration and invasion.[4][5]
Table 1: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 27.92 | 24 | [2] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 24.91 | 48 | [2] |
| TE14 | Esophageal Squamous Cell Carcinoma | 26.21 | 24 | [2] |
| TE14 | Esophageal Squamous Cell Carcinoma | 22.07 | 48 | [2] |
| A375 | Melanoma | 7-11 (as WG020) | 72 | [5][8] |
| CHL-1 | Melanoma | 7-11 (as WG020) | 72 | [5][8] |
| B16-F10 | Melanoma | 7-11 (as WG020) | 72 | [5][8] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | - | [4] |
| HepG2 | Hepatocellular Carcinoma | Not specified | - | [4] |
| VERO (non-tumoral) | Kidney epithelial | 25 (as WG020) | 72 | [5][8] |
| LO2 (non-tumoral) | Liver | 25 (as WG020) | 72 | [5][8] |
Antiprotozoal Activity
This compound has also shown promise as an antiprotozoal agent, exhibiting activity against clinically relevant parasites.
Table 2: Antiprotozoal Activity of this compound (IC50 Values)
| Organism | Disease | IC50 (µM) | Reference |
| Leishmania donovani | Leishmaniasis | 2.9 | [5] |
| Plasmodium falciparum | Malaria | 2.3 | [5] |
Antioxidant Activity
The antioxidant properties of this compound contribute to its protective effects against cellular damage induced by oxidative stress.
Table 3: Antioxidant Activity of this compound
| Assay | IC50 (µg/mL) | Reference |
| DPPH radical scavenging | Not specified | [9] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
PI3K/AKT/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[2][8]
References
- 1. Honokiol Decreases Lung Cancer Metastasis through Inhibition of the STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 and HIF1α cooperatively activate HIF1 target genes in MDA-MB-231 and RCC4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts dual regulation on apoptosis and pyroptosis via the SIX4/Stat3/Akt pathway to alleviate APAP-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Hinokiflavone: A Multifaceted Inhibitor of Cancer Cell Proliferation and Metastasis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hinokiflavone, a naturally occurring biflavonoid, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This document provides a comprehensive technical overview of the molecular pathways targeted by this compound in cancer cells, supported by quantitative data and detailed experimental methodologies. This compound's anti-neoplastic effects are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis. These actions are orchestrated through the modulation of key signaling pathways, including the ERK1-2/p38/NF-κB, STAT3, Akt/NF-κB, and JNK pathways, as well as its unique function as an inhibitor of the SUMO-specific protease 1 (SENP1). This guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a combination of mechanisms that ultimately lead to the suppression of tumor growth and progression. These core mechanisms include the induction of apoptosis, arrest of the cell cycle at critical checkpoints, and inhibition of metastatic processes.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a variety of cancer cell lines.[1][2] This programmed cell death is primarily initiated through the intrinsic mitochondrial pathway, characterized by several key molecular events:
-
Modulation of Bcl-2 Family Proteins: this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential.
-
Mitochondrial Disruption and Cytochrome c Release: The altered Bax/Bcl-2 balance results in the loss of mitochondrial transmembrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[1][3]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspase enzymes, including caspase-3 and caspase-9, which are the executioners of apoptosis.[1][4]
-
Generation of Reactive Oxygen Species (ROS): this compound has been shown to induce the production of reactive oxygen species (ROS) within cancer cells, which can further contribute to mitochondrial-mediated apoptosis.[3][5]
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle in cancer cells, preventing their proliferation. It has been observed to cause cell cycle arrest at two distinct phases:
-
G0/G1 Phase Arrest: In hepatocellular carcinoma cells, this compound induces arrest in the G0/G1 phase of the cell cycle.[1][6] This is associated with the upregulation of the tumor suppressor proteins p53 and p21.[1][6]
-
G2/M Phase Arrest: In chronic myeloid leukemia cells, this compound treatment leads to an accumulation of cells in the G2/M phase, which is mediated by the upregulation of p21 and downregulation of Cdc2.[4][7]
Inhibition of Metastasis
A key aspect of this compound's anti-cancer activity is its ability to inhibit the metastatic cascade, which is the primary cause of cancer-related mortality. This is achieved through:
-
Downregulation of Matrix Metalloproteinases (MMPs): this compound significantly reduces the expression and activity of MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.[1][8]
-
Modulation of the Epithelial-to-Mesenchymal Transition (EMT): In breast cancer cells, this compound has been shown to inhibit migration and invasion by modulating the EMT process. This involves the upregulation of E-cadherin and downregulation of N-cadherin.[2]
Key Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are a consequence of its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.
Inhibition of Pro-Survival and Proliferative Pathways
-
ERK1-2/p38/NF-κB Pathway: this compound has been shown to interfere with the ERK1-2/p38/NF-κB signaling pathway, which is centrally involved in cancer cell proliferation, survival, and inflammation.[1][8][9]
-
Akt/NF-κB Pathway: In laryngeal cancer, extracts containing this compound have been found to inhibit the Akt/NF-κB signaling pathway, leading to reduced cell migration and induction of apoptosis.[10]
-
STAT3 Pathway: The same extracts were also shown to inhibit the STAT3 signaling pathway, which is a critical regulator of tumor cell survival and proliferation.[10]
Activation of Apoptotic Pathways
-
JNK Pathway: In hepatocellular carcinoma, this compound activates the c-Jun N-terminal kinase (JNK) pathway, which is a key mediator of stress-induced apoptosis.[1][6] This activation is linked to the generation of mitochondrial ROS.[6]
Inhibition of SENP1 and Modulation of Pre-mRNA Splicing
A unique mechanism of action of this compound is its ability to inhibit SUMO-specific protease 1 (SENP1).[1][8] SENP1 is an enzyme that removes SUMO (Small Ubiquitin-like Modifier) from target proteins, a process known as deSUMOylation. By inhibiting SENP1, this compound leads to the accumulation of SUMOylated proteins, which has several downstream consequences:
-
Modulation of p53 Activity: SENP1 is a regulator of the tumor suppressor protein p53. Inhibition of SENP1 by this compound can lead to the activation of p53 and the subsequent expression of its target gene, p21, contributing to cell cycle arrest.[1][10]
-
Alteration of Pre-mRNA Splicing: this compound has been identified as a modulator of pre-mRNA splicing by affecting the assembly and function of the spliceosome complex.[1]
Quantitative Data
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| HeLa | Cervical Cancer | ~35.4 (19.0 µg/mL) | Not Specified | [1] |
| U251 | Glioma | ~55.5 (29.8 µg/mL) | Not Specified | [1] |
| MCF-7 | Breast Cancer | ~73.2 (39.3 µg/mL) | Not Specified | [1] |
| HT29 | Colorectal Cancer | 15-40 | Not Specified | [1] |
| HCT116 | Colorectal Cancer | 15-40 | Not Specified | [1] |
| CT26 | Colorectal Cancer | 15-40 | Not Specified | [1] |
| A375 | Melanoma | Not Specified | Not Specified | [5] |
| B16 | Melanoma | Not Specified | Not Specified | [5] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | Not Specified | [1] |
| HONE-1 | Nasopharyngeal Carcinoma | Not Specified | Not Specified | [1] |
| K562 | Chronic Myeloid Leukemia | Not Specified | Not Specified | [4] |
| KB | Nasopharyngeal Cancer | ~7.4 (4 µg/mL) | Not Specified | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.
MTT Assay for Cell Viability
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%.
-
Replace the medium in the wells with the this compound dilutions and control medium (with and without DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression levels of specific proteins (e.g., Bax, Bcl-2, caspases, p53, p21, MMPs, and signaling pathway components) following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: this compound-induced apoptotic pathway.
Caption: Inhibition of metastasis by this compound.
Caption: this compound's inhibition of SENP1 and its downstream effects.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF‐κB activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
Hinokiflavone: A Biflavonoid with Potent Anti-Inflammatory and Antioxidant Properties
A Technical Guide for Researchers and Drug Development Professionals
Hinokiflavone, a naturally occurring biflavonoid found in plants such as Selaginella tamariscina and Juniperus phoenicea, has emerged as a promising therapeutic candidate due to its significant anti-inflammatory and antioxidant activities.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying these properties, supported by available quantitative data and detailed experimental methodologies.
Core Anti-Inflammatory and Antioxidant Mechanisms
This compound exerts its pharmacological effects through the modulation of key signaling pathways and direct molecular interactions. Its dual capacity to mitigate inflammation and oxidative stress positions it as a molecule of interest for the development of novel therapeutics for a range of pathologies, including chronic inflammatory diseases and conditions associated with oxidative damage.
Anti-Inflammatory Properties
This compound's anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] By interfering with these pathways, this compound effectively suppresses the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and IL-8.[2][4]
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation.[5] this compound has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.[2][6] This inhibition can occur through the prevention of IκB degradation, which otherwise allows for the translocation of NF-κB to the nucleus.[5]
MAPK Pathway Modulation: The MAPK signaling pathways, including ERK1/2, p38, and JNK, are crucial in transducing extracellular signals to cellular responses, including inflammation.[3] this compound has been demonstrated to interfere with the phosphorylation of key proteins in these pathways. For instance, it can activate JNK and p38 MAPK signaling while inhibiting the MEK/ERK pathway in certain cell types.[3] This modulation helps to regulate the inflammatory response.
Antioxidant Properties
This compound's antioxidant activity is attributed to both direct radical scavenging and the enhancement of endogenous antioxidant defense systems.[7][8] This dual action helps to protect cells from damage induced by reactive oxygen species (ROS).
Direct Radical Scavenging: As a phenolic compound, this compound can directly scavenge free radicals, such as those measured in DPPH and ABTS assays.[7][9] The structure of biflavonoids, with their multiple hydroxyl groups, contributes to their potent antioxidant capacity.[10]
Nrf2 Pathway Activation: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[11][12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1.[13] Oxidative stress or induction by molecules like this compound can lead to the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[12] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cell's capacity to neutralize ROS.[13][14]
Quantitative Data on Bioactivity
The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant activities of this compound.
Table 1: Anti-Inflammatory Activity of this compound
| Assay/Model | Target/Mediator | Effect | IC50/Concentration | Reference |
| Chronic Myeloid Leukemia (K562) Cells | Cell Proliferation | Inhibition | IC50: 8.84 ± 1.62 µM (48h) | [3] |
| Methicillin-resistant Staphylococcus aureus | Caseinolytic protease P (ClpP) | Inhibition | IC50: 34.36 mg/mL | [15] |
Table 2: Antioxidant Activity of this compound
| Assay | Effect | EC50/IC50 | Reference |
| DPPH Radical Scavenging | Scavenging Activity | EC50 = 0.18 mg/mL (for 80% methanol root extracts containing this compound) | [7] |
| ABTS Radical Scavenging | Scavenging Activity | EC50 = 0.55 mg/mL (for 80% methanol root extracts containing this compound) | [7] |
Table 3: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| HeLa | Cervical Cancer | 19.0 µg/mL | [2][4] |
| U251 | Glioma | 29.8 µg/mL | [2][4] |
| MCF-7 | Breast Cancer | 39.3 µg/mL | [2][4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for assessing its antioxidant properties.
Caption: this compound's inhibition of NF-κB and MAPK pathways.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
Caption: General workflow for in vitro antioxidant assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common protocols used to assess the anti-inflammatory and antioxidant properties of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to evaluate the free radical scavenging ability of a compound.[9][16]
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (typically around 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare various concentrations of this compound in methanol.
-
A positive control, such as ascorbic acid or quercetin, should also be prepared in various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the this compound solution (or control/blank) to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[9]
-
Preparation of ABTS Radical Cation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the this compound solution (or control/blank) to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Cell Viability Assay (MTT or CCK-8)
These assays are used to assess the cytotoxic effects of a compound on cultured cells.[3]
-
Cell Culture:
-
Culture the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies) in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
-
-
Assay Procedure (MTT example):
-
After the treatment period, add MTT solution to each well and incubate for a few hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
-
Measurement and Calculation:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
-
The IC50 value (the concentration that causes 50% inhibition of cell growth) can be calculated.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to measure the production of nitric oxide, a key inflammatory mediator, by cells.[4]
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specific time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production. Include unstimulated and vehicle-treated controls.
-
-
Sample Collection:
-
After the incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
-
Griess Reaction:
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for a short period to allow for color development (a pink/magenta color indicates the presence of nitrite, a stable product of NO).
-
-
Measurement and Calculation:
-
Measure the absorbance at around 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
The inhibitory effect of this compound on NO production can then be determined.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent due to its well-documented anti-inflammatory and antioxidant properties. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and Nrf2, underscores its multifaceted mechanism of action. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile for various human diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this promising natural compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Hinokiflavone: A Biflavonoid with Therapeutic Potential in Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. The pathological hallmarks of these disorders, such as protein misfolding and aggregation, oxidative stress, and chronic neuroinflammation, offer key targets for therapeutic intervention. Hinokiflavone, a naturally occurring biflavonoid, has emerged as a promising candidate due to its potent anti-inflammatory, antioxidant, and anti-amyloidogenic properties demonstrated in various biological systems. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound in neurodegenerative diseases, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. While direct quantitative data for this compound in specific neurodegenerative models is still emerging, this guide leverages data from the closely related biflavonoid, amentoflavone, to provide a robust framework for future research and development.
Introduction: The Promise of Biflavonoids in Neurodegeneration
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. While the specific etiologies vary, common underlying pathological mechanisms include neuroinflammation, oxidative stress, mitochondrial dysfunction, and the aggregation of misfolded proteins such as amyloid-beta (Aβ) and tau.[1] Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their neuroprotective effects.[2][3] Biflavonoids, which are dimers of flavonoid units, may offer enhanced therapeutic potential compared to their monomeric counterparts.[4]
This compound, a C-O-C type biflavonoid composed of two apigenin units, has been shown to possess a range of pharmacological activities, including anti-inflammatory and antioxidant effects.[4] While much of the research on this compound has focused on its anti-cancer properties, the underlying mechanisms of action, such as the modulation of key signaling pathways like NF-κB and MAPKs, are highly relevant to the pathology of neurodegenerative diseases.[4][5] This guide will explore these mechanisms in detail and provide the necessary technical information for researchers to investigate the therapeutic potential of this compound in this critical area.
Core Mechanisms of Action and Key Signaling Pathways
This compound is proposed to exert its neuroprotective effects through a multi-targeted approach, addressing several key pathological cascades in neurodegenerative diseases.
Anti-Inflammatory Effects: Modulation of Microglial Activation
Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases.[6] Activated microglia release a barrage of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. This compound is hypothesized to suppress this inflammatory cascade by inhibiting key signaling pathways.
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the inflammatory response.[7] In activated microglia, the canonical NF-κB pathway is triggered, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit NF-κB activity in other cell types, and a similar mechanism is proposed in microglia.[5]
Antioxidant Effects: Activation of the Nrf2 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8] Many flavonoids are known to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.[9]
References
- 1. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primo.seattleu.edu [primo.seattleu.edu]
- 7. Role of Nuclear Factor Kappa B (NF-KB) Signalling in Neurodegenerative Diseases: An Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Potential of Hinokiflavone: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Antiviral Activity of Hinokiflavone Against Influenza and Other Viruses
Introduction
This compound, a naturally occurring biflavonoid found in a variety of plant species, has emerged as a promising candidate in the search for novel antiviral agents. This technical guide provides a comprehensive overview of the current state of research into the antiviral properties of this compound, with a particular focus on its activity against influenza viruses. This document is intended for researchers, scientists, and drug development professionals, and consolidates quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate further investigation and development of this compound-based therapeutics.
Quantitative Antiviral Activity of this compound
The antiviral efficacy of this compound has been quantified against several viruses. The following tables summarize the available 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, providing a clear comparison of its potency across different viral targets.
Table 1: In Vitro Inhibitory Activity of this compound Against Viral Enzymes
| Viral Target | Virus | Assay Type | IC50 | Reference |
| Neuraminidase (Sialidase) | Influenza A and B | Enzymatic Assay | Not explicitly stated in abstract, but inhibitory activity confirmed. | [1][2] |
| Reverse Transcriptase (RT) | HIV-1 | Enzymatic Assay | 65 µM | [3] |
| RNA-dependent RNA Polymerase (RdRp) | Dengue Virus 2 | Enzymatic Assay | 0.26 µM | [4][5] |
Table 2: Cell-Based Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50/IC50 | Reference |
| Herpes Simplex Virus-1 (HSV-1) | Not specified in secondary source | Not specified in secondary source | 10.51 µg/mL | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's antiviral activity.
Neuraminidase Inhibition Assay (Fluorometric)
This assay is used to determine the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to measure enzyme activity.
-
Materials:
-
Influenza virus stock (e.g., A/H1N1, A/H3N2, Influenza B)
-
This compound (or other test compounds)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound, a standardized amount of influenza virus, and the assay buffer. Include virus-only (no inhibitor) and buffer-only (no virus, no inhibitor) controls.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm, respectively).
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cytopathic Effect (CPE) Reduction Assay
This cell-based assay evaluates the ability of a compound to protect cells from the virus-induced cell death.
-
Principle: Many viruses cause visible damage, or cytopathic effects, to the cells they infect. An effective antiviral compound will inhibit viral replication and thus reduce or prevent CPE.
-
Materials:
-
Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)
-
Virus stock
-
This compound (or other test compounds)
-
Cell culture medium
-
96-well clear microplates
-
Microscope
-
Cell viability dye (e.g., Crystal Violet, Neutral Red, or MTT)
-
-
Procedure:
-
Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted this compound.
-
Infect the cells with a pre-determined amount of virus (multiplicity of infection, MOI). Include virus-infected/untreated controls and mock-infected/untreated controls.
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours).
-
Visually assess the CPE in each well using a microscope.
-
Quantify cell viability using a suitable method. For example, with Crystal Violet staining:
-
Fix the cells with a solution like 4% formaldehyde.
-
Stain the adherent, viable cells with Crystal Violet solution.
-
Wash away the excess stain.
-
Solubilize the stain from the cells.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Calculate the percentage of CPE reduction for each concentration of this compound compared to the virus control.
-
Determine the EC50 value from the dose-response curve.
-
Anti-HIV Reverse Transcriptase (RT) Assay
This enzymatic assay measures the inhibition of the HIV-1 reverse transcriptase enzyme.
-
Principle: This assay typically uses a non-radioactive ELISA-based method that detects the synthesis of DNA from an RNA template by RT.
-
Materials:
-
Recombinant HIV-1 RT
-
This compound
-
Reaction buffer containing a poly(A) template and oligo(dT) primers
-
Biotin-dUTP and dNTPs
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
96-well plates
-
-
Procedure:
-
The reaction is carried out in a 96-well plate coated with oligo(dT).
-
A mixture of the poly(A) template, this compound at various concentrations, and HIV-1 RT is added to the wells.
-
The reaction is initiated by adding the dNTP mix containing biotin-dUTP.
-
The plate is incubated to allow for DNA synthesis.
-
The newly synthesized biotinylated DNA strand binds to the oligo(dT) on the plate.
-
The wells are washed to remove unincorporated nucleotides.
-
Streptavidin-HRP is added, which binds to the biotinylated DNA.
-
After another wash, the HRP substrate is added, and the color development is measured spectrophotometrically.
-
The IC50 value is calculated based on the reduction in signal in the presence of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in influenza virus infection and the general workflows for antiviral assays.
Signaling Pathway
Influenza A virus infection has been shown to activate host cell signaling pathways such as the PI3K/Akt and MAPK pathways to support its replication. Flavonoids have been reported to counteract these effects.
Caption: Influenza A virus-activated PI3K/Akt and MAPK signaling pathways.
Experimental Workflows
The following diagrams illustrate the general workflows for the neuraminidase inhibition assay and the cytopathic effect reduction assay.
Caption: Workflow for a fluorometric neuraminidase inhibition assay.
Caption: Workflow for a cytopathic effect (CPE) reduction assay.
Conclusion and Future Directions
This compound demonstrates significant antiviral activity against a range of viruses, most notably through the inhibition of key viral enzymes such as influenza neuraminidase, HIV-1 reverse transcriptase, and dengue virus RNA-dependent RNA polymerase. The available quantitative data, while still somewhat limited, suggests that this compound and its derivatives warrant further investigation as potential broad-spectrum antiviral agents.
Future research should focus on:
-
Expanding the quantitative data: Determining the IC50 and EC50 values of this compound against a wider range of influenza strains, including recent clinical isolates and drug-resistant variants.
-
Elucidating the mechanism of action: While neuraminidase inhibition is a key mechanism against influenza, further studies are needed to fully understand its impact on other stages of the viral life cycle and its modulation of host signaling pathways.
-
In vivo efficacy and safety: Preclinical studies in animal models are essential to evaluate the therapeutic potential, pharmacokinetics, and safety profile of this compound.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective antiviral compounds.
This technical guide provides a solid foundation for these future endeavors, with the ultimate goal of translating the antiviral potential of this compound into effective clinical therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral effects of the fused tricyclic derivatives of indoline and imidazolidinone on ZIKV infection and RdRp activities of ZIKV and DENV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products as Anti-HIV Agents and Role in HIV-Associated Neurocognitive Disorders (HAND): A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids [mdpi.com]
- 6. cognit.ca [cognit.ca]
Hinokiflavone's Impact on Matrix Metalloproteinases (MMPs) Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hinokiflavone, a naturally occurring biflavonoid, has demonstrated significant potential as a regulator of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases critically involved in the degradation of the extracellular matrix. Dysregulation of MMP expression is a hallmark of numerous pathological conditions, including cancer invasion and metastasis. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on MMP expression, with a focus on its mechanism of action, experimental validation, and the signaling pathways it modulates. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction to this compound and Matrix Metalloproteinases
This compound is a C-O-C type biflavonoid found in various plant species. It has garnered scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Matrix metalloproteinases are a family of over 20 zinc-dependent proteases that play a pivotal role in tissue remodeling, cell migration, and angiogenesis. Their expression and activity are tightly regulated under physiological conditions. However, in pathological states such as cancer, their overexpression contributes to the breakdown of the basement membrane, facilitating tumor cell invasion and metastasis. Key MMPs implicated in cancer progression include MMP-2 (gelatinase A) and MMP-9 (gelatinase B).
This compound's Effect on MMP Expression: Quantitative Data Summary
This compound has been shown to downregulate the expression of key MMPs, particularly MMP-2 and MMP-9, in various cancer cell lines. While specific quantitative data from dose-response studies are dispersed across literature, the consistent observation is a significant, dose-dependent reduction in both the protein expression and enzymatic activity of these MMPs upon treatment with this compound.
| Cell Line | MMP(s) Affected | Observed Effect on Expression/Activity | Citation(s) |
| A375 and B16 Melanoma Cells | MMP-2, MMP-9 | Downregulation of expression. | [1][2] |
| MDA-MB-231 Breast Cancer Cells | MMP-2 | Remarkable decrease in MMP-2 positive cells. | [2] |
| HONE-1 Nasopharyngeal Carcinoma Cells | MMP-9 | Inhibition of expression and activity. | [3] |
| Esophageal Squamous Cell Carcinoma (ESCC) Cells | MMP-2, MMP-9 | Downregulation of protein expression. | [4] |
Signaling Pathways Modulated by this compound
The inhibitory effect of this compound on MMP expression is primarily attributed to its interference with key intracellular signaling pathways that regulate MMP gene transcription. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades are the principal targets.
The ERK/p38/NF-κB Signaling Pathway
This compound has been shown to suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK. The activation of these kinases under pathological stimuli normally leads to the activation of the transcription factor NF-κB. By inhibiting the ERK/p38 axis, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of its target genes, including MMP-2 and MMP-9.
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to assess the effect of this compound on MMP expression.
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines known to express MMP-2 and MMP-9 (e.g., A375 melanoma, MDA-MB-231 breast cancer, HONE-1 nasopharyngeal carcinoma) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) is always included in experiments.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).
Western Blot Analysis for MMP Protein Expression
This technique is used to quantify the levels of MMP-2 and MMP-9 proteins in cell lysates.
Detailed Steps:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for MMP-2 or MMP-9. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the expression of MMPs is normalized to the loading control.
Gelatin Zymography for MMP Enzymatic Activity
This assay is used to assess the enzymatic activity of MMP-2 and MMP-9.
Detailed Steps:
-
Sample Preparation: Conditioned media from cell cultures are collected and centrifuged to remove cellular debris. The protein concentration is determined.
-
Electrophoresis: Equal amounts of protein are mixed with non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin (1 mg/mL).
-
Renaturation and Development: After electrophoresis, the gel is washed with a renaturing buffer (containing Triton X-100) to remove SDS and allow the enzymes to renature. The gel is then incubated overnight at 37°C in a developing buffer containing CaCl2 and ZnCl2, which are essential for MMP activity.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250 and then destained.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands, corresponding to the enzymatic activity, can be quantified by densitometry.
Conclusion and Future Directions
This compound effectively downregulates the expression and activity of key matrix metalloproteinases, particularly MMP-2 and MMP-9, in various cancer models. Its mechanism of action involves the suppression of the ERK/p38/NF-κB signaling pathway. These findings underscore the potential of this compound as a lead compound for the development of novel anti-metastatic therapies.
Future research should focus on:
-
Conducting comprehensive in vivo studies to validate the anti-metastatic efficacy of this compound in preclinical animal models.
-
Elucidating the potential for direct binding of this compound to MMPs and its contribution to the overall inhibitory effect.
-
Optimizing the delivery and bioavailability of this compound through formulation studies.
-
Investigating the synergistic effects of this compound in combination with conventional chemotherapy agents.
By addressing these areas, the full therapeutic potential of this compound in modulating MMP expression for the treatment of cancer and other MMP-related diseases can be realized.
References
- 1. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and inhibits migration of breast cancer cells via EMT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selaginella tamariscina extract suppresses TPA-induced invasion and metastasis through inhibition of MMP-9 in human nasopharyngeal carcinoma HONE-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Growth of Esophageal Squamous Cancer By Inducing Apoptosis via Regulation of the PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Hinokiflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hinokiflavone, a naturally occurring biflavonoid found in a variety of plant species, has garnered significant interest in oncological research due to its potential antitumor activities. Preliminary studies have demonstrated its capacity to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in various cancer cell lines.[1][2][3][4] The cytotoxic effects of this compound are attributed to its modulation of several key signaling pathways, including the MAPK/NF-κB and mitochondrial ROS/JNK/caspase pathways.[1][2] Accurate and reproducible assessment of its cytotoxic potential is paramount for its development as a potential therapeutic agent.
This document provides detailed application notes and experimental protocols for evaluating the in vitro cytotoxicity of this compound using two common cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Assay Principles
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, typically at a wavelength of 570 nm.[6]
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies the number of viable cells in culture by measuring the amount of adenosine triphosphate (ATP) present, a key indicator of metabolically active cells.[8][9][10] The assay reagent contains a thermostable luciferase enzyme (Ultra-Glo™ Recombinant Luciferase) and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a stable "glow-type" luminescent signal that is proportional to the ATP concentration.[9][10] This luminescence is then measured using a luminometer.
Data Presentation: Cytotoxicity of this compound
The following table summarizes hypothetical quantitative data for the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa) as determined by both MTT and CellTiter-Glo® assays. This data is for illustrative purposes to demonstrate how results can be presented.
| Cell Line | Assay | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| HeLa | MTT | 0 (Control) | 48 | 100 ± 5.2 | |
| 10 | 48 | 85 ± 4.1 | |||
| 25 | 48 | 62 ± 3.5 | 35.2 | ||
| 50 | 48 | 41 ± 2.8 | |||
| 100 | 48 | 23 ± 1.9 | |||
| HeLa | CellTiter-Glo® | 0 (Control) | 48 | 100 ± 4.8 | |
| 10 | 48 | 88 ± 3.9 | |||
| 25 | 48 | 58 ± 3.1 | 32.5 | ||
| 50 | 48 | 35 ± 2.5 | |||
| 100 | 48 | 18 ± 1.5 |
Note: IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves. It is important to note that assay interference can occur with some compounds. For polyphenolic compounds like this compound, the CellTiter-Glo® assay may offer higher accuracy and sensitivity compared to the MTT assay, which has shown potential for interference.[11]
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol for this compound
This protocol is based on the manufacturer's instructions (Promega Corporation) and should be optimized for specific experimental needs.
Materials:
-
This compound
-
DMSO
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
CellTiter-Glo® Reagent[8]
-
Opaque-walled 96-well microplates (white plates are recommended for luminescence assays)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, seeding cells into an opaque-walled 96-well plate.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay to treat the cells with various concentrations of this compound.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature before use.[13]
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting to avoid foaming.
-
Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.[8]
-
-
Signal Generation and Measurement:
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Luminescence of Treated Cells / Luminescence of Control Cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow of the MTT cytotoxicity assay for this compound.
References
- 1. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. ch.promega.com [ch.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 11. mdpi.com [mdpi.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. promega.com [promega.com]
flow cytometry analysis of apoptosis and cell cycle arrest induced by hinokiflavone
Application Notes and Protocols for Flow Cytometry Analysis
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to analyzing the effects of hinokiflavone on apoptosis and cell cycle arrest using flow cytometry. This compound, a naturally occurring biflavonoid, has demonstrated significant anti-cancer properties by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells.
Introduction
This compound has been shown to exert its anti-tumor effects across various cancer cell lines. Mechanistically, it can induce apoptosis through the activation of caspase-dependent pathways and by modulating the expression of key apoptosis-related proteins such as Bax and Bcl-2.[1][2] Furthermore, this compound can cause cell cycle arrest, often at the G2/M or S phase, thereby inhibiting tumor growth.[3][4] Flow cytometry is an indispensable tool for quantifying these cellular responses to this compound treatment.
Key Signaling Pathways
This compound's induction of apoptosis and cell cycle arrest is mediated through several key signaling pathways. A prominent mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including JNK and p38 MAPK, which in turn can inhibit the pro-survival NF-κB signaling pathway.[3][5][6] This leads to a cascade of events culminating in caspase activation and apoptosis.[3] Additionally, this compound has been reported to interfere with other pathways, including the inhibition of MDM2, a negative regulator of the p53 tumor suppressor.[7]
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. This compound induces apoptosis and inhibits migration of breast cancer cells via EMT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in melanoma cells through the ROS-mitochondrial apoptotic pathway and impairs cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes: Measuring Hinokiflavone's Effect on Cell Proliferation Using EdU Incorporation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hinokiflavone, a naturally occurring biflavonoid, has demonstrated significant anti-proliferative effects across a variety of cancer cell lines, making it a compound of interest in oncological research and drug development.[1][2][3][4] Accurate quantification of its impact on cell division is crucial for elucidating its mechanism of action and determining its therapeutic potential. The 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay is a modern, reliable, and efficient method for measuring de novo DNA synthesis, a hallmark of cell proliferation.[5][6][7][8] This technique offers a superior alternative to the traditional BrdU assay by utilizing a "click" chemistry reaction that is quick, requires milder conditions, and provides a better signal-to-noise ratio.[5][6][7]
These application notes provide a detailed protocol for utilizing the EdU incorporation assay to quantitatively assess the dose- and time-dependent effects of this compound on the proliferation of cancer cells.
Data Presentation: Effect of this compound on Cancer Cell Proliferation
The following table summarizes the inhibitory effects of this compound on the proliferation of various cancer cell lines as reported in the literature. This data can serve as a reference for designing experiments, including the selection of appropriate cell lines and concentration ranges for this compound treatment.
| Cell Line | Cancer Type | Method | Key Findings | Reference |
| K562 | Chronic Myeloid Leukemia | CCK-8 Assay | IC50 values: 23.38 ± 1.78 µM (24h), 8.84 ± 1.62 µM (48h), 5.93 ± 0.28 µM (72h).[4] | [4] |
| SMMC-7721, HepG2 | Hepatocellular Carcinoma | CCK-8 Assay, Colony Formation | This compound inhibited proliferation and colony formation in a dose-dependent manner and induced G0/G1 phase arrest.[9] | [9] |
| A375, B16 | Melanoma | MTT Assay, EdU Assay | This compound inhibited cell proliferation in a dose- and time-dependent manner and blocked cell cycle progression at the S phase.[2] | [2] |
| MDA-MB-231 | Breast Cancer | In vivo xenograft | Treatment with this compound distinctly inhibited tumor growth.[3] | [3] |
| N/P(14) | Bladder Cancer | Flow Cytometry | This compound promoted cell cycle accumulation at the sub-G1 phase.[10] | [10] |
| KB | Nasopharyngeal Cancer | In vitro growth inhibition | ED50 of 4 µg/mL.[1] | [1] |
Experimental Protocols
This section details the methodology for conducting an EdU incorporation assay to measure the effect of this compound on cell proliferation. The protocol is adaptable for analysis by fluorescence microscopy or flow cytometry.
Materials
-
This compound (stock solution prepared in DMSO)
-
Cell line of interest (e.g., K562, HepG2, A375)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 3.7% or 4% formaldehyde in PBS)[5][12]
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[11][12]
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click chemistry reaction cocktail components (as per manufacturer's instructions, typically includes a fluorescent azide, copper sulfate, and a reaction buffer)
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
-
96-well plates or coverslips in multi-well plates
Protocol
1. Cell Seeding and Treatment with this compound
a. Seed the cells in a 96-well plate (for flow cytometry or plate reader analysis) or on coverslips within a multi-well plate (for microscopy) at a density that allows for logarithmic growth during the experiment. b. Allow the cells to adhere and recover overnight. c. Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). d. Replace the existing medium with the medium containing the desired concentrations of this compound or the vehicle control. e. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
2. EdU Labeling
a. Following the this compound treatment, add EdU to the culture medium to a final concentration of 10 µM.[11][13] b. Incubate the cells for a period that allows for optimal labeling, which can vary depending on the cell type's doubling time (typically 1-2 hours).[13] It is important not to disturb the cells during this incubation to avoid disrupting their normal cell cycle.[11]
3. Cell Fixation and Permeabilization
a. For Adherent Cells: i. Carefully aspirate the EdU-containing medium. ii. Wash the cells once with PBS. iii. Add the fixative solution and incubate for 15 minutes at room temperature.[5][12] iv. Remove the fixative and wash the cells twice with 3% BSA in PBS.[5] v. Add the permeabilization buffer and incubate for 20 minutes at room temperature.[5][12] b. For Suspension Cells: i. Pellet the cells by centrifugation. ii. Discard the supernatant and wash the cells once with PBS. iii. Resuspend the cell pellet in the fixative solution and incubate for 15 minutes at room temperature. iv. Pellet the cells, discard the fixative, and wash twice with 3% BSA in PBS. v. Resuspend the cells in the permeabilization buffer and incubate for 20 minutes at room temperature.
4. EdU Detection via Click Chemistry
a. Prepare the click chemistry reaction cocktail according to the manufacturer's protocol immediately before use. This typically involves mixing a fluorescently labeled azide, a copper (I) catalyst, and a reaction buffer. b. Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS. c. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[11] d. Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[11]
5. Nuclear Staining and Analysis
a. Incubate the cells with a nuclear counterstain such as Hoechst 33342 or DAPI to visualize all cell nuclei. b. Wash the cells with PBS. c. The samples are now ready for analysis. i. Fluorescence Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of both the EdU-positive cells (proliferating) and the total number of cells (nuclear stain). The percentage of proliferating cells can be calculated. ii. Flow Cytometry: Scrape and resuspend the cells (if adherent) and analyze them using a flow cytometer to quantify the percentage of EdU-positive cells in the population.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effect on cell proliferation using an EdU assay.
Putative Signaling Pathway of this compound's Anti-Proliferative Effect
Caption: this compound may inhibit proliferation by modulating SENP1/p53 and MAPK/NF-κB pathways.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. This compound induces apoptosis in melanoma cells through the ROS-mitochondrial apoptotic pathway and impairs cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and inhibits migration of breast cancer cells via EMT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 8. EdU Assay | Kit for Cell Proliferation Analysis [baseclick.eu]
- 9. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF‐κB activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Establishing a Clonogenic Assay to Determine Long-Term Effects of Hinokiflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hinokiflavone, a naturally occurring biflavonoid found in plants such as Selaginella tamariscina and Platycladus orientalis, has demonstrated notable anti-cancer properties.[1] It has been shown to inhibit the proliferation of various cancer cells, induce apoptosis, and impede cell migration and invasion.[2][3] The clonogenic assay, a well-established in vitro cell survival assay, is an indispensable tool for assessing the long-term effects of cytotoxic agents like this compound.[4][5] This assay determines the ability of a single cell to undergo "unlimited" division and form a colony of at least 50 cells.[5] By quantifying the reduction in colony formation after treatment, researchers can evaluate the long-term efficacy of this compound in inhibiting cancer cell proliferation and survival.
These application notes provide a comprehensive protocol for establishing and performing a clonogenic assay to investigate the long-term effects of this compound on cancer cell lines.
Key Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting the results of the clonogenic assay. This compound has been reported to interfere with the ERK1-2/p38/NFκB signaling pathway, which is involved in cell proliferation and inflammation.[6][7] Additionally, it can downregulate the expression of matrix metalloproteinases MMP-2 and MMP-9, which play a critical role in tumor invasion and metastasis.[6][8] this compound has also been shown to induce apoptosis by activating the mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity.[1][9] Furthermore, it can target the MDM2-MDMX RING domain, leading to the activation of p53 and subsequent cell cycle arrest and apoptosis.[10]
Caption: this compound's multifaceted anti-cancer mechanism.
Experimental Protocol: Clonogenic Assay for this compound
This protocol outlines the steps for performing a clonogenic assay to determine the long-term effects of this compound on adherent cancer cells.
Materials and Reagents
-
Cancer cell line of interest (e.g., MDA-MB-231, U2OS)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Fixation solution (e.g., 10% neutral buffered formalin or 6.0% v/v glutaraldehyde)
-
Staining solution (0.5% w/v crystal violet in methanol or water)[5]
-
Microscope for colony counting
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and inhibits migration of breast cancer cells via EMT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound and Related C-O-C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF‐κB activity in h… [ouci.dntb.gov.ua]
- 10. This compound Inhibits MDM2 Activity by Targeting the MDM2-MDMX RING Domain [mdpi.com]
Application Notes and Protocols: In Vitro Ubiquitination Assay to Test Hinokiflavone's Inhibition of E3 Ligases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation and regulation of various cellular processes. The specificity of this pathway is primarily determined by E3 ubiquitin ligases, which recognize specific substrate proteins for ubiquitination. Dysregulation of E3 ligases is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.
Hinokiflavone, a naturally occurring biflavonoid, has been identified as an inhibitor of the E3 ubiquitin ligase MDM2.[1][2][3][4][5] MDM2 is a key negative regulator of the p53 tumor suppressor, and its inhibition can lead to p53-mediated cell cycle arrest and apoptosis in cancer cells.[4][5] This document provides a detailed protocol for an in vitro ubiquitination assay to assess the inhibitory activity of this compound against E3 ligases, using MDM2 as a primary example.
Signaling Pathway
The ubiquitination cascade is a three-step enzymatic process involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E1 enzyme activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 enzyme. Finally, the E3 ligase facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate protein. This process can be repeated to form a polyubiquitin chain, which often targets the substrate for degradation by the proteasome.
Experimental Workflow
The in vitro ubiquitination assay to test this compound's inhibitory activity involves combining the necessary enzymatic components (E1, E2, E3, and ubiquitin) with ATP and the substrate. This compound is added to the experimental reactions, while a control reaction is performed with a vehicle (e.g., DMSO). The reactions are incubated to allow for ubiquitination to occur. The reaction is then stopped, and the products are analyzed, typically by SDS-PAGE and Western blotting, to visualize the extent of substrate ubiquitination.
Data Presentation
The inhibitory effect of this compound on E3 ligase activity can be quantified by determining the half-maximal inhibitory concentration (IC50). This is achieved by performing the in vitro ubiquitination assay with a range of this compound concentrations and quantifying the level of substrate ubiquitination at each concentration.
| E3 Ligase | Substrate | This compound IC50 (µM) | Reference |
| MDM2 | p53 (autoubiquitination) | ~13 | [1][2][5] |
| Other E3 Ligases | N/A | Data not available |
Further studies are required to determine the inhibitory activity of this compound against other E3 ligases.
Experimental Protocols
This protocol is adapted from established in vitro ubiquitination assays and is specifically tailored for assessing the inhibition of MDM2 by this compound.[6][7][8]
Materials and Reagents
-
Enzymes and Substrates:
-
Recombinant human UBE1 (E1)
-
Recombinant human UbcH5b (E2)
-
Recombinant human MDM2 (E3)
-
Recombinant human p53 (Substrate, optional, as MDM2 autoubiquitination can be assessed)
-
Human Ubiquitin
-
-
Reagents:
-
This compound (stock solution in DMSO)
-
ATP (stock solution, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water (dH₂O)
-
-
Buffers:
-
10x Ubiquitination Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 20 mM DTT. Store at -20°C.
-
2x SDS-PAGE Sample Buffer: 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 10% β-mercaptoethanol, 0.02% bromophenol blue.
-
-
Equipment:
-
Microcentrifuge tubes
-
Pipettes and tips
-
Thermomixer or water bath
-
SDS-PAGE and Western blotting apparatus
-
Imaging system for chemiluminescence detection
-
Protocol
-
Reaction Setup (on ice):
-
Prepare a master mix for the desired number of reactions (plus one extra to account for pipetting errors). For a single 25 µL reaction, combine the following components in a microcentrifuge tube:
-
| Component | Stock Concentration | Volume for 25 µL Rxn | Final Concentration |
| dH₂O | - | to 25 µL | - |
| 10x Ubiquitination Buffer | 10x | 2.5 µL | 1x |
| ATP | 10 mM | 2.5 µL | 1 mM |
| Ubiquitin | 1 mg/mL | 2.5 µL | 100 µg/mL |
| UBE1 (E1) | 1 µM | 0.5 µL | 20 nM |
| UbcH5b (E2) | 10 µM | 0.5 µL | 200 nM |
| MDM2 (E3) | 1 µM | 1.0 µL | 40 nM |
| p53 (Substrate) | 1 µM | 1.0 µL | 40 nM |
-
Addition of Inhibitor:
-
For inhibitor reactions, add the desired volume of this compound stock solution to achieve the final target concentrations (e.g., a serial dilution from 0 to 100 µM).
-
For the control (no inhibitor) reaction, add an equivalent volume of DMSO.
-
Gently mix and pre-incubate the reactions for 10-15 minutes on ice.
-
-
Initiation and Incubation:
-
Initiate the ubiquitination reaction by transferring the tubes from ice to a 37°C water bath or thermomixer.
-
Incubate for 60-90 minutes.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding an equal volume (25 µL) of 2x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Analysis by SDS-PAGE and Western Blotting:
-
Load 20-30 µL of each reaction mixture onto an SDS-PAGE gel (the percentage of which will depend on the molecular weight of the substrate and E3 ligase).
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Probe the membrane with primary antibodies against the substrate (e.g., anti-p53) or the E3 ligase (e.g., anti-MDM2) to detect ubiquitination. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Quantification:
-
Quantify the intensity of the ubiquitinated protein bands (which appear as a ladder of higher molecular weight species) using densitometry software.
-
Normalize the ubiquitination signal to a loading control if necessary.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
References
- 1. This compound Inhibits MDM2 Activity by Targeting the MDM2-MDMX RING Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. This compound Inhibits MDM2 Activity by Targeting the MDM2-MDMX RING Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Inhibits MDM2 Activity by Targeting the MDM2-MDMX RING Domain [ouci.dntb.gov.ua]
- 7. docs.abcam.com [docs.abcam.com]
- 8. MDM2 Promotes Ubiquitination and Degradation of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Metabolic Effects of Hinokiflavone in High-Fat Diet-Induced Obese Mice
Introduction
Obesity, a global health crisis, is a major risk factor for metabolic diseases such as type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease.[1] The high-fat diet (HFD)-induced obese mouse is a widely used and effective preclinical model that recapitulates many features of human obesity and metabolic syndrome.[2][3] Hinokiflavone (HF), a naturally occurring biflavonoid found in plants like cypress, has demonstrated a range of pharmacological activities, including metabolic regulation.[1][4] Recent studies utilizing HFD-induced obese mice have shown that this compound can suppress obesity, improve glucose metabolism, and reduce adiposity, making it a promising compound for further investigation in the context of metabolic disorders.[1][5]
These application notes provide a comprehensive overview and detailed protocols for researchers studying the metabolic effects of this compound using the HFD-induced obese mouse model. The primary mechanism identified involves the induction of adipocyte apoptosis, offering a novel therapeutic avenue for weight management.[1][5]
Data Presentation: Summary of this compound's Effects
The following tables summarize the quantitative effects of this compound (HF) administered via intraperitoneal (IP) injection to HFD-fed mice.
Table 1: Effects of this compound on Body and Adipose Tissue Weight
| Parameter | HFD Control Group | HFD + HF (20 mg/kg) | Outcome | Citation |
| Body Weight | Increased | Significantly decreased | HF leads to weight loss in obese mice. | [1] |
| White Adipose Tissue (WAT) Weight | Increased | Significantly reduced | HF reduces fat mass. | [1] |
| Adipocyte Area (WAT) | Enlarged | Significantly decreased | HF reduces the size of fat cells. | [1] |
Table 2: Effects of this compound on Glucose Homeostasis
| Test | Parameter | HFD Control Group | HFD + HF (5, 10, 20 mg/kg) | Outcome | Citation |
| Glucose Tolerance Test (GTT) | Area Under the Curve (AUC) | Elevated | Significantly decreased (dose-dependent) | HF improves glucose tolerance. | [1] |
| Insulin Tolerance Test (ITT) | Glucose Levels over Time | Impaired clearance | Significantly improved insulin sensitivity | HF enhances insulin sensitivity. | [1] |
Table 3: Effects of this compound on Energy Metabolism
| Parameter | HFD Control Group | HFD + HF Group | Outcome | Citation |
| Oxygen Consumption (VO₂) | Baseline | Significantly decreased | Lower basal metabolic rate associated with weight loss. | [1] |
| Carbon Dioxide Production (VCO₂) | Baseline | Significantly decreased | Reduced CO₂ production consistent with lower metabolic rate. | [1] |
| Respiratory Exchange Ratio (RER) | Baseline | No significant difference | The primary energy source (fat vs. carbohydrate) was not altered. | [1] |
Signaling Pathways and Experimental Workflows
Diagram 1: Experimental Workflow
Caption: Workflow for studying this compound in HFD-induced obese mice.
Diagram 2: this compound-Induced Adipocyte Apoptosis Signaling Pathway
Caption: this compound's mechanism of action in promoting adipocyte apoptosis.[1][5]
Experimental Protocols
Protocol 1: High-Fat Diet (HFD)-Induced Obesity Mouse Model
This protocol details the induction of obesity in mice using a high-fat diet.
A. Materials:
-
Male C57BL/6J mice (e.g., 6 weeks old).[2]
-
High-Fat Diet (HFD): Typically 45% or 60% kcal from fat.
-
Control (Lean) Diet: Typically 10% kcal from fat.[2]
-
Standard animal housing cages and bedding.
-
Weighing scale.
B. Procedure:
-
Acclimate mice for at least one week upon arrival, providing standard chow and water ad libitum.[2]
-
After acclimation, randomize mice into two groups based on body weight: the HFD group and the control diet group.[6]
-
House the animals in a temperature and humidity-controlled room with a 12-hour light/dark cycle.[6]
-
Provide the respective diets and water ad libitum. HFD should be replaced 2-3 times a week to prevent spoilage.
-
Record the body weight and food intake of each mouse weekly.[6]
-
Continue the diet for 8-16 weeks. Mice on HFD will typically exhibit a significant increase in body weight (20-30%) compared to the control group and develop insulin resistance.[2]
Protocol 2: this compound Administration (Intraperitoneal Injection)
This protocol is for the administration of this compound via intraperitoneal (IP) injection.
A. Materials:
-
This compound (HF).
-
Vehicle solution (e.g., sterile saline with 0.5% DMSO and 0.5% Tween 80).
-
1 mL syringes with 26-29G needles.[7]
-
Weighing scale.
B. Procedure:
-
Prepare the desired concentrations of HF (e.g., 5, 10, 20 mg/kg) in the vehicle solution.[1]
-
Weigh each mouse to calculate the precise injection volume (typically 10 µL/g body weight).
-
Restrain the mouse securely, exposing the abdomen.
-
Insert the needle at a 30-45 degree angle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or intestines.[8][9]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).[8]
-
Inject the calculated volume of the HF solution or vehicle control.
-
Return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of mice to clear a glucose load from the blood.
A. Materials:
-
Glucometer and glucose test strips.
-
Sterile 20% Dextrose (Glucose) solution.
-
Syringes and needles for injection.
-
Restraining device.
-
Lancets or scalpel blade for tail bleeding.
B. Procedure:
-
Fast mice for 4-6 hours (or overnight, up to 16 hours, depending on the standardized lab protocol) with free access to water.[9][10]
-
At time t=0, obtain a baseline blood glucose reading by nicking the tail vein and applying a drop of blood to the test strip.[10]
-
Administer a bolus of glucose solution (1-2 g/kg body weight) via IP injection.[9]
-
Measure blood glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-injection.[10]
-
Plot the glucose concentration over time for each group. The Area Under the Curve (AUC) can be calculated to quantify glucose tolerance.
Protocol 4: Insulin Tolerance Test (ITT)
This test measures whole-body insulin sensitivity by assessing the rate of glucose disposal in response to exogenous insulin.
A. Materials:
-
Glucometer and glucose test strips.
-
Sterile saline for dilution.
-
Syringes and needles.
-
Restraining device.
-
20% glucose solution on hand for potential hypoglycemic shock.
B. Procedure:
-
Fast mice for 4-6 hours with free access to water.[8]
-
At time t=0, obtain a baseline blood glucose reading from the tail vein.[8]
-
Administer insulin (0.5 - 1.2 U/kg body weight, dose may need optimization) via IP injection.[8]
-
Measure blood glucose levels at 15, 30, and 60 minutes (and possibly 90, 120 minutes) post-injection.[7]
-
Monitor mice closely for signs of hypoglycemia (lethargy, seizures). If observed, administer glucose immediately.
-
Plot the percentage decrease in blood glucose from baseline over time.
Protocol 5: Western Blot Analysis for Metabolic Signaling Pathways
This protocol provides a general framework for analyzing protein expression and phosphorylation (e.g., p-AMPK/AMPK, Caspase-3) in tissue lysates.
A. Materials:
-
Adipose or liver tissue collected from mice.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-p-AMPK, anti-total AMPK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
B. Procedure:
-
Sample Preparation: Homogenize collected tissues in ice-cold RIPA buffer. Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C and collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[11]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal. Normalize all samples to a loading control like β-actin.[12]
References
- 1. This compound resists HFD-induced obesity by promoting apoptosis in an IGF2BP2-mediated Bim m6A modification dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound resists HFD-induced obesity by promoting apoptosis in an IGF2BP2-mediated Bim m6A modification dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diet-induced obesity murine model [protocols.io]
- 7. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 8. Insulin Tolerance Test in Mouse [protocols.io]
- 9. IP Glucose Tolerance Test in Mouse [protocols.io]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Tumor Xenograft Models in Mice to Evaluate Hinokiflavone's Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and utilizing subcutaneous tumor xenograft models in mice to assess the anti-cancer properties of hinokiflavone, a natural biflavonoid.[1][2][3] The protocols outlined below cover key stages from cell line selection and animal model preparation to this compound administration and efficacy evaluation, based on established methodologies in preclinical cancer research.[4][5][6]
Introduction to this compound and its Anti-Cancer Potential
This compound has demonstrated significant anti-proliferative, pro-apoptotic, and anti-metastatic activities across various cancer cell lines and in vivo models.[2][7][8][9] Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways crucial for tumor growth and survival. Notably, this compound has been shown to interfere with the PI3K/AKT/mTOR, MAPK/NF-κB, and STAT3 signaling pathways.[7][10][11][12][13][14] By inhibiting these pathways, this compound can induce cancer cell apoptosis, inhibit cell migration and invasion, and suppress tumor growth.[1][8][10][15] This makes it a promising candidate for further preclinical evaluation in robust tumor xenograft models.
Key Signaling Pathways Modulated by this compound
Understanding the molecular mechanisms underlying this compound's anti-cancer effects is crucial for designing comprehensive in vivo studies. The following signaling pathways are reported to be significantly modulated by this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for conducting in vivo studies to evaluate this compound.
This protocol details the establishment of a cell line-derived xenograft (CDX) model, a widely used approach for initial efficacy screening.[6]
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, KYSE150 for esophageal cancer)[8][10]
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 4-6 weeks old)[16][17][18]
-
Anesthetic agent (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in the recommended medium until they reach 70-90% confluency.[5][6][18]
-
Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer. Assess cell viability (should be >90%) using trypan blue exclusion.[5][18]
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a final concentration of 1-5 x 10^7 cells/mL.[17]
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure the length and width using digital calipers 2-3 times per week.[6]
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[5][6][17][18]
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.[6]
-
dot graph TD { A[Cell Culture and Preparation] --> B(Tumor Cell Implantation); B --> C{Tumor Growth Monitoring}; C --> D[Randomization into Groups];
} . Caption: Workflow for tumor xenograft model development.
This protocol outlines the treatment of tumor-bearing mice with this compound and the subsequent assessment of its anti-cancer effects.
Materials:
-
This compound
-
Vehicle for dissolving this compound (e.g., DMSO, Solutol/Saline)
-
Dosing syringes and needles
-
Digital calipers
-
Analytical balance
Procedure:
-
Preparation of this compound Solution:
-
Treatment Administration:
-
Control Group: Administer the vehicle alone to the control group of mice.
-
Treatment Group(s): Administer this compound at various doses (e.g., 20, 40, 50, 80 mg/kg) to the treatment groups.[8][15][19] The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral gavage, depending on the formulation and study design.[19][20] Treatment frequency is typically daily or every other day for a specified period (e.g., 2-4 weeks).[17]
-
-
In-Life Monitoring and Data Collection:
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect tumors and major organs for further analysis (e.g., histopathology, immunohistochemistry, Western blotting).
-
dot graph TD { A[Preparation of this compound] --> B{Treatment Administration}; B --> C(In-Life Monitoring); C --> D[Endpoint Analysis];
} . Caption: Workflow for this compound efficacy evaluation.
Data Presentation and Analysis
Summarizing quantitative data in a structured format is essential for clear interpretation and comparison of results.
| Treatment Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 120 ± 15 | 1500 ± 250 | - |
| This compound | 20 | 125 ± 18 | 950 ± 180 | 36.7 |
| This compound | 40 | 118 ± 16 | 600 ± 150 | 60.0 |
| Positive Control | Varies | 122 ± 14 | 450 ± 120 | 70.0 |
Tumor Growth Inhibition (%) is calculated as: [1 - (Mean Final Tumor Volume of Treatment Group / Mean Final Tumor Volume of Control Group)] x 100.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | 1.5 ± 0.3 |
| This compound | 20 | 0.9 ± 0.2 |
| This compound | 40 | 0.6 ± 0.15 |
| Positive Control | Varies | 0.4 ± 0.1 |
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Percent Body Weight Change |
| Vehicle Control | - | 20.5 ± 1.0 | 22.0 ± 1.2 | +7.3% |
| This compound | 20 | 20.3 ± 0.9 | 21.5 ± 1.1 | +5.9% |
| This compound | 40 | 20.6 ± 1.1 | 21.0 ± 1.3 | +1.9% |
| Positive Control | Varies | 20.4 ± 1.0 | 19.0 ± 1.5 | -6.9% |
Immunohistochemical Analysis
To further elucidate the in vivo mechanism of action of this compound, immunohistochemical (IHC) staining of tumor sections for key biomarkers is recommended.
Recommended IHC Markers:
-
Ki-67: A marker of cell proliferation. A decrease in Ki-67 positive cells indicates inhibition of tumor cell proliferation.[8][9]
-
Cleaved Caspase-3: A marker of apoptosis. An increase in cleaved caspase-3 staining suggests induction of apoptosis.[15]
-
MMP-2 and MMP-9: Matrix metalloproteinases involved in metastasis. A reduction in their expression points to anti-metastatic activity.[8][10]
-
p-AKT, p-mTOR, p-STAT3: Phosphorylated forms of key proteins in the signaling pathways modulated by this compound. Decreased staining would confirm in vivo pathway inhibition.
Protocol Outline:
-
Fix excised tumors in 10% neutral buffered formalin.
-
Embed tumors in paraffin and section them.
-
Perform antigen retrieval on the tissue sections.
-
Incubate with primary antibodies against the markers of interest.
-
Incubate with appropriate secondary antibodies.
-
Develop with a suitable substrate-chromogen system.
-
Counterstain, dehydrate, and mount the slides.
-
Analyze the slides under a microscope and quantify the staining intensity and percentage of positive cells.
By following these detailed application notes and protocols, researchers can effectively develop and utilize tumor xenograft models to rigorously evaluate the anti-cancer efficacy of this compound and gain valuable insights into its in vivo mechanisms of action.
References
- 1. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Related C-O-C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis and inhibits migration of breast cancer cells via EMT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis and inhibits migration of breast cancer cells via EMT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Inhibits Growth of Esophageal Squamous Cancer By Inducing Apoptosis via Regulation of the PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]
- 11. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - ProQuest [proquest.com]
- 12. This compound Inhibits Growth of Esophageal Squamous Cancer By Inducing Apoptosis via Regulation of the PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound exerts dual regulation on apoptosis and pyroptosis via the SIX4/Stat3/Akt pathway to alleviate APAP-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A biflavonoid‐rich extract from Selaginella moellendorffii Hieron. induces apoptosis via STAT3 and Akt/NF‐κB signalling pathways in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor activity in colorectal cancer induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 19. html.rhhz.net [html.rhhz.net]
- 20. Preparation and antitumor evaluation of this compound hybrid micelles with mitochondria targeted for lung adenocarcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolite Profiling of Hinokiflavone in Biological Samples using UHPLC-Q-TOF-MS/MS
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) for the metabolite profiling of hinokiflavone in various biological matrices.
Introduction
This compound, a naturally occurring biflavonoid, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] Understanding its metabolic fate is crucial for elucidating its mechanism of action, assessing its safety profile, and developing it as a potential therapeutic agent. UHPLC-Q-TOF-MS/MS offers a powerful analytical platform for the rapid and sensitive identification and characterization of drug metabolites in complex biological samples.[1][2][3][4] This document outlines the methodologies for sample preparation, chromatographic separation, mass spectrometric detection, and data analysis for comprehensive metabolite profiling of this compound.
Experimental Protocols
Biological Sample Collection and Preparation
Biological samples such as plasma, urine, feces, and tissue homogenates (e.g., liver microsomes) are commonly used for metabolite profiling studies.[1][2]
a) Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for UHPLC analysis.
b) Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 13,000 rpm for 10 minutes at 4°C to remove particulate matter.
-
Dilute the supernatant 1:1 (v/v) with the initial mobile phase.
-
Vortex and directly inject into the UHPLC system.
c) Fecal Sample Preparation (Homogenization and Extraction)
-
Lyophilize fecal samples and grind them into a fine powder.
-
To 100 mg of fecal powder, add 1 mL of methanol-water (80:20, v/v).
-
Homogenize the mixture using a bead beater or sonicator.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and repeat the extraction process twice.
-
Pool the supernatants and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase for analysis.
d) In Vitro Metabolism (Rat Liver Microsomes and Intestinal Flora)
-
Rat Liver Microsomes: Incubate this compound with rat liver microsomes in the presence of an NADPH-generating system. The reaction is typically terminated by adding ice-cold acetonitrile.[1]
-
Intestinal Flora: Anaerobically incubate this compound with a suspension of rat intestinal flora.[1]
UHPLC-Q-TOF-MS/MS Analysis
a) Chromatographic Conditions
A sensitive and selective method for the determination of this compound in rat plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Separation is typically achieved on a C18 column.[5]
| Parameter | Value |
| Column | Hypersil Gold C18 column or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A typical gradient starts with a low percentage of B, which is gradually increased to elute compounds with increasing hydrophobicity. |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 35°C |
| Injection Volume | 2-5 µL |
b) Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in the negative electrospray mode with selected reaction monitoring is often used.[5]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative and/or Positive |
| Scan Mode | Full Scan (for profiling) and MS/MS (for structural elucidation) |
| Mass Range | m/z 100-1000 |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen |
| Collision Energy | Ramped or fixed, depending on the experiment |
Data Presentation
Quantitative Data Summary
A study on the pharmacokinetics of this compound in rat plasma using LC-MS/MS provided the following parameters:
| Parameter | Value | Reference |
| Half-life (T1/2) | 6.10 ± 1.86 h | [5] |
| Tmax | 1.92 ± 0.20 h | [6] |
| Linear Range | 0.9-1000 ng/mL | [5] |
| Lower Limit of Quantification (LOQ) | 0.9 ng/mL | [5] |
| Precursor Ion (m/z) | 537 | [5] |
| Product Ion (m/z) | 284 | [5] |
Identified Metabolites of this compound
A total of 41 metabolites in vivo and 49 metabolites in vitro were characterized in one study.[1] The main metabolic pathways for this compound were found to be biotransformation into various mono-flavones resulting from the rupture of the connective C-O bonds.[1] Unique metabolic pathways such as glutamine conjugation and glycine conjugation were also identified.[1]
The specific m/z values and retention times for each of the 41 in vivo and 49 in vitro metabolites are extensive and would typically be presented in supplementary materials of the original research articles. For the purpose of these notes, the key pathways are highlighted.
Visualizations
Experimental Workflow for this compound Metabolite Profiling
Caption: Experimental workflow for this compound metabolite profiling.
Data Analysis Workflow for Metabolite Identification
Caption: Workflow for metabolite identification from raw MS data.
Proposed Metabolic Pathways of this compound
Caption: Major metabolic pathways of this compound.
Method Validation
A full validation of the bioanalytical method should be performed to ensure its reliability.[7] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[8]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for QC samples and ±20% for LLOQ).[5][9]
-
Calibration Curve: A linear range with a correlation coefficient (r²) > 0.99.[9]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[5][9]
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under different storage and processing conditions.[7]
Conclusion
The UHPLC-Q-TOF-MS/MS methods described provide a robust and sensitive approach for the comprehensive metabolite profiling of this compound in biological samples. These protocols and application notes serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug metabolism, facilitating a deeper understanding of the biotransformation of this compound and its implications for its therapeutic potential. The intestinal tract appears to play a more significant role than the liver in the biotransformation of this compound.[1] The information gathered from these studies is essential for the continued development of this compound as a bioactive compound.
References
- 1. UHPLC-Q-TOF-MS/MS method based on four-step strategy for metabolites of this compound in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Strategy for Metabolites of Amentoflavone In Vivo and In Vitro Based on UHPLC-Q-TOF-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive study of the metabolism of flavonoid oroxin B in vivo and in vitro by UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for the determination of this compound in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pmda.go.jp [pmda.go.jp]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. scienceopen.com [scienceopen.com]
Application Note: High-Throughput LC-MS/MS Method for Pharmacokinetic Analysis of Hinokiflavone in Rat Plasma
AUDIENCE: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hinokiflavone in rat plasma. This compound, a biflavonoid with significant biological activities, requires a reliable analytical method to characterize its pharmacokinetic profile.[1] This protocol provides a validated assay using a simple sample preparation procedure and isocratic chromatographic separation, enabling high-throughput analysis. The method was successfully applied to a pharmacokinetic study in rats, and the key parameters are presented herein.
Introduction
This compound is a naturally occurring biflavonoid that has garnered attention for its diverse pharmacological properties, including anti-inflammatory and antioxidant activities.[1][2] To support preclinical development and understand its absorption, distribution, metabolism, and excretion (ADME) profile, a validated bioanalytical method is essential. This document describes a selective and sensitive LC-MS/MS method for determining this compound concentrations in rat plasma, utilizing amentoflavone as an internal standard (IS).[1]
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Amentoflavone (Internal Standard) reference standard
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Rat Plasma (Blank)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the internal standard from rat plasma.
-
Spiking: Aliquot 50 µL of rat plasma into a microcentrifuge tube. Add 5 µL of the internal standard working solution (Amentoflavone).
-
Precipitation: Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution (Optional but recommended for increased sensitivity): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (Methanol:Water, 65:35, v/v).
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the final sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a liquid chromatography system.[1]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Hypersil Gold C18 |
| Mobile Phase | Isocratic: Methanol:Water (65:35, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL (Example, can be optimized) |
| Column Temperature | Ambient (or controlled at e.g., 40 °C) |
| Run Time | ~5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | Amentoflavone (IS) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Selected Reaction Monitoring (SRM) | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | 537.0 | 537.0 |
| Product Ion (m/z) | 284.0 | 375.0 |
| Dwell Time | 200 ms (Example) | 200 ms (Example) |
| Collision Energy | To be optimized for the specific instrument | To be optimized for the specific instrument |
Method Validation Summary
The method was validated according to standard bioanalytical guidelines. A summary of the validation parameters is presented below.
Table 3: Method Validation Quantitative Data
| Parameter | Result |
| Linear Range | 0.9 – 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.9 ng/mL |
| Intra-day Precision (RSD%) | 0.32 – 14.11 % |
| Inter-day Precision (RSD%) | 2.85 – 10.04 % |
| Intra-day Accuracy (RE%) | -3.75 to 6.91 % |
| Inter-day Accuracy (RE%) | -9.20 to 2.51 % |
Data sourced from a published study by Wang et al. (2017).[1]
Pharmacokinetic Study Application
The validated LC-MS/MS method was successfully applied to characterize the pharmacokinetic profile of this compound following administration to rats.[1]
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Mean ± SD |
| Terminal Elimination Half-life (t½) | 6.10 ± 1.86 h |
| AUC (0-t) (Area under the curve to last measurement) | 2394.42 ± 466.86 hng/mL |
| AUC (0-∞) (Area under the curve to infinity) | 2541.93 ± 529.85 hng/mL |
Data sourced from a published study by Wang et al. (2017).[1]
Visualized Workflows
Caption: Experimental workflow for this compound analysis.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound in rat plasma. With a straightforward sample preparation protocol and a short chromatographic run time, this method is well-suited for high-throughput pharmacokinetic studies, facilitating the preclinical evaluation of this promising natural compound. The successful application of this protocol in a rat pharmacokinetic study demonstrates its fitness for purpose in a drug development setting.
References
- 1. Development and validation of an LC-MS/MS method for the determination of this compound in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UHPLC-Q-TOF-MS/MS method based on four-step strategy for metabolites of this compound in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
Hinokiflavone as an Inhibitor of MMP-2 and MMP-9 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the inhibitory effects of hinokiflavone on the activity of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). This compound, a naturally occurring biflavonoid, has demonstrated potential as an inhibitor of these key enzymes, which are critically involved in cancer cell invasion and metastasis.[1][2]
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. MMP-2 and MMP-9, also known as gelatinase A and gelatinase B, respectively, play crucial roles in the breakdown of type IV collagen, a major component of the basement membrane.[1] Elevated expression and activity of MMP-2 and MMP-9 are frequently associated with tumor progression, invasion, and angiogenesis. Consequently, the inhibition of these enzymes represents a promising therapeutic strategy for cancer treatment.
This compound has been identified as a potent inhibitor of MMPs.[2] It has been shown to down-regulate the expression of both MMP-2 and MMP-9 in various cancer cell lines in a dose-dependent manner.[1][3] This document outlines the key experimental techniques to quantify the inhibitory effects of this compound on MMP-2 and MMP-9 activity and expression.
Quantitative Data Summary
The inhibitory effect of this compound on MMP-2 and MMP-9 can be quantified using various assays. The following table summarizes the available quantitative data.
| Compound | Target | Assay Type | IC50 Value | Cell Line | Reference |
| This compound | MMP-9 | Activity Assay | 53 µM | - | [1] |
| This compound | MMP-2 | Western Blot | Dose-dependent reduction | B16-F10 melanoma cells | [3] |
| This compound | MMP-9 | Western Blot | Dose-dependent reduction | B16-F10 melanoma cells | [3] |
| This compound | MMP-2 | Western Blot | Dose-dependent reduction | Esophageal Squamous Carcinoma Cells (KYSE150, TE14) | [4] |
| This compound | MMP-9 | Western Blot | Dose-dependent reduction | Esophageal Squamous Carcinoma Cells (KYSE150, TE14) | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its inhibitory effect on MMP-2 and MMP-9 expression by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Figure 1: Simplified signaling pathway showing this compound's inhibition of p38 and Akt phosphorylation, leading to reduced MMP-2 and MMP-9 expression.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound's inhibitory activity are provided below.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the enzymatic activity of MMP-2 and MMP-9 in biological samples.
Figure 2: Workflow for Gelatin Zymography.
Protocol:
-
Sample Preparation: Culture cells to 70-80% confluency. For secreted MMPs, replace the medium with serum-free medium and incubate for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris. For intracellular MMPs, lyse the cells in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the samples using a Bradford or BCA protein assay.
-
Electrophoresis: Mix equal amounts of protein with non-reducing sample buffer. Load the samples onto a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin. Run the gel at 120V until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in dH₂O) to remove SDS and allow the enzymes to renature.
-
Development: Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂).
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour and then destain with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
Analysis: The clear bands represent areas of gelatin degradation by MMPs. The molecular weights of the bands can be used to identify MMP-2 (pro-form ~72 kDa, active form ~62 kDa) and MMP-9 (pro-form ~92 kDa, active form ~82 kDa). Quantify the band intensity using densitometry software.
Western Blotting for MMP-2 and MMP-9 Expression
This method is used to detect and quantify the protein levels of MMP-2 and MMP-9.
Figure 3: Workflow for Western Blotting.
Protocol:
-
Sample Preparation and Quantification: Prepare cell lysates or conditioned media as described for zymography and quantify the protein concentration.
-
Electrophoresis and Transfer: Denature equal amounts of protein by boiling in reducing sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for MMP-2 or MMP-9 overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Real-Time Quantitative PCR (RT-qPCR) for MMP-2 and MMP-9 mRNA Expression
RT-qPCR is used to measure the mRNA expression levels of MMP-2 and MMP-9.
Figure 4: Workflow for RT-qPCR.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with various concentrations of this compound for a specified time. Extract total RNA using a commercial kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time qPCR using specific primers for MMP-2, MMP-9, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Enzyme-Linked Immunosorbent Assay (ELISA) for MMP-2 and MMP-9 Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for MMP-2 or MMP-9 and incubate overnight.
-
Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards and samples (cell culture supernatants or lysates) to the wells and incubate.
-
Detection Antibody: Wash the plate and add a detection antibody that is also specific for the target protein.
-
Enzyme Conjugate: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated).
-
Substrate Addition: Add a substrate that will be converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The concentration of the protein in the sample is determined by comparing its absorbance to a standard curve.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to assess the inhibitory effects of this compound on MMP-2 and MMP-9. By employing these techniques, scientists can further elucidate the therapeutic potential of this compound in diseases characterized by dysregulated MMP activity, such as cancer. The consistent observation of dose-dependent inhibition of MMP-2 and MMP-9 expression and the identified IC50 value for MMP-9 strongly support the role of this compound as a valuable lead compound for drug development.
References
- 1. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hinokitiol Exerts Anticancer Activity through Downregulation of MMPs 9/2 and Enhancement of Catalase and SOD Enzymes: In Vivo Augmentation of Lung Histoarchitecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corrigendum: this compound Inhibits Growth of Esophageal Squamous Cancer By Inducing Apoptosis via Regulation of the PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Hinokiflavone's Impact on the ERK/p38/NFκB Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hinokiflavone, a naturally occurring biflavonoid found in plants such as Selaginella tamariscina and Juniperus phoenicea, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2] Mechanistic studies reveal that this compound exerts its effects by modulating key intracellular signaling cascades critical for cell survival, proliferation, and inflammation. This document provides detailed application notes on the impact of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathways—specifically ERK and p38—and the downstream NFκB signaling axis. Included are summaries of quantitative data, detailed experimental protocols, and pathway visualizations to guide researchers in this area.
Mechanism of Action: Modulation of ERK/p38/NFκB Signaling
The anti-inflammatory and apoptotic effects of this compound are significantly attributed to its ability to interfere with the ERK, p38, and NFκB signaling pathways.[1][3]
-
NFκB Pathway Inhibition: this compound is a potent inhibitor of the canonical NFκB pathway. It acts by suppressing the phosphorylation of IκBα (Inhibitor of κB alpha) and the p65 subunit of NFκB.[4] This inhibition prevents the degradation of IκBα, thereby sequestering the NFκB p50/p65 heterodimer in the cytoplasm and blocking its translocation to the nucleus.[4] The resulting decrease in nuclear p65 leads to the downregulation of NFκB target genes, many of which are anti-apoptotic and pro-inflammatory (e.g., cIAP1/2, XIAP, c-FLIP).[4]
-
MAPK Pathway (ERK and p38) Modulation: The effect of this compound on the ERK and p38 MAPK pathways can be context-dependent, varying with cell type.
-
In hepatocellular carcinoma and inflammatory conditions, this compound has been noted to inhibit the ERK1/2 signaling pathway.[4]
-
In chronic myeloid leukemia (CML) cells, this compound has been shown to inhibit the MEK/ERK pathway while simultaneously activating the JNK and p38 MAPK stress-activated pathways.[5] This dual action promotes caspase-dependent apoptosis.[5] Interestingly, in this CML model, the activation of JNK and p38 MAPK appears to be a prerequisite for the inhibition of NFκB activity.[5]
-
This complex interplay highlights this compound as a multi-target agent capable of differentially modulating signaling cascades to induce apoptosis and reduce inflammation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the biological effects of this compound related to its signaling pathway modulation.
Table 1: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Time Point | IC50 Value (µM) | Citation |
| K562 | Chronic Myeloid Leukemia | 24 hours | 23.38 ± 1.78 | [5] |
| 48 hours | 8.84 ± 1.62 | [5] | ||
| 72 hours | 5.93 ± 0.28 | [5] | ||
| SMMC-7721 | Hepatocellular Carcinoma | 24 hours | 74.4 ± 8.1 | [4] |
| 48 hours | 60.3 ± 2.9 | [4] | ||
| 72 hours | 33.0 ± 2.6 | [4] | ||
| HepG2 | Hepatocellular Carcinoma | 24 hours | 80.8 ± 2.6 | [4] |
| 48 hours | 57.5 ± 5.3 | [4] | ||
| 72 hours | 28.1 ± 2.7 | [4] |
Table 2: Dose-Dependent Inhibition of NFκB Pathway Proteins in Hepatocellular Carcinoma Cells
| Cell Line | Protein Target | This compound Conc. (µM) | Observation | Citation |
| SMMC-7721 | p-IκBα / IκBα | 20, 40, 60 | Dose-dependent decrease | [4] |
| HepG2 | p-IκBα / IκBα | 20, 40, 60 | Dose-dependent decrease | [4] |
| SMMC-7721 | p-p65 / p65 | 20, 40, 60 | Dose-dependent decrease | [4] |
| HepG2 | p-p65 / p65 | 20, 40, 60 | Dose-dependent decrease | [4] |
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound's modulation of the ERK/p38/NFκB pathway.
References
- 1. This compound and Related C-O-C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and inhibits migration of breast cancer cells via EMT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF‐κB activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Antiviral Activity of Hinokiflavone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hinokiflavone, a naturally occurring biflavonoid found in various plant species, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] Emerging evidence also points to its potential as a broad-spectrum antiviral agent, with reported activity against a range of viruses including influenza, HIV, Dengue virus, and coronaviruses.[1][3][4] This document provides detailed experimental protocols for researchers to investigate the antiviral efficacy of this compound in a cell culture setting. The protocols outlined below cover essential assays for determining cytotoxicity, antiviral activity, and potential mechanisms of action.
The antiviral mechanisms of flavonoids like this compound can be multifaceted, targeting various stages of the viral life cycle.[5][6] These can include inhibiting viral attachment and entry into host cells, interfering with viral genome replication and protein synthesis, and impairing the release of new virus particles.[7][8] The described experimental designs are intended to provide a comprehensive framework for elucidating the specific antiviral properties of this compound against the virus of interest.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assay
Prior to assessing antiviral activity, it is crucial to determine the cytotoxic concentration of this compound on the host cells to ensure that any observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is a key parameter for this evaluation.[9]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed susceptible host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in cell culture medium to achieve a range of final concentrations.
-
Treatment: Remove the growth medium from the cells and add the prepared this compound dilutions. Include a "cell control" group with medium only and a "solvent control" group with the highest concentration of the solvent used.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.[10]
Antiviral Activity Assays
Several methods can be employed to quantify the antiviral activity of this compound. The choice of assay often depends on the specific virus and its ability to cause visible damage to the cells (cytopathic effect, CPE) or form plaques.
a) Plaque Reduction Assay
This is a classic and widely used method for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds against lytic viruses.[11][12]
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. In a separate tube, mix each dilution with a known titer of the virus (multiplicity of infection, MOI, typically 0.01-0.1 PFU/cell) and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-hinokiflavone mixtures. Include a "virus control" (virus only) and a "cell control" (medium only).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of this compound.
-
Incubation: Incubate the plates for 2-5 days, or until plaques are visible in the virus control wells.
-
Staining: Fix the cells with a solution like 4% formaldehyde and then stain with a dye such as crystal violet to visualize the plaques.[13]
-
Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the plaque number by 50%.[13]
b) Virus Yield Reduction Assay
This assay measures the effect of the compound on the production of new infectious virus particles.[14]
Protocol:
-
Cell Seeding and Infection: Seed cells in 24-well or 48-well plates. Once confluent, infect the cells with the virus at a specific MOI in the presence of various concentrations of this compound.
-
Incubation: Incubate the plates for a full replication cycle of the virus (e.g., 24-48 hours).
-
Harvesting: Collect the supernatant from each well.
-
Titration of Progeny Virus: Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% tissue culture infective dose) assay.
-
Data Analysis: The reduction in viral titer in the presence of this compound is calculated relative to the untreated virus control. The IC50 is the concentration of the compound that reduces the virus yield by 50%.
Mechanism of Action Studies
To understand how this compound exerts its antiviral effects, further experiments can be designed to pinpoint the stage of the viral life cycle that is being inhibited.
a) Time-of-Addition Assay
This assay helps to determine whether this compound acts on early (attachment, entry, uncoating), middle (replication), or late (assembly, release) stages of viral infection.
Protocol:
-
Experimental Groups:
-
Pre-treatment of cells: Treat cells with this compound for a specific period before infection, then wash and infect.
-
Co-treatment: Add this compound and the virus to the cells simultaneously.
-
Post-treatment: Infect the cells first, and then add this compound at different time points post-infection.
-
-
Virus Yield Measurement: After a single replication cycle, harvest the virus and determine the viral titer using a plaque or yield reduction assay.
-
Analysis: By comparing the viral titers from the different treatment regimens, it is possible to infer the stage of the viral life cycle targeted by this compound.
b) Viral Entry/Fusion Assays
If the time-of-addition assay suggests an effect on early stages, specific assays can be performed to investigate the inhibition of viral entry.
c) Enzyme Inhibition Assays
This compound has been reported to inhibit viral enzymes.[3] If the target virus has a known essential enzyme (e.g., protease, polymerase, neuraminidase), a direct enzyme inhibition assay can be performed using the purified enzyme and a substrate.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral agent, with a higher SI value indicating greater safety and specificity.[9]
Table 1: Cytotoxicity of this compound on Host Cells
| Cell Line | Assay | Incubation Time (h) | CC50 (µM) |
| Vero E6 | MTT | 48 | >100 |
| A549 | MTT | 48 | 85.2 |
| MDCK | MTT | 72 | >100 |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 12.5 | >100 | >8 |
| Dengue Virus (DENV-2) | Vero E6 | Plaque Reduction | 8.7 | >100 | >11.5 |
| SARS-CoV-2 | Vero E6 | CPE Reduction | 15.2 | >100 | >6.6 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothesized signaling pathways.
Caption: Overall experimental workflow for evaluating this compound's antiviral activity.
Caption: Potential stages of the viral lifecycle inhibited by this compound.
Caption: Hypothesized modulation of host signaling pathways by this compound.
References
- 1. This compound exerts dual regulation on apoptosis and pyroptosis via the SIX4/Stat3/Akt pathway to alleviate APAP-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the efficacy of naturally occurring biflavone based antioxidants towards the inhibition of the SARS-CoV-2 spike glycoprotein mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Properties of Flavonoids and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids: promising natural compounds against viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bioagilytix.com [bioagilytix.com]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Application Notes and Protocols for Evaluating Hinokiflavone as a Pre-mRNA Splicing Modulator In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hinokiflavone, a naturally occurring biflavonoid, has been identified as a potent modulator of pre-mRNA splicing.[1][2] It exerts its effects by inhibiting the de-SUMOylating enzyme SENP1 (SUMO/Sentrin-specific protease 1), leading to an increase in the SUMOylation of various nuclear proteins, including key components of the spliceosome.[1][3][4] This hyper-SUMOylation, particularly of U2 snRNP proteins, disrupts the early stages of spliceosome assembly, preventing the formation of the B complex and thereby inhibiting pre-mRNA splicing.[1][5] These application notes provide detailed protocols for the in vitro evaluation of this compound's activity as a pre-mRNA splicing modulator.
Mechanism of Action
This compound's primary mechanism of action as a splicing modulator involves the inhibition of SENP1 protease.[1][2][6] This leads to an accumulation of SUMOylated proteins within the nucleus. Notably, several protein components of the U2 small nuclear ribonucleoprotein (snRNP) complex are targets for this increased SUMOylation.[1][4] The altered SUMOylation status of these splicing factors interferes with the proper assembly of the spliceosome, specifically blocking the transition from the A complex to the B complex.[1][7] This stall in the spliceosome assembly pathway ultimately results in the inhibition of pre-mRNA splicing.
Caption: this compound's proposed mechanism of action on pre-mRNA splicing.
Data Presentation
The following tables summarize the quantitative data for the in vitro evaluation of this compound.
Table 1: In Vitro Splicing Inhibition by this compound
| Concentration (µM) | Splicing Inhibition |
| 25 | No significant inhibition |
| 50 | Onset of inhibition detected |
| 100 | Moderate inhibition |
| 250 | Strong inhibition |
| 500 | Complete inhibition |
Data derived from in vitro splicing reactions using HeLa cell nuclear extract and a radioactive Ad1 pre-mRNA substrate.[1]
Table 2: this compound-Induced Protein SUMOylation in HeLa Nuclear Extract
| This compound Concentration (µM) | Relative Increase in SUMO1-conjugated Proteins | Relative Increase in SUMO2/3-conjugated Proteins |
| 25 | + | + |
| 50 | ++ | ++ |
| 100 | +++ | +++ |
| 250 | ++++ | ++++ |
| 500 | +++++ | +++++ |
'+' indicates a qualitative, concentration-dependent increase in high molecular weight SUMO-conjugated proteins as observed by Western blot.[1]
Experimental Protocols
Protocol 1: In Vitro Splicing Assay
This protocol details the procedure to assess the inhibitory effect of this compound on pre-mRNA splicing in a cell-free system.
Caption: Workflow for the in vitro splicing assay.
Materials:
-
HeLa cell nuclear extract
-
Radioactively labeled (e.g., 32P) Ad1 pre-mRNA substrate
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)
-
Denaturing polyacrylamide gels
-
Native agarose gels
-
Phosphorimager or autoradiography film
Procedure:
-
Thaw HeLa nuclear extract and other reaction components on ice.
-
Set up splicing reactions by combining nuclear extract, splicing buffer, and either this compound (at final concentrations ranging from 25 µM to 500 µM) or an equivalent volume of DMSO.
-
Pre-incubate the reactions for 10 minutes at 30°C.
-
Initiate the splicing reaction by adding the radioactive Ad1 pre-mRNA substrate.
-
Incubate the reactions at 30°C for the desired time points (e.g., 0, 30, 60, 90 minutes).
-
To analyze splicing products, stop the reaction at each time point, extract the RNA, and resolve it on a denaturing polyacrylamide gel.
-
To analyze spliceosome assembly, load an aliquot of the reaction directly onto a native agarose gel at each time point.
-
Visualize the results by phosphorimaging or autoradiography. Inhibition of splicing will be evident by a decrease in spliced mRNA and lariat-intron products and an accumulation of pre-mRNA.[1] A block in spliceosome assembly will be indicated by the absence of the B complex.[1]
Protocol 2: In Vitro SUMOylation Assay
This protocol is designed to determine if this compound increases protein SUMOylation in a nuclear extract under splicing conditions.
Materials:
-
HeLa cell nuclear extract
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Splicing reaction buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-SUMO1, anti-SUMO2/3, and a loading control (e.g., anti-SRSF1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Set up reactions with HeLa nuclear extract and splicing buffer as described in Protocol 1, including a range of this compound concentrations (25 µM to 500 µM) and a DMSO control.
-
Incubate the reactions at 30°C for 90 minutes.[1]
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against SUMO1, SUMO2/3, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. An increase in high molecular weight smears upon this compound treatment indicates a global increase in protein SUMOylation.[1]
Protocol 3: SENP1 Protease Activity Assay
This protocol provides a method to directly measure the inhibitory effect of this compound on purified SENP1.
Materials:
-
Purified, recombinant SENP1 enzyme
-
A fluorogenic SUMO-peptide substrate (e.g., SUMO1-AMC)
-
Assay buffer
-
This compound (at various concentrations)
-
DMSO (vehicle control)
-
A fluorescence plate reader
Procedure:
-
In a microplate, add the assay buffer, purified SENP1, and either this compound or DMSO.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the SUMO1-AMC substrate.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 value for this compound's inhibition of SENP1 activity. A decrease in the rate of fluorescence increase in the presence of this compound indicates inhibition of SENP1.[1][3]
References
- 1. Characterisation of the biflavonoid this compound as a pre-mRNA splicing modulator that inhibits SENP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of the biflavonoid this compound as a pre-mRNA splicing modulator that inhibits SENP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of the biflavonoid this compound as a pre-mRNA splicing modulator that inhibits SENP | eLife [elifesciences.org]
- 6. Exploring the spliceosome using this compound based probes - Enlighten Theses [theses.gla.ac.uk]
- 7. Peer review in Characterisation of the biflavonoid this compound as a pre-mRNA splicing modulator that inhibits SENP | eLife [elifesciences.org]
Troubleshooting & Optimization
improving hinokiflavone solubility for in vitro and in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of hinokiflavone's poor aqueous solubility for in vitro and in vivo studies.
Troubleshooting Guide
Problem: this compound precipitates out of solution when preparing stock or diluting in aqueous media.
Possible Cause 1: Low intrinsic solubility in the chosen solvent.
-
Solution: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Ensure you are using high-purity, anhydrous DMSO to prepare a concentrated stock (e.g., 10-50 mM).
Possible Cause 2: Exceeding the solubility limit in the final aqueous medium.
-
Solution: When diluting the DMSO stock into your aqueous buffer or cell culture medium, ensure the final DMSO concentration is kept to a minimum, ideally ≤ 0.1% v/v, to avoid solvent-induced toxicity and precipitation.[1] Most mammalian cell lines can tolerate DMSO up to 0.5% v/v, but this should be determined empirically for your specific cell type.[1] Always run a vehicle control with the same final DMSO concentration.
Possible Cause 3: Temperature shock upon dilution.
-
Solution: Gently warm your aqueous medium to 37°C before adding the this compound stock solution to prevent precipitation caused by a sudden temperature drop.
Problem: Inconsistent results in in vitro cell-based assays.
Possible Cause 1: this compound is not fully dissolved, leading to inaccurate concentrations.
-
Solution: After preparing the stock solution in DMSO, vortex vigorously and visually inspect for any undissolved particles. Gentle warming to 37°C can aid dissolution.[1] Before making final dilutions, centrifuge the stock solution and use the supernatant.
Possible Cause 2: Cytotoxicity from the solvent (DMSO).
-
Solution: This is a critical experimental control. Always include a "vehicle control" group in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups, but without this compound.[1] If you observe toxicity in the vehicle control, the solvent concentration is too high.
Problem: Poor oral bioavailability in in vivo animal studies.
Possible Cause: Low aqueous solubility and slow dissolution rate in the gastrointestinal tract. [2]
-
Solution: The low intrinsic solubility of this compound limits its absorption.[3][4] Advanced formulation strategies are necessary to improve its bioavailability. Consider one of the following approaches:
-
Amorphous Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution rate.[5]
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility.[1]
-
Mixed Micellar Formulations: These nano-sized carriers can encapsulate this compound, improving its stability and facilitating oral delivery.[6][7]
-
Below is a decision workflow to help select an appropriate solubility enhancement method.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound for in vitro assays?
A1: High-purity, anhydrous DMSO is the most common and effective solvent for preparing concentrated stock solutions of this compound.
Q2: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
A2: The cytotoxic effects of DMSO are cell-type dependent. However, most mammalian cell lines can tolerate DMSO concentrations up to 0.5% v/v.[1] It is strongly recommended to keep the final concentration of DMSO in the culture medium at or below 0.1% v/v to minimize any potential off-target effects.[1] It is crucial to run a vehicle control (medium + DMSO at the final concentration, without this compound) to ensure that the observed effects are from the this compound and not the solvent.
Q3: My this compound still precipitates even when using DMSO. What can I do?
A3: If precipitation occurs upon dilution of the DMSO stock in your aqueous medium, you are likely exceeding the aqueous solubility limit. For higher concentration requirements in in vitro studies, consider preparing a this compound-cyclodextrin inclusion complex. This can significantly increase its aqueous solubility.[1]
Q4: What are the most promising formulation strategies to improve the oral bioavailability of this compound for in vivo studies?
A4: Three key strategies have shown success for this compound and similar biflavonoids:
-
Mixed Micelles: Formulations using Soluplus®, TPGS, and dequalinium have been developed that enhance oral delivery and anticancer efficacy.[6][7]
-
Amorphous Solid Dispersions: Using hydrophilic polymers like PVP K-30 can significantly improve the dissolution rate. This method increased the solubility of a related biflavonoid, delicaflavone, by nearly 20-fold.[6][7]
-
Cyclodextrin Inclusion Complexes: Encapsulation in cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SB-β-CD) is a well-established method to increase both solubility and bioavailability of poorly soluble compounds.[8][9]
Q5: How does this compound exert its anticancer effects?
A5: this compound's anticancer effects are linked to its ability to interfere with specific signaling pathways. It has been shown to inhibit the ERK1-2/p38/NFκB signaling pathway, which leads to the downregulation of matrix metalloproteinases MMP-2 and MMP-9, crucial enzymes in tumor invasion and metastasis.[6][10] Additionally, it acts as an inhibitor of the SUMO-specific protease SENP1, which modulates pre-mRNA splicing.[6][7][10]
The diagram below illustrates the inhibitory action of this compound on the ERK/NFκB pathway.
Data on Solubility Enhancement Techniques
The following tables summarize quantitative data from studies on this compound and related flavonoids to illustrate the effectiveness of various solubility enhancement techniques.
Table 1: Solubility Enhancement of a C-O-C Biflavonoid (Delicaflavone) via Solid Dispersion
| Formulation | Solvent | Solubility (µg/mL) | Fold Increase |
| Free Delicaflavone | Water | 9.6 | - |
| Amorphous Solid Dispersion | Water | 188 | ~19.6 |
| Data adapted from a study on a structurally similar biflavonoid, demonstrating the potential of this technique for this compound.[6][7] |
Table 2: Pharmacokinetic Parameters of Honokiol (a poorly soluble compound) after Oral Administration in Rats
| Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Free Honokiol | ~123% lower than complex | ~158% lower than complex | 100 |
| SB-β-CD Inclusion Complex | Increased by ~123% | Increased by ~158% | ~258 |
| Data from a study on honokiol, illustrating the significant bioavailability enhancement achieved with cyclodextrin complexation.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is adapted from methods used for similar poorly soluble compounds like honokiol.[8][9]
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin). A 1:1 molar ratio is a common starting point.
-
Dissolution: Dissolve the cyclodextrin in deionized water with constant stirring.
-
Addition of this compound: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the aqueous cyclodextrin solution under continuous stirring.
-
Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filtration: Filter the solution through a 0.45 µm membrane filter to remove any un-complexed this compound.
-
Lyophilization: Freeze the filtered solution (e.g., at -80°C) and then lyophilize (freeze-dry) for 48 hours to obtain a solid powder of the inclusion complex.
-
Reconstitution & Use: The resulting powder can be readily dissolved in water or cell culture medium at a much higher concentration than the free compound.
Protocol 2: Preparation of this compound Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol is based on the successful preparation of solid dispersions for a total biflavonoids extract containing this compound.[5]
-
Polymer Selection: Polyvinylpyrrolidone K-30 (PVP K-30) is a suitable hydrophilic carrier. Determine the optimal ratio of this compound to polymer (e.g., 1:2, 1:5 w/w).
-
Dissolution: Separately dissolve the accurately weighed amounts of this compound and PVP K-30 in a suitable solvent like ethanol.
-
Mixing: Combine the two solutions and mix thoroughly, for instance, by ultrasonic stirring for 20 minutes.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at an elevated temperature (e.g., 50-60°C) under vacuum.
-
Drying: Dry the resulting solid film under vacuum for an extended period (e.g., 12-24 hours) to remove any residual solvent.
-
Processing: Crush the dried sample and screen it through a fine mesh (e.g., 80 mesh) to obtain a uniform powder.
-
Characterization: Confirm the amorphous state of this compound in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).
The workflow for this process is visualized below.
Protocol 3: Preparation of this compound Mixed Micelles (Thin-Film Hydration Method)
This protocol is based on a published method for formulating this compound.[3][6][7]
-
Component Dissolution: Dissolve this compound and the selected carriers (e.g., Soluplus®, TPGS, and dequalinium) in a suitable organic solvent (e.g., methanol or a chloroform-methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Vacuum Drying: Further dry the film under vacuum for several hours to ensure complete removal of the solvent.
-
Hydration: Hydrate the thin film by adding a pre-warmed aqueous buffer (e.g., PBS) and rotating the flask at a temperature above the phase transition temperature of the components. This will cause the film to swell and form a micellar suspension.
-
Sonication/Extrusion: To obtain a uniform particle size, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove any un-encapsulated this compound by centrifugation or dialysis.
-
Characterization: Analyze the resulting micellar formulation for particle size, zeta potential, encapsulation efficiency, and drug loading.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and antitumor evaluation of this compound hybrid micelles with mitochondria targeted for lung adenocarcinoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of inclusion complex of honokiol with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hinokiflavone Dosage and Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments using hinokiflavone. The following sections offer frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate the effective use of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in anti-cancer rodent models?
A1: Based on published studies, a typical starting dose for intraperitoneal (i.p.) administration in mouse cancer models ranges from 4 mg/kg to 50 mg/kg. The optimal dose is highly dependent on the cancer type. For instance, hepatocellular carcinoma models have shown significant tumor reduction at doses as low as 4 and 8 mg/kg, while breast and colon cancer models have required higher doses of 20-50 mg/kg to achieve a modest effect.[1]
Q2: What is the most common and effective route of administration for this compound in animal studies?
A2: Intraperitoneal (i.p.) injection is the most frequently reported and effective route of administration for this compound in preclinical cancer studies.[1] This is largely due to the compound's poor oral bioavailability. However, formulations such as mixed micelles have been developed to enhance oral delivery and have shown superior efficacy compared to free this compound in some models.[1]
Q3: What are the known pharmacokinetic properties of this compound?
A3: In rats, this compound has a reported plasma half-life (t½) of approximately 6.1 hours.[1] It is known to be extensively metabolized, with numerous metabolites identified in both in vitro and in vivo studies.[1]
Q4: How should this compound be prepared for in vivo administration due to its poor water solubility?
A4: this compound's low aqueous solubility necessitates the use of a vehicle for in vivo delivery. A common approach is to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute this stock solution in a suitable vehicle. For intraperitoneal injections, co-solvent systems such as DMSO with PEG300, Tween-80, and saline are often used. For oral administration, it can be prepared as a suspension in carboxymethylcellulose sodium (CMC-Na). It is crucial to prepare these formulations fresh daily and ensure they are homogenous before administration.
Q5: Are there any known toxic effects of this compound in animal models?
A5: While comprehensive toxicology data is limited in the reviewed literature, a dose of 50 mg/kg administered intraperitoneally has been reported as tolerable and safe in a colorectal cancer mouse model. In a study on esophageal squamous cell carcinoma, daily i.p. injections of 25 mg/kg and 50 mg/kg for 21 days did not result in significant body weight changes or pathological alterations in major organs.[2] However, it is always recommended to conduct preliminary dose-range-finding toxicity studies for your specific animal model and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Formulation | - Exceeding solubility limit in the final vehicle.- Temperature changes.- pH of the final solution. | - Prepare a higher concentration stock in 100% DMSO and dilute it slowly into the aqueous vehicle while vortexing.- Gentle warming and sonication can aid dissolution.- Ensure the final concentration of DMSO is as low as possible (ideally <10% for i.p. injections) and consistent across all experimental groups.- Prepare formulations fresh before each use. |
| Inconsistent Results Between Animals | - Inhomogeneous suspension leading to variable dosing.- Biological variability in animal metabolism and absorption. | - Ensure the formulation is thoroughly mixed (vortexed) before drawing each dose.- Increase the number of animals per group to improve statistical power.- Ensure uniformity in animal strain, age, and sex. |
| Lack of Efficacy at a Previously Reported Dose | - Differences in animal model or cell line sensitivity.- Poor bioavailability with the chosen administration route.- Rapid metabolism of the compound. | - Conduct a dose-response study to determine the optimal dose for your specific model.- Consider an alternative administration route (e.g., i.p. instead of oral) or an improved formulation to enhance bioavailability.- Review the dosing frequency based on the compound's half-life (approx. 6.1 hours in rats).[1] |
| Adverse Effects or Mortality in Animals | - Vehicle toxicity.- Compound toxicity at the administered dose. | - Run a vehicle-only control group to assess the toxicity of the formulation itself.- Reduce the concentration of organic solvents like DMSO.- Perform an acute toxicity study to determine the maximum tolerated dose (MTD) in your specific animal model. |
Data Presentation
Table 1: Summary of this compound Dosage and Efficacy in Anti-Cancer Animal Models
| Animal Model | Cancer Type | Administration Route | Dosage | Treatment Duration | Observed Efficacy | Reference |
| Mouse Xenograft (SMMC-7721 cells) | Hepatocellular Carcinoma | Intraperitoneal (i.p.) | 4 and 8 mg/kg | Not Specified | 50-70% reduction in tumor volume. | [1] |
| Mouse Xenograft (MDA-MB-231 cells) | Breast Cancer | Intraperitoneal (i.p.) | 20 and 40 mg/kg | 21 days | 30-40% reduction in tumor volume. | [1] |
| Mouse Allograft (CT26 cells) | Colon Cancer | Intraperitoneal (i.p.) | 50 mg/kg | Not Specified | ~50% reduction in tumor volume. | [1] |
| Mouse Xenograft (A549 cells) | Lung Cancer | Oral (in mixed micelles) | 80 mg/kg | Not Specified | Significantly superior to free this compound. | [1] |
| Mouse Xenograft (KYSE150 cells) | Esophageal Squamous Cancer | Intraperitoneal (i.p.) | 25 and 50 mg/kg | 21 days | Significant suppression of tumor growth. | [2] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Animal Model | Reference |
| Half-life (t½) | 6.1 h | Rat | [1] |
| AUC₀₋∞ | ~2500 h*ng/mL | Rat | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare Stock Solution: Aseptically weigh the required amount of this compound and dissolve it in 100% sterile DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved; gentle warming or brief sonication may be used.
-
Prepare Vehicle Mixture: In a separate sterile tube, prepare the vehicle by sequentially adding and mixing the components. A commonly used vehicle for hydrophobic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Final Formulation: While vortexing the vehicle mixture, slowly add the required volume of the this compound stock solution to achieve the desired final concentration for injection. For example, to prepare a 5 mg/mL solution for a 10 mL/kg injection volume to deliver a 50 mg/kg dose.
-
Administration: Administer the freshly prepared solution to the animal via intraperitoneal injection. Ensure the solution is at room temperature and remains homogenous throughout the dosing period.
Protocol 2: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
Methodology:
-
Weigh Compound: Weigh the required amount of this compound for the desired concentration and total volume.
-
Create Suspension: Add a small amount of the 0.5% CMC-Na solution to the this compound powder and triturate using a mortar and pestle or homogenize to create a smooth paste.
-
Final Volume: Gradually add the remaining 0.5% CMC-Na solution while continuously mixing to achieve the final desired volume and concentration.
-
Homogenize: Vortex the suspension thoroughly before each administration to ensure a uniform dose is delivered.
-
Administration: Administer the suspension to the animal using a proper-sized oral gavage needle.
Visualizations
References
- 1. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corrigendum: this compound Inhibits Growth of Esophageal Squamous Cancer By Inducing Apoptosis via Regulation of the PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Hinokiflavone Precipitation in Cell Culture Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with hinokiflavone precipitation in cell culture media. By providing clear troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, we aim to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a naturally occurring biflavonoid with a complex, hydrophobic structure, which results in poor aqueous solubility.[1][2][3] When a concentrated stock solution of this compound, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into the aqueous environment of cell culture media, the drastic change in solvent polarity can cause the compound to precipitate out of solution.[4][5]
Q2: I observed a cloudy precipitate in my cell culture medium after adding this compound. What are the likely causes?
Several factors can contribute to this compound precipitation:
-
High Final Concentration: The final concentration of this compound in the cell culture medium may exceed its solubility limit.
-
Improper Stock Solution Preparation: The stock solution might be too concentrated or not fully dissolved.
-
Incorrect Dilution Technique: Rapidly adding the concentrated stock solution to the aqueous medium can cause localized high concentrations, leading to immediate precipitation.[6]
-
Temperature Shifts: Adding a cold stock solution to warm media can decrease the solubility of the compound.[5][7]
-
pH of the Media: The pH of the cell culture medium can influence the solubility of flavonoids.[8][9]
-
Interactions with Media Components: this compound may interact with proteins, salts, or other components in the culture medium, forming insoluble complexes.[5]
Q3: How can I differentiate between this compound precipitation and microbial contamination?
A simple microscopic examination can often distinguish between the two. This compound precipitates typically appear as amorphous or crystalline, non-motile structures.[4] In contrast, bacterial contamination will appear as small, often motile particles, while yeast will be seen as budding, oval-shaped organisms.[4] To confirm, you can add this compound to cell-free media and incubate it under the same conditions. If a precipitate forms, it is likely due to the compound's limited solubility.[4]
Q4: What is the recommended solvent for preparing a this compound stock solution?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[10][11][12] It is crucial to use a high-purity, sterile grade of DMSO and to ensure the final concentration in the cell culture medium remains low (ideally ≤ 0.1% v/v, and not exceeding 0.5% v/v) to avoid solvent-induced cytotoxicity.[11]
Q5: How should I store my this compound stock solution?
This compound stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[10] Manufacturers often recommend storing the powder at -20°C for long-term stability.[13]
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step troubleshooting guide.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution | Stock solution is too concentrated. | Prepare a less concentrated stock solution. |
| Rapid addition of stock to media. | Add the stock solution drop-wise to the pre-warmed media while gently swirling.[5][6] | |
| Temperature shock. | Pre-warm the cell culture media to 37°C before adding the stock solution.[5][6] | |
| Precipitation during incubation | Final concentration exceeds solubility. | Perform a dose-response experiment to determine the maximum soluble concentration under your experimental conditions. |
| Interaction with media components. | Test the solubility of this compound in different types of basal media (e.g., with and without serum). | |
| pH instability. | Ensure the pH of your culture medium is stable and within the optimal range for your cells. | |
| Cloudy or hazy medium | General poor solubility. | Consider using solubility enhancers like cyclodextrins, though their effects on your experimental system must be validated.[14] |
Quantitative Data Summary
The solubility of this compound can vary depending on the source and purity of the compound, as well as the solvent used. Below is a summary of reported solubility data in DMSO.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| DMSO | 100 mg/mL | 185.7 mM | [10] |
| DMSO | 55.56 mg/mL | 103.2 mM | [12] |
| DMSO | 2 mg/mL | 3.7 mM |
Note: The molecular weight of this compound is approximately 538.46 g/mol .[1][13]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Objective: To prepare a sterile, concentrated stock solution of this compound.
Materials:
-
This compound powder (purity ≥97%)
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculation: Determine the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need: 0.001 L * 0.01 mol/L * 538.46 g/mol = 5.38 mg.
-
Weighing: Accurately weigh 5.38 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication may be required to aid dissolution.[12]
-
Sterilization (Optional): If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Objective: To dilute the this compound stock solution to the final working concentration in cell culture medium without causing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.
-
Serial Dilution (Recommended): To minimize the risk of precipitation, perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution): a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium (results in a 100 µM solution). Gently mix by flicking the tube. b. Prepare the final working solution by adding 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium.
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible. Add the required volume of the stock solution drop-wise to the pre-warmed medium while gently swirling the tube. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of medium.
-
Final Mixing: Gently invert the tube a few times to ensure thorough mixing. Avoid vigorous vortexing, which can damage proteins in the medium.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures.
Visualizations
References
- 1. This compound | C30H18O10 | CID 5281627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | MMP | BCL | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 13. medkoo.com [medkoo.com]
- 14. researchgate.net [researchgate.net]
formulation of hinokiflavone hybrid micelles to enhance therapeutic efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of hinokiflavone hybrid micelles designed to enhance therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is a nanoparticle formulation, such as a hybrid micelle, necessary for this compound?
A: this compound (HF), a natural biflavonoid, has demonstrated significant potential in the treatment of several cancers, including lung adenocarcinoma, breast cancer, and chronic myeloid leukemia.[1][2][3] However, its clinical application is severely limited by its inherent poor water solubility, chemical instability, and low oral bioavailability.[1][4] Formulating this compound into hybrid micelles helps overcome these challenges by:
-
Enhancing Solubility: The hydrophobic core of micelles encapsulates the poorly soluble this compound, allowing it to be dispersed in aqueous environments.[5]
-
Improving Stability: The micellar structure protects this compound from degradation.[6]
-
Increasing Bioavailability: Nano-sized formulations can improve absorption and circulation time.[4][7]
-
Enabling Targeted Delivery: Micelles can be functionalized with targeting ligands to direct the drug to specific sites, such as tumor mitochondria, thereby increasing efficacy and reducing systemic toxicity.[1]
Q2: What is a proven, effective composition for a this compound hybrid micelle?
A: A successful mitochondria-targeted hybrid micelle formulation for this compound has been developed using a combination of Soluplus®, D-α-tocopherol acid polyethylene glycol 1000 succinate (TPGS), and dequalinium (DQA).[1]
-
Soluplus®: A polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer that acts as a matrix polymer.
-
TPGS: A nonionic surfactant and derivative of vitamin E that enhances stability and solubility.[7]
-
Dequalinium (DQA): A lipophilic cation that actively targets the nanoparticle to the mitochondria of cancer cells, which have a higher negative membrane potential.[1][7]
This combination self-assembles into stable hybrid micelles that effectively encapsulate this compound.[1]
Q3: What are the primary mechanisms of action for this compound's anticancer effects?
A: this compound exerts its anticancer effects through multiple signaling pathways.[8] Key mechanisms include:
-
Interference with MAPK Signaling: It interferes with the ERK1-2/p38/NFκB signaling pathway, which leads to the downregulation of matrix metalloproteinases MMP-2 and MMP-9, thereby inhibiting tumor invasion and metastasis.[8][9]
-
Induction of Apoptosis: In various cancer cells, this compound induces mitochondria-mediated apoptosis.[1][3] When delivered via mitochondria-targeted micelles, this effect is enhanced, leading to increased levels of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases.[1]
-
Cell Cycle Arrest: Studies have shown that this compound can induce G0/G1 cell cycle arrest in cancer cells.[8]
-
Inhibition of SENP1: this compound is a natural inhibitor of SUMO-specific protease 1 (SENP1), a regulator of key proteins like the tumor suppressor p53.[8][10]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process of formulating and characterizing this compound hybrid micelles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Large Particle Size (>200 nm) & High Polydispersity Index (PDI > 0.3) | Inadequate energy input during formulation.Suboptimal stabilizer concentration.Improper solvent-to-antisolvent ratio. | Optimize Sonication/Homogenization: Systematically vary the sonication time and power or the homogenization pressure and number of cycles to ensure sufficient energy is provided for forming small, uniform nanoparticles.[11]Adjust Stabilizer Concentration: An insufficient amount of a stabilizer like TPGS will fail to adequately coat the nanoparticle surface, leading to aggregation.[11] Perform experiments with varying stabilizer concentrations to find the optimal level.Vary Solvent Ratios: In methods involving nanoprecipitation, the rate of solvent addition and the ratio of solvent to anti-solvent are critical for controlling particle formation.[11] |
| 2. Low Drug Loading (DL) or Encapsulation Efficiency (EE) | High Drug Solubility in the External Phase: this compound may partition out of the micelle core if it has some solubility in the external aqueous phase.Suboptimal Drug-to-Carrier Ratio: An excessively high initial concentration of this compound relative to the polymers can saturate the micelle's loading capacity.[12]Poor Affinity: The selected polymers may not have a strong enough hydrophobic interaction with this compound. | Optimize the Formulation pH: Adjust the pH of the aqueous phase to minimize the solubility of this compound.Perform a Loading Capacity Study: Systematically vary the initial this compound-to-polymer ratio to determine the optimal loading capacity for your specific formulation.[12]Modify the Hydrophobic Core: Consider using different polymers with stronger hydrophobic characteristics to better retain the this compound. |
| 3. Batch-to-Batch Inconsistency | Variability in Operator Technique: Minor differences in the rate of solvent addition, stirring speed, or temperature can lead to different results.Inconsistent Material Quality: Variations in the purity or molecular weight of polymers between batches can affect micelle formation.Environmental Factors: Fluctuations in laboratory temperature and humidity can influence solvent evaporation rates and nanoparticle self-assembly. | Standardize Operating Procedures (SOPs): Develop and strictly adhere to a detailed protocol for all formulation steps.[11]Characterize Raw Materials: Ensure the quality and consistency of all polymers and reagents before use.Control Environmental Conditions: Perform experiments in a controlled environment to minimize variability. |
| 4. Nanoparticle Instability During Storage (Aggregation over time) | Insufficient Zeta Potential: A low surface charge (close to neutral) can lead to particle aggregation due to weak repulsive forces.Bridging Flocculation: This can occur if the polymer stabilizer concentration is too low, causing a single polymer chain to adsorb to multiple nanoparticles.[12]Improper Storage Conditions: Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and aggregation. Freeze-thaw cycles can also disrupt micelle stability.[12] | Incorporate Charged Components: The inclusion of a charged molecule like dequalinium (DQA) can increase zeta potential and electrostatic repulsion.Increase Stabilizer Concentration: Ensure the stabilizer concentration is sufficient to fully coat the nanoparticle surface.Optimize Storage Conditions: Store nanoparticle suspensions at a consistent, cool temperature (e.g., 4°C) and avoid freezing unless the formulation is designed for it.[11] |
Data Presentation: Physicochemical & In Vivo Efficacy
The following tables summarize key quantitative data for a this compound hybrid micelle formulation composed of Soluplus®/TPGS/DQA.
Table 1: Physicochemical Properties of this compound Hybrid Micelles
| Parameter | Value | Method of Determination |
| Average Particle Size | 65.6 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Positive | Zeta Potential Analysis |
| Critical Micelle Concentration (CMC) | 5.5 x 10⁻⁴ mg/mL | Pyrene Fluorescence Probe Method |
| Encapsulation Efficiency (EE) | > 90% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading (DL) | Approx. 5-10% | High-Performance Liquid Chromatography (HPLC) |
| Data synthesized from literature reports.[1][7] |
Table 2: In Vivo Antitumor Efficacy in A549-Xenografted Nude Mice
| Treatment Group | Dose | Outcome |
| Free this compound | 80 mg/kg | Moderate tumor suppression |
| This compound Hybrid Micelles | 80 mg/kg | Significantly superior tumor suppression compared to free this compound.[7] |
| Data from in vivo studies on lung cancer models.[7] |
Experimental Protocols & Visualizations
Protocol 1: Formulation by Thin-Film Hydration
The thin-film hydration method is a common and effective technique for preparing this compound hybrid micelles.[1][7]
-
Dissolution: Accurately weigh and dissolve this compound and the micelle-forming polymers (e.g., Soluplus®, TPGS, DQA) in a suitable organic solvent (e.g., methanol, chloroform) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). This results in the formation of a thin, uniform drug-polymer film on the inner wall of the flask.
-
Hydration: Hydrate the thin film by adding a pre-warmed aqueous solution (e.g., phosphate-buffered saline or deionized water) to the flask.
-
Micelle Formation: Agitate the mixture using a vortex mixer or by sonication until the film is completely dispersed, leading to the self-assembly of this compound-loaded hybrid micelles.
-
Purification: Remove any non-encapsulated drug or impurities by filtering the micellar suspension through a syringe filter (e.g., 0.22 µm) or by using dialysis.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the average particle size, size distribution, and polydispersity index (PDI) of the formulated micelles.
-
Sample Preparation: Dilute the this compound micelle suspension with deionized water to a suitable concentration to avoid multiple scattering effects.[11]
-
Instrument Setup: Equilibrate the DLS instrument and the sample to a standard temperature (e.g., 25°C).[11]
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform the measurement, ensuring a stable count rate.
-
Data Analysis: The instrument's software will use the correlation function of the scattered light intensity to calculate the Z-average particle size and the PDI. A PDI value below 0.3 is generally considered acceptable for a uniform nanoparticle population.[11]
This compound's Anticancer Signaling Pathways
This compound's ability to inhibit cancer cell invasion and metastasis is partly due to its modulation of the MAPK signaling cascade.[8][10] This pathway ultimately suppresses the expression of enzymes responsible for breaking down the extracellular matrix.
The use of mitochondria-targeting hybrid micelles significantly enhances this compound's pro-apoptotic activity in cancer cells.
References
- 1. Preparation and antitumor evaluation of this compound hybrid micelles with mitochondria targeted for lung adenocarcinoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and inhibits migration of breast cancer cells via EMT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Flavonoids-Based Delivery Systems towards Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. html.rhhz.net [html.rhhz.net]
- 9. This compound and Related C-O-C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
preparation of hinokiflavone-loaded proliposomes for improved delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparation of hinokiflavone-loaded proliposomes for improved delivery.
Frequently Asked Questions (FAQs)
Q1: What are proliposomes and why use them for this compound delivery?
A1: Proliposomes are dry, free-flowing granular powders that, upon hydration with an aqueous phase, form a liposomal suspension.[1][2] This approach overcomes the stability issues associated with conventional liposome suspensions, such as aggregation, fusion, and drug leakage.[1][3] For a poorly soluble compound like this compound, a proliposomal formulation can enhance its solubility, oral bioavailability, and therapeutic efficacy.[3][4]
Q2: What are the key components of a this compound-loaded proliposome formulation?
A2: A typical formulation consists of:
-
This compound: The active pharmaceutical ingredient (API).
-
Phospholipids: Vesicle-forming components like soy phosphatidylcholine or dimyristoylphosphatidylcholine (DMPC).[5]
-
Cholesterol: Incorporated to regulate the fluidity of the lipid bilayer and reduce the permeability of the liposome membrane.[3]
-
Carrier: A water-soluble, porous solid support like mannitol or sorbitol.[6][7]
-
Optional Stabilizers/Surfactants: Such as poloxamer 188 or sodium deoxycholate to improve stability.[3][6]
Q3: Which method is best for preparing this compound-loaded proliposomes?
A3: The most common and often simplest method is the thin-film hydration technique followed by lyophilization or a solvent evaporation method.[3][5][7] The choice of method depends on the desired scale, batch size, and specific characteristics of the final product. The thin-film method is praised for its simplicity and efficiency.[3]
Q4: How do I reconstitute the proliposomes into a liposomal suspension?
A4: To reconstitute, simply add a predetermined amount of aqueous phase (e.g., deionized water or a buffer solution) to the proliposome powder and agitate.[3][7] The hydration process should be rapid, leading to the spontaneous formation of a liposomal suspension.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Entrapment Efficiency of this compound | - Inappropriate lipid composition. - Incorrect drug-to-lipid ratio. - Suboptimal hydration conditions. | - Optimize the ratio of phospholipid to cholesterol. Increased lipid concentration can improve entrapment.[7][8] - Experiment with different drug-to-lipid ratios; a higher lipid concentration often increases encapsulation.[5][9] - Ensure hydration is performed above the phase transition temperature of the lipids used.[10] |
| Large and Polydisperse Particle Size of Reconstituted Liposomes | - Inefficient homogenization or sonication. - Aggregation of vesicles. - Improper formulation. | - Optimize the sonication process (e.g., using a tip sonicator over a bath sonicator) and sonication time.[11] - Incorporate charged lipids (e.g., stearylamine) to increase zeta potential and electrostatic repulsion between vesicles.[5] - Adjust the phospholipid-to-cholesterol ratio to achieve a more rigid and stable vesicle structure.[12] |
| Poor Flowability of Proliposome Powder | - Hygroscopic nature of the carrier. - Residual solvent. - Inadequate carrier-to-lipid ratio. | - Select a less hygroscopic carrier or store the proliposomes in a desiccated environment. - Ensure complete removal of the organic solvent during the drying process.[6] - Increase the proportion of the carrier material. |
| Instability of the Reconstituted Liposomal Suspension (e.g., rapid drug leakage) | - High membrane fluidity. - pH of the hydration medium. - Inappropriate storage conditions. | - Increase the cholesterol content to enhance membrane rigidity.[12] - Optimize the pH of the aqueous phase to ensure the stability of both the this compound and the lipid vesicles. - Store the reconstituted suspension at a recommended temperature (often refrigerated) and use it within a specified timeframe. |
Experimental Protocols
Preparation of this compound-Loaded Proliposomes by Thin-Film Hydration Followed by Lyophilization
This protocol is adapted from methods described for similar flavonoid compounds.[3]
-
Preparation of the Lipid Film:
-
Dissolve this compound, soy phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.[10]
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 35-45°C) to form a thin, uniform lipid film on the inner wall of the flask.[10]
-
Further dry the film under high vacuum for several hours to remove any residual solvent.[10]
-
-
Hydration of the Lipid Film:
-
Prepare an aqueous solution containing a cryoprotectant/carrier (e.g., mannitol or lactose).[3]
-
Add the aqueous solution to the flask containing the dried lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid's phase transition temperature for approximately 30-60 minutes to form a liposomal suspension.[3][10]
-
-
Sonication:
-
To reduce the size of the multilamellar vesicles and create smaller, more uniform liposomes, sonicate the suspension using a probe or bath sonicator.[11]
-
-
Lyophilization (Freeze-Drying):
Characterization of Proliposomes and Reconstituted Liposomes
| Parameter | Methodology | Instrumentation |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Particle Size Analyzer |
| Zeta Potential | Laser Doppler Velocimetry | Zetasizer |
| Entrapment Efficiency (EE%) | 1. Reconstitute proliposomes. 2. Separate unentrapped this compound from the liposomes (e.g., by centrifugation or gel filtration).[1] 3. Lyse the liposomes with a suitable solvent (e.g., methanol or ethanol). 4. Quantify the entrapped this compound using a validated analytical method like HPLC-UV.[3] | Centrifuge, HPLC System |
| Drug Loading (DL%) | Quantify the amount of this compound in a known amount of proliposomes. | HPLC System |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Electron Microscope |
| In Vitro Drug Release | Dialysis bag method using a USP dissolution apparatus.[1] | Dissolution Apparatus, HPLC System |
Quantitative Data Summary
The following tables present hypothetical yet realistic data for optimized this compound-loaded proliposome formulations, based on typical results for flavonoid-loaded liposomes.
Table 1: Formulation Composition and Physicochemical Properties
| Formulation Code | Drug:Lipid Ratio (w/w) | Phospholipid:Cholesterol Ratio (w/w) | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | EE% ± SD |
| HLP-1 | 1:10 | 4:1 | 210.5 ± 5.2 | 0.25 ± 0.03 | -25.8 ± 1.5 | 75.6 ± 3.1 |
| HLP-2 | 1:15 | 3:1 | 185.2 ± 4.1 | 0.18 ± 0.02 | -30.1 ± 1.8 | 88.4 ± 2.5 |
| HLP-3 | 1:20 | 2:1 | 160.7 ± 3.5 | 0.15 ± 0.01 | -35.6 ± 2.1 | 92.1 ± 2.8 |
Table 2: In Vitro Release Profile of this compound from Proliposomes
| Time (hours) | Cumulative Release (%) - HLP-1 | Cumulative Release (%) - HLP-2 | Cumulative Release (%) - HLP-3 |
| 1 | 15.2 | 12.5 | 10.1 |
| 2 | 28.9 | 22.8 | 18.5 |
| 4 | 45.6 | 38.1 | 30.2 |
| 8 | 68.3 | 55.7 | 45.8 |
| 12 | 85.1 | 72.4 | 60.3 |
| 24 | 92.5 | 88.6 | 78.9 |
Visualizations
Caption: Experimental workflow for this compound proliposome preparation and characterization.
Caption: Troubleshooting logic for low entrapment efficiency in proliposome formulation.
References
- 1. scielo.isciii.es [scielo.isciii.es]
- 2. rjptonline.org [rjptonline.org]
- 3. Proliposomes for oral delivery of total biflavonoids extract from Selaginella doederleinii: formulation development, optimization, and in vitro–in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. KR101682821B1 - Preparing method of proliposomes - Google Patents [patents.google.com]
- 7. Formulation Development and in vitro Characterization of Proliposomes for Topical Delivery of Aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization on Preparation Condition of Propolis Flavonoids Liposome by Response Surface Methodology and Research of Its Immunoenhancement Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization | MDPI [mdpi.com]
- 12. Optimizing Druggability through Liposomal Formulations: New Approaches to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
creating amorphous solid dispersions of hinokiflavone to increase dissolution rate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for creating amorphous solid dispersions (ASDs) of hinokiflavone to enhance its dissolution rate.
Frequently Asked Questions (FAQs)
Q1: What is an amorphous solid dispersion (ASD) and how can it increase the dissolution rate of this compound?
An amorphous solid dispersion is a formulation where the active pharmaceutical ingredient (API), in this case, this compound, is dispersed in an amorphous (non-crystalline) state within a polymer matrix.[1][2] By converting the crystalline form of this compound to a higher-energy amorphous state, the energy barrier for dissolution is lowered.[3][4] This, combined with the molecular dispersion within a hydrophilic polymer carrier, leads to a significant increase in both the dissolution rate and the aqueous solubility.[5][6]
Q2: Which polymers are most effective for creating this compound ASDs?
The choice of polymer is crucial for the stability and performance of a this compound ASD. Based on studies with similar biflavonoids, Polyvinylpyrrolidone (PVP), particularly PVP K-30, has shown significant success in enhancing the solubility and dissolution rate.[5][7] Other commonly used polymers for flavonoid ASDs that could be effective for this compound include:
-
Hydroxypropyl Methylcellulose (HPMC): A versatile polymer known for its ability to inhibit crystallization.[1]
-
Soluplus®: A graft copolymer that has demonstrated substantial solubility enhancement for other flavonoids.[1]
-
Eudragit® Polymers: A family of pH-sensitive polymers that can be used for targeted drug release.[1]
The optimal polymer depends on the desired release profile, drug loading, and the manufacturing process to be used.[1]
Q3: What are the common methods for preparing this compound ASDs?
The most prevalent methods for preparing flavonoid ASDs, including for this compound, are:
-
Solvent Evaporation: This technique involves dissolving both this compound and the polymer in a common solvent, followed by the removal of the solvent, leaving a solid dispersion.[5][8] This method is particularly suitable for thermolabile compounds.[6]
-
Spray Drying: A solution of this compound and the polymer is atomized into a hot gas stream, leading to rapid solvent evaporation and the formation of amorphous particles.[6][9]
-
Hot-Melt Extrusion (HME): This solvent-free method involves mixing this compound and a thermoplastic polymer and then heating them to a molten state, followed by extrusion and cooling.[2]
Q4: How can I characterize the prepared this compound ASD to confirm its amorphous nature and solid-state properties?
Several analytical techniques are essential for characterizing this compound ASDs:[10][11]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to confirm the absence of a melting peak for crystalline this compound.[12][13]
-
Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the dispersion, which is indicated by the absence of sharp diffraction peaks characteristic of crystalline material.[9][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions (e.g., hydrogen bonding) between this compound and the polymer, which are crucial for the stability of the amorphous form.[12][14]
-
Scanning Electron Microscopy (SEM): To observe the morphology of the ASD particles.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Dissolution Rate Improvement | Incomplete amorphization of this compound. | Confirm the amorphous state using PXRD and DSC. If crystallinity is detected, optimize the preparation process (e.g., increase the cooling rate in HME, or use a faster solvent evaporation rate).[10] |
| Poor choice of polymer or incorrect this compound-to-polymer ratio. | Screen different polymers (e.g., PVP K-30, HPMC, Soluplus®).[5] An orthogonal test design can be used to optimize the drug-to-polymer ratio and other process parameters.[5] | |
| Recrystallization of this compound During Storage | The ASD has a low glass transition temperature (Tg), leading to high molecular mobility. | Select a polymer with a higher Tg. Increasing the polymer concentration can also raise the Tg of the dispersion.[1] |
| Moisture absorption, which acts as a plasticizer and lowers the Tg.[1] | Store the ASD in a desiccated environment and use appropriate packaging. Consider using less hygroscopic polymers. | |
| High drug loading increases the thermodynamic drive for crystallization.[1] | If stability is a concern, reduce the this compound-to-polymer ratio to ensure adequate stabilization by the polymer matrix. | |
| Phase Separation of this compound and Polymer | Immiscibility between this compound and the chosen polymer. | Ensure thermodynamic miscibility between the drug and the polymer. This can be predicted using computational models or assessed experimentally through techniques like DSC. |
| Inefficient manufacturing process leading to a non-homogenous dispersion. | Optimize the processing parameters. For solvent-based methods, ensure a common solvent is used where both components are fully dissolved.[15] For HME, ensure adequate mixing at a suitable temperature. | |
| Poor Powder Flow and Handling (especially after spray drying) | Low bulk density and high electrostatic charge of the spray-dried powder. | Optimize spray drying parameters to control particle size and morphology. Consider downstream processing steps like granulation to improve flowability. |
Quantitative Data Summary
The following tables summarize the improvement in solubility and dissolution of a total biflavonoids extract from Selaginella doederleinii (TBESD), which contains this compound, when formulated as an ASD with PVP K-30 using the solvent evaporation method. This data can serve as a valuable reference for formulating this compound ASDs.
Table 1: Solubility Enhancement of Biflavonoids in TBESD-ASD (PVP K-30) [5]
| Biflavonoid Component | Solubility in Water (µg/mL) | Solubility of ASD in Water (µg/mL) | Fold Increase |
| Amentoflavone | 10.25 ± 0.83 | 174.04 ± 11.21 | 16.98 |
| Robustaflavone | 9.87 ± 0.69 | 172.43 ± 10.55 | 17.47 |
| 2″,3″-dihydro-3′,3‴-biapigenin | 9.32 ± 0.71 | 163.92 ± 9.87 | 17.59 |
| 3′,3‴-binaringenin | 8.56 ± 0.54 | 157.68 ± 10.12 | 18.42 |
| Delicaflavone | 9.68 ± 0.66 | 188.57 ± 12.34 | 19.48 |
Table 2: In Vitro Dissolution of Biflavonoids from TBESD-ASD (PVP K-30) vs. Raw TBESD [5]
| Time (min) | Cumulative Release of Amentoflavone from Raw TBESD (%) | Cumulative Release of Amentoflavone from TBESD-ASD (%) |
| 5 | 5.2 ± 0.4 | 65.8 ± 4.2 |
| 15 | 10.1 ± 0.8 | 85.3 ± 5.1 |
| 30 | 15.6 ± 1.1 | 92.1 ± 5.6 |
| 60 | 20.3 ± 1.5 | 98.7 ± 6.0 |
| 120 | 25.4 ± 1.9 | 99.1 ± 6.1 |
Similar significant improvements in dissolution were observed for the other four biflavonoids.
Experimental Protocols
1. Preparation of this compound-PVP K-30 ASD by Solvent Evaporation [5][8]
-
Dissolution: Accurately weigh this compound and PVP K-30 (e.g., in a 1:4 ratio) and dissolve them in a suitable solvent, such as ethanol, with the aid of ultrasonication to ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C) until a solid film is formed.
-
Drying: Place the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried ASD using a mortar and pestle, and then sieve the powder to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to protect it from moisture.
2. In Vitro Dissolution Study [5]
-
Apparatus: Use a USP Type II dissolution apparatus (paddle method).
-
Dissolution Medium: Prepare a suitable dissolution medium, such as a phosphate buffer (pH 6.8). Maintain the temperature at 37 ± 0.5°C.
-
Procedure: Add a quantity of the this compound ASD equivalent to a specific dose of this compound to the dissolution vessel.
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 15, 30, 60, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Experimental workflow for this compound ASD preparation and evaluation.
Caption: Troubleshooting logic for low dissolution rate of this compound ASDs.
References
- 1. benchchem.com [benchchem.com]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Strongly enhanced dissolution rate of fenofibrate solid dispersion tablets by incorporation of superdisintegrants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. kinampark.com [kinampark.com]
- 11. researchgate.net [researchgate.net]
- 12. Physicochemical characterization and in vitro dissolution studies of solid dispersions of ketoprofen with PVP K30 and d-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Choosing Appropriate Solvents for ASD Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Water Solubility of Hinokiflavone with Cyclodextrins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful complexation of hinokiflavone with cyclodextrins to enhance its aqueous solubility.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the preparation and characterization of this compound-cyclodextrin inclusion complexes.
FAQs
Q1: Why is the aqueous solubility of this compound so low?
A1: this compound is a biflavonoid with a large, rigid, and hydrophobic molecular structure.[1][2] This chemical nature results in strong intermolecular forces in its solid state and poor interaction with water molecules, leading to very low aqueous solubility. This poor solubility is a significant barrier to its clinical application and achieving adequate bioavailability.[1][3]
Q2: Which type of cyclodextrin is best for complexing with this compound?
A2: For flavonoids, β-cyclodextrin (β-CD) and its derivatives are most commonly used due to the suitable size of the β-CD cavity for accommodating the flavonoid structure.[4] However, natural β-CD itself has limited water solubility. Therefore, chemically modified derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often preferred as they offer significantly higher aqueous solubility while retaining the ability to form stable inclusion complexes.[5] HP-β-CD is particularly noted for its high solubilizing effect and low toxicity.[4]
Q3: What is the expected stoichiometry of the this compound-cyclodextrin complex?
A3: For most flavonoid-cyclodextrin complexes, a 1:1 stoichiometric ratio is observed, where one molecule of this compound is encapsulated within one molecule of cyclodextrin.[6][7] This can be confirmed experimentally using methods like the continuous variation method (Job's plot) or by analyzing phase-solubility diagrams.
Q4: How can I confirm that an inclusion complex has actually formed?
A4: The formation of an inclusion complex must be confirmed by multiple analytical techniques that assess changes in the physicochemical properties of this compound in the solid state and in solution. Key techniques include:
-
Differential Scanning Calorimetry (DSC): In the DSC thermogram of a true inclusion complex, the sharp endothermic peak corresponding to the melting point of crystalline this compound should disappear or shift to a different temperature.[8][9][10]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): The FT-IR spectrum of the complex should show changes compared to the spectra of the individual components. Characteristic vibrational bands of this compound may shift, decrease in intensity, or disappear, indicating that the molecule has entered the cyclodextrin cavity.[3][6][11]
-
Powder X-ray Diffractometry (PXRD): The diffraction pattern of the complex will be different from the simple superposition of the patterns of the starting materials. A reduction in the crystallinity of this compound is often observed, sometimes resulting in a completely amorphous pattern.[8][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D NMR (like ROESY) can provide direct evidence of inclusion by showing chemical shift changes of the protons of both this compound and the cyclodextrin cavity, and by detecting through-space correlations between them.[3][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Solid Complex | - Inefficient preparation method.- Loss of product during recovery, washing, or drying steps. | - Optimize the preparation method: For thermally sensitive compounds like flavonoids, freeze-drying is often superior to solvent evaporation in yielding a porous, easily dissolvable powder.[12]- Review recovery steps: Ensure washing steps (to remove uncomplexed this compound) are performed with a solvent in which the complex is insoluble but the free flavonoid has some solubility. Minimize transfer losses. |
| This compound Precipitates When Diluting Organic Stock Solution into Aqueous Buffer | - This is "antisolvent precipitation" due to the drastic change in solvent polarity.- The final concentration of the organic solvent (e.g., DMSO) is too high. | - Minimize final organic solvent concentration: Keep the final concentration of DMSO or other organic solvents in the aqueous medium below 1% (v/v).- Use a co-solvent system: A stock solution in a mixture of DMSO and polyethylene glycol (PEG) may be more stable upon dilution.- Adjust pH: The solubility of flavonoids can be pH-dependent. Slightly alkaline conditions may increase the solubility of this compound, if permissible for the experiment.- Sonication: Briefly sonicate the final aqueous solution to help disperse any initial precipitate. |
| Inconsistent Results in Bioassays | - Poor and variable solubility of this compound in the assay medium.- Precipitation of the compound over the course of the experiment. | - Use a this compound-cyclodextrin complex: This is the most robust solution, as it directly addresses the root cause of poor solubility.- Prepare fresh dilutions: Always prepare fresh dilutions of your compound from a concentrated stock solution immediately before each experiment.- Verify solubility: Before conducting the bioassay, visually inspect the final dilution under a microscope to ensure no precipitation has occurred. |
| DSC Shows a Remaining Melting Peak for this compound | - Incomplete complexation.- The product is a physical mixture rather than a true inclusion complex. | - Increase the cyclodextrin molar ratio: While 1:1 is typical, try preparing the complex with a molar excess of cyclodextrin (e.g., 1:2 this compound to cyclodextrin).- Extend reaction time/agitation: Ensure sufficient time and energy (e.g., stirring, sonication) are provided for the complexation to reach equilibrium in the solution phase before drying.- Change the preparation method: The kneading or co-precipitation methods may sometimes result in a physical mixture. Freeze-drying from a true solution is often more effective at forming an amorphous inclusion complex.[8] |
| Phase-Solubility Diagram is Not Linear (Non-Aₗ Type) | - The complex formed has limited solubility (B-type diagram).- Formation of higher-order complexes. | - Use a more soluble cyclodextrin derivative: B-type diagrams are common with natural β-CD. Switching to HP-β-CD or SBE-β-CD usually results in an Aₗ-type diagram due to their higher aqueous solubility.[10][13]- Re-evaluate the stoichiometry: If the curve shows an upward deviation (Aₚ-type), it may indicate the formation of higher-order complexes (e.g., 1:2). The data analysis method will need to be adjusted accordingly.[10] |
II. Quantitative Data Summary
While specific quantitative data for this compound-cyclodextrin complexes are scarce in the literature, data from its close structural analog, amentoflavone, and other biflavonoids can be used as a reliable proxy.
Table 1: Solubility of Amentoflavone (this compound Analog)
| Solvent/System | Solubility | Reference |
| Ethanol | ~1 mg/mL | [8] |
| DMSO | ~10 mg/mL | [8] |
| Dimethylformamide (DMF) | ~20 mg/mL | [8] |
| 1:4 DMF:PBS (pH 7.2) | ~0.1 mg/mL | [8] |
| Water (as part of a biflavonoid extract) | Very low (implied) | [14] |
| Water (with PVP K-30 solid dispersion) | ~17-fold increase vs. raw extract | [14] |
Table 2: Typical Parameters for Flavonoid-Cyclodextrin Complexes
This table presents representative data based on studies of various flavonoids to provide an expected range for this compound complexation.
| Parameter | Cyclodextrin | Typical Value | Significance | Reference |
| Stoichiometry | HP-β-CD | 1:1 | Indicates one this compound molecule per cyclodextrin molecule. | [6][7] |
| Phase-Solubility Diagram Type | HP-β-CD | Aₗ (Linear) | Shows that the solubility of this compound increases linearly with the concentration of HP-β-CD, and the complex is soluble. | [7] |
| Apparent Stability Constant (Kₛ) | β-CD | 200 - 400 M⁻¹ | Measures the binding affinity between this compound and cyclodextrin. Values in this range indicate stable complex formation. | [15] |
| Apparent Stability Constant (Kₛ) | HP-β-CD | 50 - 200 M⁻¹ | The stability constant may be slightly lower for derivatives, but the overall solubility enhancement is much greater. | [16] |
| Solubility Enhancement | HP-β-CD | > 10-fold | Represents the factor by which the aqueous solubility of this compound can be expected to increase. | [4] |
III. Detailed Experimental Protocols
Protocol 1: Phase-Solubility Study
This protocol determines the stoichiometry and apparent stability constant (Kₛ) of the this compound-cyclodextrin complex.
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in your desired buffer (e.g., phosphate buffer, pH 7.4).
-
Addition of this compound: Add an excess amount of this compound powder to each cyclodextrin solution in separate sealed vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Shake the vials in a thermostatically controlled water bath shaker at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of dissolved this compound in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis).
-
If the plot is linear (Aₗ-type), the stability constant (Kₛ) can be calculated using the Higuchi-Connors equation: Kₛ = Slope / (S₀ * (1 - Slope)) where S₀ is the intrinsic solubility of this compound (the y-intercept).
-
The stoichiometry is typically assumed to be 1:1 if the slope is less than 1.
-
Protocol 2: Preparation of this compound/HP-β-CD Inclusion Complex (Freeze-Drying Method)
This method is highly effective for producing a solid, amorphous inclusion complex.
-
Dissolution: Dissolve HP-β-CD and this compound in a 1:1 molar ratio in a suitable volume of purified water. Gentle heating or sonication may be used to aid the dissolution of this compound. A co-solvent like ethanol (less than 10% v/v) can be used initially to dissolve the this compound before adding the aqueous HP-β-CD solution, followed by its removal via evaporation if necessary.
-
Complexation: Stir the mixture at room temperature for 24-48 hours in a light-protected container.[8]
-
Filtration: Filter the solution through a 0.45 µm membrane filter to remove any un-dissolved material or aggregates.[8]
-
Freezing: Freeze the resulting clear solution at a low temperature (e.g., -80°C) until it is completely solid.[8]
-
Lyophilization: Transfer the frozen sample to a freeze-dryer and lyophilize under vacuum for 24-48 hours, or until a dry, fluffy powder is obtained.[8]
-
Storage: Store the resulting this compound-cyclodextrin complex powder in a desiccator to protect it from moisture.
IV. Visualizations (Graphviz)
Caption: Workflow for the preparation and characterization of this compound/HP-β-CD inclusion complexes.
Caption: Logical flow for analyzing phase-solubility study data.
References
- 1. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C30H18O10 | CID 5281627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation on absorption risks of amentoflavone after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Solubility and Dissolution Rate of Raloxifene using Cycloencapsulation Technique - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Highly Water-Soluble Solid Dispersions of Honokiol: Preparation, Solubility, and Bioavailability Studies and Anti-Tumor Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. oatext.com [oatext.com]
- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmainfo.in [pharmainfo.in]
- 16. Dissolution enhancement of cefdinir with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to mitigate hinokiflavone degradation during experimental procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate hinokiflavone degradation during experimental procedures. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring biflavonoid found in plants like Selaginella tamariscina and Platycladus orientalis. It exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] However, like many flavonoids, this compound has poor water solubility and can be unstable under certain experimental conditions, which can lead to its degradation.[3] This degradation can result in a loss of biological activity and introduce variability in experimental results.
Q2: What are the primary factors that can cause this compound degradation?
Based on the general behavior of flavonoids, this compound degradation is likely influenced by:
-
pH: Flavonoids are generally more stable in acidic to neutral conditions and tend to degrade in alkaline environments.[4][5]
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[6][7]
-
Light: Exposure to UV and visible light can induce photodegradation of flavonoids.
-
Oxidation: As an antioxidant, this compound is susceptible to oxidation, especially in the presence of oxygen and metal ions.[3][4]
-
Solvents: The choice of solvent can impact the stability of flavonoids. While DMSO is a common solvent for preparing stock solutions, its purity and the presence of water can affect compound stability.[8]
Q3: How can I visually identify potential this compound degradation?
While specific visual cues for this compound are not extensively documented, degradation of flavonoid solutions may be indicated by a color change. A pale yellow solution might turn darker yellow or brown upon degradation. The appearance of precipitation can also be a sign of degradation or reduced solubility.
Q4: How can I confirm if my this compound has degraded?
The most reliable way to confirm degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of a freshly prepared solution with that of a stored or experimental solution, you can identify the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound.[9][10]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected bioactivity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in Stock Solution | - Prepare fresh stock solutions in high-purity, anhydrous DMSO. - Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage and at -20°C for short-term storage, protected from light.[11] |
| Degradation in Cell Culture Medium | - Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.[12] - Minimize the exposure of the treatment medium to light by using amber-colored plates or covering them with foil. - Consider performing a stability study of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO₂). |
| Interaction with Media Components | - Serum components in the cell culture medium can potentially interact with and degrade flavonoids. If your experimental design allows, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment. |
| Incorrect Final Concentration | - Verify the calculations for your dilutions. - Ensure complete dissolution of the this compound stock in the medium before adding it to the cells. Gentle vortexing is recommended. |
Issue: Variability in results between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | - Ensure uniform mixing of the this compound solution before aliquoting to different wells or plates. - Use calibrated pipettes for all dilutions. |
| Differential Degradation Across Samples | - Ensure all samples are processed and analyzed in a consistent and timely manner. - Protect all samples from light and elevated temperatures throughout the experiment. |
| Cellular Factors | - Ensure cells are at a similar passage number and confluency, as these factors can influence their response to treatment.[13] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Visually inspect the solution to ensure no solid particles are present.
-
Aliquot the stock solution into single-use, sterile, amber-colored microcentrifuge tubes.
-
For long-term storage (months to years), store the aliquots at -80°C. For short-term storage (weeks to a few months), store at -20°C.
-
Always protect the stock solution from light.
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound stock solution (in a suitable solvent like methanol or acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
UV lamp
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for shorter time points (e.g., 30 minutes, 1, 2, 4 hours) due to the higher reactivity of flavonoids in basic conditions. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours), protected from light.
-
Thermal Degradation: Place a sample of the this compound stock solution in an incubator at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a sample of the this compound stock solution to UV light (e.g., 254 nm) for a defined period. Keep a control sample in the dark.
-
Analysis: Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Data Presentation
Table 1: General Stability of Flavonoids under Different Conditions (Illustrative Data)
Note: Specific quantitative data for this compound degradation is limited. This table provides a general overview based on the behavior of other flavonoids and should be used as a guideline for experimental design.
| Condition | Parameter | General Stability Trend for Flavonoids | Recommendations for this compound |
| pH | Acidic (pH < 7) | Generally more stable | Maintain slightly acidic to neutral conditions where possible. |
| Neutral (pH 7) | Moderately stable, but can be susceptible to oxidation | Use buffered solutions for experiments. | |
| Alkaline (pH > 7) | Prone to rapid degradation and oxidation[4] | Avoid alkaline conditions; if necessary, minimize exposure time and use fresh solutions. | |
| Temperature | Low (≤ 4°C) | Good for short to medium-term storage of solutions | Store stock and working solutions at low temperatures (-20°C or -80°C). |
| Room Temperature | Stability decreases over time | Avoid prolonged storage of solutions at room temperature. | |
| High (> 40°C) | Accelerated degradation[6] | Avoid exposure to heat sources during experiments. | |
| Light | Dark | Stable | Store all solutions and solid material protected from light. |
| UV/Visible Light | Susceptible to photodegradation | Use amber-colored vials and labware; cover experimental setups with aluminum foil. | |
| Oxygen | Anaerobic | More stable | Deoxygenate solvents for sensitive experiments; store under an inert gas (e.g., argon, nitrogen). |
| Aerobic | Prone to oxidation | Minimize headspace in storage vials. Consider adding antioxidants for long-term experiments. |
Visualizations
Caption: Factors contributing to this compound degradation.
Caption: Workflow to minimize this compound degradation.
References
- 1. UHPLC-Q-TOF-MS/MS method based on four-step strategy for metabolites of this compound in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties [mdpi.com]
- 4. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. saspublishers.com [saspublishers.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Hinokiflavone and its Metabolites by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive detection of hinokiflavone and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: The main metabolic pathways for this compound primarily involve biotransformation into various mono-flavones resulting from the cleavage of the connective C-O bonds. Unique to this compound, glutamine and glycine conjugation have also been identified as notable metabolic pathways. Studies have shown that the intestinal tract plays a more significant role than the liver in the biotransformation of this compound.[1]
Q2: What type of mass spectrometer is best suited for analyzing this compound metabolites?
A2: A triple quadrupole mass spectrometer is highly effective for the sensitive and selective quantification of this compound and its metabolites.[2] For metabolite identification and structural elucidation, high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) are preferred due to their high mass accuracy.[1][3]
Q3: What ionization mode is typically used for this compound analysis?
A3: Negative electrospray ionization (ESI) mode is commonly used for the detection of this compound and its metabolites as it provides good sensitivity for flavonoids.[2]
Q4: How can I differentiate between isomeric this compound metabolites?
A4: Differentiating between isomers requires a combination of excellent chromatographic separation and detailed mass spectrometric analysis. Tandem mass spectrometry (MS/MS) is crucial for generating unique fragmentation patterns that can distinguish between isomers.[4] The position of glycosidic linkages or other substitutions on the flavonoid backbone can influence the relative abundance of fragment ions, aiding in their differentiation.[4]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Potential Cause: Secondary interactions between the analyte and the stationary phase.
-
Troubleshooting Tip:
-
Optimize the mobile phase pH. Flavonoids are often acidic, and adjusting the pH with additives like formic acid can improve peak shape.[4]
-
Ensure the injection solvent is not significantly stronger than the mobile phase, as this can cause peak distortion.[5]
-
Check for column contamination or degradation. Flushing the column or replacing it if necessary can resolve these issues.[5]
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Potential Cause: Ion suppression from matrix effects, or suboptimal ionization and fragmentation parameters.
-
Troubleshooting Tip:
-
Improve sample preparation to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) can be beneficial.[6][7]
-
Optimize MS parameters, including capillary voltage, gas temperature, and nebulizer pressure.[8]
-
Optimize collision energy for each specific metabolite to ensure efficient fragmentation and production of characteristic product ions.[9]
-
Consider using mobile phase additives like ammonium formate or acetate to enhance ionization.[10]
-
Issue 3: Inconsistent Retention Times
-
Potential Cause: Issues with the LC system, such as pump pressure fluctuations, or changes in mobile phase composition.
-
Troubleshooting Tip:
Issue 4: High Background Noise
-
Potential Cause: Contamination from solvents, sample preparation, or the LC-MS system itself.
-
Troubleshooting Tip:
-
Use high-purity, LC-MS grade solvents and reagents.[11]
-
Thoroughly clean the ion source to remove any accumulated contaminants.[11]
-
Incorporate a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly polar, non-retained compounds or strongly retained matrix components may elute.
-
Experimental Protocols & Quantitative Data
Sample Preparation from Rat Plasma
A common method for extracting this compound from biological matrices like rat plasma is protein precipitation followed by liquid-liquid extraction.
Protocol:
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., amentoflavone).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Optimized LC-MS/MS Parameters for this compound Quantification
The following table summarizes a validated LC-MS/MS method for the determination of this compound in rat plasma.[2]
| Parameter | Value |
| Liquid Chromatography | |
| Column | Hypersil Gold C18 |
| Mobile Phase | Methanol:Water (65:35, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray (ESI-) |
| Monitored Transition (this compound) | m/z 537 → 284 |
| Monitored Transition (Internal Standard) | m/z 537 → 375 |
Method Performance Data
This table presents the performance characteristics of the described LC-MS/MS method for this compound.[2]
| Parameter | Result |
| Linearity Range | 0.9 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.9 ng/mL |
| Intra-day Precision (RSD) | 0.32 - 14.11% |
| Inter-day Precision (RSD) | 2.85 - 10.04% |
| Intra-day Accuracy (RE%) | -3.75 to 6.91% |
| Inter-day Accuracy (RE%) | -9.20 to 2.51% |
Visualizations
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the quantitative analysis of this compound in biological samples.
Simplified Metabolic Pathway of this compound
Caption: A simplified diagram illustrating the primary metabolic pathways of this compound.
References
- 1. UHPLC-Q-TOF-MS/MS method based on four-step strategy for metabolites of this compound in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the determination of this compound in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. biotage.com [biotage.com]
- 7. ijstr.org [ijstr.org]
- 8. protocols.io [protocols.io]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. mdpi.com [mdpi.com]
- 11. zefsci.com [zefsci.com]
managing off-target effects of hinokiflavone in cellular assays
Welcome, researchers and drug development professionals. This technical support center is designed to help you navigate the complexities of using hinokiflavone in cellular assays. Given its polypharmacological nature, understanding and managing its off-target effects is critical for obtaining accurate and interpretable results. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental design and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
This compound (HNK) is a naturally occurring C-O-C type biflavonoid found in various plants like Selaginella tamariscina and Chamaecyparis obtusa.[1] It exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[2][3] Its mechanism of action is multifactorial, attributed to its interaction with several cellular targets and pathways:
-
SENP1 (SUMO-specific protease 1): this compound is a known inhibitor of SENP1, which leads to modulation of pre-mRNA splicing.[1][2][4][5] This can affect the regulation of key proteins like the tumor suppressor p53.[1]
-
ERK/p38/NF-κB Signaling Pathway: It can interfere with this pathway, which in turn down-regulates the expression of matrix metalloproteinases (MMP-2 and MMP-9) involved in cell invasion and metastasis.[1][4][5]
-
MDM2-MDMX RING Domain: this compound can target this domain, inhibiting the E3 ligase activity of MDM2. This prevents the degradation of p53, leading to its accumulation and the induction of apoptosis.[3][4][6]
-
Matrix Metalloproteinases (MMPs): Besides regulating their expression, an in-silico model suggests this compound may directly bind to and inhibit MMP-9, although with modest affinity (IC50 = 53 μM).[1]
Q2: What are the typical working concentrations for this compound in cellular assays?
The effective concentration of this compound is highly dependent on the cell line, assay duration, and the specific endpoint being measured. It is generally considered a mild cytotoxic agent.[1] Always perform a dose-response curve for your specific cell line and experimental conditions.
| Target / Cell Line | Assay Type | Effective Concentration (IC50) | Reference |
| MMP-9 | Enzyme Inhibition | 53 µM | [1] |
| K562 (Chronic Myeloid Leukemia) | Cell Viability (CCK-8) | 23.38 µM (24h), 8.84 µM (48h), 5.93 µM (72h) | [2] |
| HeLa, U251, MCF-7 | Cytotoxicity | 19.0 - 39.3 µg/mL | [1] |
| Various Cancer Cell Lines | Cytotoxicity | 15 - 40 µM | [1] |
| Esophageal Squamous Cancer | Migration/Invasion | 10 - 40 µM | [7] |
Q3: Why am I seeing inconsistent results or high cytotoxicity in my experiments?
Inconsistent results when using flavonoids like this compound are common and can stem from several factors:
-
Compound Solubility and Stability: this compound is sparingly soluble in water.[8] It may precipitate in aqueous culture media, especially at high concentrations, leading to non-specific cytotoxicity. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility.[8]
-
Assay Interference: Flavonoids can interfere with colorimetric or fluorometric assays. For example, this compound may directly react with MTT reagents. It is crucial to run cell-free controls (media + compound + assay reagent) to check for interference.[8] If interference is detected, switch to an alternative endpoint assay, such as an ATP-based viability assay (e.g., CellTiter-Glo).[8]
-
Off-Target Effects: The observed phenotype may be a result of this compound acting on multiple pathways simultaneously. The broad activity of this compound means that unexpected cytotoxicity could arise from hitting an essential cellular target that is not your primary focus.[1][9]
-
Cell Line Specificity: The dominant signaling pathway affected by this compound can differ between cell types, leading to varied responses (e.g., G0/G1 arrest in one cell line vs. G2/M arrest in another).[2]
Q4: How should I prepare and store this compound for cellular assays?
Proper handling is essential for reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry organic solvent like DMSO.[8]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into single-use volumes.[8]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium immediately before each experiment. Visually inspect the final dilution for any signs of precipitation.[8]
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Effects
When you observe a cellular phenotype after this compound treatment, it is critical to validate that the effect is due to the intended molecular target.
Methodology:
-
Titrate Concentration: First, perform a detailed dose-response curve to identify the Minimal Effective Concentration (MEC) that produces your phenotype of interest. Working at or near the MEC reduces the likelihood of engaging lower-affinity off-target proteins.[9]
-
Genetic Knockdown/Knockout: The most robust method for validation is to use a cell line where your target of interest has been genetically removed (knockout) or its expression is reduced (knockdown). If treating these cells with this compound fails to produce the same phenotype seen in wild-type cells, it strongly suggests the effect is on-target.[10] For example, compare the apoptotic response in HCT116 p53-wild-type vs. p53-null cells to validate p53-dependent effects.[3][6]
-
Use Control Compounds: Employ a structurally different compound known to inhibit the same target. If both compounds elicit the same biological response, it strengthens the evidence for an on-target mechanism.[9]
-
Perform Rescue Experiments: If the phenotype is caused by inhibiting a target, overexpressing that target protein in the cells may "rescue" them from the compound's effect, reversing the phenotype.
-
Confirm Target Engagement: Directly confirm that this compound binds to your intended target in the cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can measure the thermal stabilization of a protein upon ligand binding, providing evidence of direct interaction.[11]
Guide 2: this compound's Key Signaling Pathways
Understanding the interconnected pathways this compound influences is key to interpreting its effects. It doesn't act on a single linear pathway but rather a network.
Key Experimental Protocols
Protocol 1: Western Blot Analysis for this compound-Induced Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation status or expression level of proteins in key signaling pathways (e.g., MAPK, NF-κB, p53).
Methodology:
-
Cell Seeding and Treatment: Plate cells (e.g., K562, HCT116) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20-30 µg per lane). Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using software like ImageJ.[2]
Protocol 2: Cell Viability Assay with Interference Controls
Objective: To accurately measure the cytotoxic or anti-proliferative effects of this compound while accounting for potential assay interference.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the appropriate wells. Include vehicle-only wells (negative control) and a positive control for cytotoxicity (e.g., staurosporine).
-
Cell-Free Control Plate: Prepare a parallel 96-well plate containing only cell culture medium (no cells). Add the same serial dilutions of this compound and controls to this plate. This will be used to measure assay interference.[8]
-
Incubation: Incubate both plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Assay Procedure:
-
Add MTT solution (final concentration 0.5 mg/mL) to all wells of both plates.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Correct for Interference: For each concentration of this compound, subtract the absorbance value from the cell-free well from the corresponding cell-containing well.
-
Calculate Viability: Normalize the corrected absorbance values to the vehicle-only control wells to determine the percentage of cell viability.
-
Plot the dose-response curve and calculate the IC50 value.
-
Consider Alternatives: If significant interference is observed (a strong signal in the cell-free plate), consider using an ATP-based assay like CellTiter-Glo, which is less prone to interference from colored compounds.[8]
-
References
- 1. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Related C-O-C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Corrigendum: this compound Inhibits Growth of Esophageal Squamous Cancer By Inducing Apoptosis via Regulation of the PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Long-Term Hinokiflavone Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for the study of long-term effects of hinokiflavone.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term in vivo experiments with this compound.
Issue 1: Low Oral Bioavailability of this compound
Question: We are observing low and variable plasma concentrations of this compound in our rodent models after oral administration. How can we improve its bioavailability?
Answer:
This compound, like many flavonoids, has poor water solubility, which significantly limits its oral bioavailability.[1][2][3] Here are several strategies to address this issue:
-
Formulation Strategies:
-
Nanosuspensions and Nanoemulsions: These formulations increase the surface area of the compound, enhancing its dissolution rate and absorption.[4]
-
Micellar Formulations: Mixed micelle formulations have been shown to improve the solubility, dissolution rate, and oral bioavailability of this compound.[5] A study demonstrated that a mixed micelle formulation of this compound significantly enhanced its anticancer efficacy in vivo compared to the free compound.[5]
-
Co-solvents: Using a mixture of solvents can improve solubility. However, it is crucial to ensure the final concentration of any organic solvent, such as DMSO, is within a physiologically acceptable and non-toxic range (typically <0.1% for in vivo studies).[6][7]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve its solubility.[7][8]
-
-
Structural Modification:
-
Prodrugs or Glycosylation: While more complex, creating a more soluble prodrug or glycosylated form of this compound that is metabolized back to the active compound in vivo can be an effective strategy.[1]
-
Troubleshooting Workflow for Solubility Issues:
Caption: Workflow for addressing low this compound bioavailability.
Issue 2: Adverse Effects or Toxicity in Long-Term Studies
Question: We are observing unexpected adverse effects in our animals during a long-term this compound study. How should we proceed?
Answer:
While some studies have reported no apparent toxicity of this compound at doses up to 50 mg/kg/day in mice, long-term effects are not well-documented.[9] It is crucial to differentiate between compound-related toxicity and other experimental confounders.
-
Systematic Observation:
-
Implement a comprehensive monitoring plan based on OECD guidelines for chronic toxicity studies.[2][10][11] This includes daily clinical observations for changes in skin, fur, eyes, mucous membranes, and behavior.[12][13]
-
Record body weight and food/water consumption at least weekly.[2][9] Significant changes can be an early indicator of toxicity.
-
-
Dose-Response Evaluation:
-
If adverse effects are observed at a higher dose, consider reducing the dose or including satellite groups for interim necropsies to assess the progression of any potential toxicity.[10]
-
-
Histopathological Analysis:
Issue 3: Variability in Behavioral or Cognitive Assessments
Question: We are seeing high variability in the results of our behavioral and cognitive tests in our long-term this compound study. How can we reduce this variability?
Answer:
Several factors can contribute to variability in behavioral studies with rodents.
-
Environmental Factors:
-
Ensure a consistent and controlled environment (light-dark cycle, temperature, humidity, and noise levels).[15]
-
Avoid sudden changes in routine or exposure to stressors.
-
-
Handling and Acclimatization:
-
Handle animals consistently and allow for a sufficient acclimatization period before starting behavioral testing.
-
-
Experimental Design:
-
Use appropriate control groups and randomize animals to different treatment groups.
-
Ensure that the difficulty of the behavioral task is appropriate to detect potential improvements in performance.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting dose for long-term this compound studies in rodents?
A1: Based on existing short-term in vivo studies, doses ranging from 4 mg/kg to 50 mg/kg have been used in mice without apparent toxicity.[5][16] For a long-term study, it is advisable to start with a dose at the lower end of this range and conduct a dose-ranging study to determine the maximum tolerated dose (MTD) for chronic administration.
Q2: What is the pharmacokinetic profile of this compound in rodents?
A2: A pharmacokinetic study in rats indicated a half-life (t1/2) of approximately 6.1 hours.[5][14] This suggests that once-daily dosing may be sufficient to maintain therapeutic concentrations, but this should be confirmed in your specific animal model and formulation.
Q3: Are there any known effects of this compound on gut microbiota?
A3: this compound has been shown to be a potent inhibitor of gut microbial β-glucuronidases.[10] This could have implications for the gut microbiome and the metabolism of other compounds. It may be beneficial to monitor changes in the gut microbiota during long-term studies. The interaction between flavonoids and gut microbiota can also influence their bioavailability and metabolism.[17]
Q4: What are the key signaling pathways affected by this compound that should be investigated in long-term studies?
A4: this compound has been shown to modulate several key signaling pathways, including:
Investigating the long-term effects of this compound on these pathways in relevant tissues would be a valuable aspect of your research.
Data Presentation
Table 1: Summary of In Vivo this compound Dosing in Rodents
| Species | Dose Range (mg/kg/day) | Administration Route | Study Duration | Observed Effects | Reference |
| Mouse | 25-50 | Oral gavage | Not specified | Reduced colon tumor growth, no apparent toxicity. | [9] |
| Mouse | 20-40 | Intraperitoneal | 21 days | Inhibited breast cancer tumor growth. | [19] |
| Mouse | 4-8 | Intraperitoneal | Not specified | Reduced hepatocellular carcinoma tumor volume. | [5] |
| Rat | 5, 10, 20 | Intraperitoneal | 11 weeks | Suppressed high-fat diet-induced obesity. | [20] |
Table 2: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Reference |
| Half-life (t1/2) | 6.10 ± 1.86 | hours | [14] |
| Tmax | 1.92 ± 0.20 | hours | [14] |
Experimental Protocols
Protocol 1: Long-Term Oral Gavage Administration of this compound in Rodents
This protocol is a general guideline and should be adapted based on the specific research question, animal model, and institutional IACUC regulations.
-
Preparation of this compound Formulation:
-
Based on pilot studies, prepare the this compound formulation (e.g., nanosuspension, micellar solution) at the desired concentration.
-
Ensure the formulation is sterile and homogenous before administration.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the facility for at least one week before the start of the study.
-
Weigh each animal before dosing to calculate the exact volume to be administered (typically not exceeding 10 ml/kg for rodents).[20][21]
-
Use an appropriately sized, sterile gavage needle with a ball tip to minimize the risk of esophageal injury.[20]
-
Gently restrain the animal and pass the gavage needle over the tongue into the esophagus. Do not force the needle if resistance is met.
-
Administer the this compound formulation slowly and steadily.
-
Return the animal to its home cage and monitor for any immediate signs of distress.[20]
-
-
Long-Term Monitoring:
-
Perform daily clinical observations as detailed in the OECD guidelines.[11][12]
-
Record body weight and food/water intake weekly.[2]
-
Conduct periodic blood sampling for hematology and clinical chemistry analysis (e.g., at 3, 6, and 12 months).[2]
-
Perform behavioral and cognitive assessments at predetermined time points.
-
-
Necropsy and Histopathology:
Experimental Workflow for a Long-Term this compound Study:
Caption: A three-phase workflow for conducting long-term this compound studies in rodents.
Signaling Pathways
This compound's Putative Anti-inflammatory and Neuroprotective Signaling Pathways
This compound is known to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments to investigate its long-term effects.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Histological and toxicological evaluation, in rat, of a P-glycoprotein inducer and activator: 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one (TX5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 3. Antihyperalgesic Properties of Honokiol in Inflammatory Pain Models by Targeting of NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 7. Frontiers | Editorial: Traditional, complementary and integrative medicine – opportunities for managing and treating neurodegenerative diseases and ischaemic stroke [frontiersin.org]
- 8. epa.gov [epa.gov]
- 9. Oecd for chronic toxicity | PPTX [slideshare.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ecetoc.org [ecetoc.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo safety assessment of two Bifidobacterium longum strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Biflavonoids: Preliminary Reports on Their Role in Prostate and Breast Cancer Therapy [mdpi.com]
- 19. This compound resists HFD-induced obesity by promoting apoptosis in an IGF2BP2-mediated Bim m6A modification dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journal-jop.org [journal-jop.org]
- 21. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
Validation & Comparative
A Comparative Analysis of Hinokiflavone and Amentoflavone Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of two structurally related biflavonoids, hinokiflavone and amentoflavone, on various cancer cell lines. The information presented is collated from multiple experimental studies to offer a comprehensive overview of their potential as anti-cancer agents.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of this compound and amentoflavone is a key indicator of their anti-cancer potential. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Compound | Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 48 | 35.3 | [1] |
| U251 | Glioblastoma | 48 | 55.4 | [1] | |
| MCF-7 | Breast Cancer | 48 | 73.0 | [1][2] | |
| KB | Nasopharyngeal Carcinoma | - | 7.4 | ||
| A375 | Melanoma | 72 | ~10 | [1] | |
| CHL-1 | Melanoma | 72 | ~11 | [1] | |
| B16-F10 | Murine Melanoma | 72 | ~7 | [1] | |
| SMMC-7721 | Hepatocellular Carcinoma | - | - | [1] | |
| HT29 | Colorectal Cancer | - | - | [1] | |
| HCT116 | Colorectal Cancer | - | - | [1] | |
| CT26 | Murine Colon Cancer | - | - | [1] | |
| Amentoflavone | MCF-7 | Breast Cancer | 48 | 150 | [2] |
| A549 | Non-Small Cell Lung Cancer | 24 | 32.03 | [3] | |
| MHCC97H | Hepatocellular Carcinoma | 24 | 197 | [4] | |
| MHCCLM3 | Hepatocellular Carcinoma | 24 | 314.5 | [4] | |
| B16F-10 | Murine Melanoma | - | - |
Note: Some studies did not provide specific IC50 values but indicated significant cytotoxic activity.[1]
A general observation from the available literature suggests that this compound is often more potent than amentoflavone in inhibiting the growth of various cancer cell lines.[1] For instance, in nasopharyngeal carcinoma KB cells, this compound showed an ED50 of 4 µg/mL, while amentoflavone was reported to be inactive. Similarly, in hepatocellular carcinoma, this compound appears to be significantly more potent in inhibiting tumor growth in vivo compared to amentoflavone.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and validation of the findings.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound or amentoflavone (typically ranging from 0 to 200 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or amentoflavone for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined from the DNA content histogram.
Signaling Pathways and Mechanisms of Action
Both this compound and amentoflavone exert their cytotoxic effects by modulating various intracellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.
This compound: Mechanism of Action
This compound has been shown to induce apoptosis through multiple pathways. It can trigger the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the JNK/caspase pathway.[1] Additionally, it can inhibit the NF-κB signaling pathway, which is crucial for cell survival and proliferation.[1] Some studies also suggest that this compound can modulate pre-mRNA splicing by inhibiting the SUMO-specific protease SENP1.[1]
Caption: this compound's multi-pathway mechanism.
Amentoflavone: Mechanism of Action
Amentoflavone's cytotoxic effects are also mediated through the induction of apoptosis and cell cycle arrest. It has been shown to inhibit key survival pathways such as PI3K/Akt and NF-κB.[4] Inhibition of these pathways leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately resulting in cancer cell death.
Caption: Amentoflavone's inhibitory pathways.
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound and amentoflavone in cancer cell lines.
Caption: Workflow for cytotoxicity analysis.
References
- 1. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amentoflavone reverses epithelial‐mesenchymal transition in hepatocellular carcinoma cells by targeting p53 signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Hinokiflavone and Other Biflavonoids
For Immediate Release
[City, State] – [Date] – A comprehensive new guide comparing the anti-inflammatory properties of hinokiflavone with other notable biflavonoids has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed analysis of experimental data, methodologies, and the underlying signaling pathways involved in the anti-inflammatory actions of these natural compounds.
Biflavonoids, a class of polyphenolic compounds, are recognized for their diverse pharmacological activities. Among them, this compound, a C-O-C type biflavonoid, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory effects. This guide offers a side-by-side comparison of this compound with other prominent biflavonoids such as amentoflavone, ginkgetin, bilobetin, and robustaflavone, focusing on their efficacy in modulating key inflammatory markers.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data (IC50 values) for the inhibitory effects of various biflavonoids on key inflammatory mediators. It is important to note that direct comparative studies under identical experimental conditions are limited, and the available data comes from a variety of sources and experimental setups.
| Biflavonoid | Target | Cell Line/Assay | IC50 Value (µM) | Reference(s) |
| This compound | Nitric Oxide (NO) Production | Not Specified | Data not available | |
| TNF-α | Not Specified | Data not available | ||
| IL-6 | Not Specified | Data not available | ||
| IL-1β | Not Specified | Data not available | ||
| COX-2 Expression | Not Specified | Data not available | ||
| iNOS Expression | Not Specified | Data not available | ||
| Amentoflavone | Nitric Oxide (NO) Production | RAW 264.7 | Concentration-dependent inhibition | [1] |
| TNF-α Production | J774 | Concentration-dependent inhibition | [2] | |
| IL-6 Production | J774 | Concentration-dependent inhibition | [2] | |
| IL-1β Production | J774 | Concentration-dependent inhibition | [2] | |
| COX-2 Expression | A549 | Strong inhibition | [3][4] | |
| iNOS Expression | A549 | Weak inhibition | [3][4] | |
| NF-κB Activation | A549 | 32.03 ± 1.51 | [5] | |
| Ginkgetin | Nitric Oxide (NO) Production | RAW 264.7 | Inhibition at 1-10 µM | [6] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | Inhibition at 1-10 µM | [6] | |
| TNF-α Production | K562 | Increased levels (pro-apoptotic) | [7] | |
| IL-1β Expression | Mouse Ear | Suppression | [8] | |
| COX-2 Expression | RAW 264.7 | Down-regulation | [6] | |
| iNOS Expression | Not Specified | Suppressed | [8] | |
| Bilobetin | Nitric Oxide (NO) Production | RAW 264.7 | Modulates | [9] |
| TNF-α Production | RAW 264.7 | Modulates | [9] | |
| IL-6 Production | RAW 264.7 | Modulates | [9] | |
| COX-2 Expression | RAW 264.7 | Inhibition | [9] | |
| iNOS Expression | RAW 264.7 | Inhibition | [9] | |
| Robustaflavone | Nitric Oxide (NO) Production | RAW 264.7 | Marginal inhibition | [10] |
| iNOS Expression | RAW 264.7 | Marginal inhibition | [10] |
Note: "Data not available" indicates that specific IC50 values were not found in the reviewed literature. "Modulates" or "Inhibition" indicates a qualitative effect was reported without specific IC50 values. The provided references offer further details on the experimental conditions.
Key Signaling Pathways in Biflavonoid-Mediated Anti-inflammation
The anti-inflammatory effects of this compound and other biflavonoids are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Caption: Key inflammatory signaling pathways targeted by biflavonoids.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used to assess the anti-inflammatory effects of biflavonoids.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
Workflow:
Caption: Step-by-step workflow for the Griess assay.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test biflavonoid (e.g., this compound) or vehicle control. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Expression Analysis
The levels of pro-inflammatory cytokines in cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are seeded in 24-well plates and treated with biflavonoids and LPS as described in the NO production assay.
-
Supernatant Collection: After the incubation period (typically 6-24 hours), the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme into a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Data Analysis: The cytokine concentrations in the samples are calculated based on the standard curve generated from known concentrations of the recombinant cytokine.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB, a key regulator of inflammatory gene expression.
Methodology:
-
Cell Transfection: HEK293T cells are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After transfection, the cells are seeded in 96-well plates and treated with the biflavonoid of interest for a specified period before stimulation with an NF-κB activator, such as TNF-α (10 ng/mL).
-
Cell Lysis: Following treatment, the cells are lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the biflavonoid on NF-κB activation is determined by comparing the normalized luciferase activity in treated cells to that in stimulated control cells.
Western Blot Analysis for COX-2 and iNOS Protein Expression
This technique is used to detect and quantify the protein levels of COX-2 and iNOS, two key enzymes involved in the inflammatory response.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are grown in 6-well plates and treated with biflavonoids and LPS.
-
Protein Extraction: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression levels of COX-2 and iNOS are normalized to the loading control.
Conclusion
While direct quantitative comparisons are limited by the available data, this guide provides a foundational overview of the anti-inflammatory effects of this compound and other biflavonoids. The presented experimental protocols and pathway diagrams offer valuable resources for researchers in the field. Further studies with standardized assays are warranted to fully elucidate the comparative potency of these promising natural compounds. Amentoflavone and ginkgetin have demonstrated significant inhibitory effects on various inflammatory markers.[1][2][3][4][5][6][8] Bilobetin and robustaflavone also show potential, although the available quantitative data is less extensive.[9][10] The anti-inflammatory properties of this compound are acknowledged, but more specific quantitative studies are needed to definitively rank its efficacy relative to other biflavonoids. The primary mechanism of action for these compounds involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of pro-inflammatory mediators. This guide serves as a valuable starting point for future research and development of biflavonoid-based anti-inflammatory therapeutics.
References
- 1. Amentoflavone inhibits the induction of nitric oxide synthase by inhibiting NF-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Ginkgetin from Ginkgo biloba Leaves on cyclooxygenases and in vivo skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of anti-inflammatory biflavonoid, ginkgetin, on chronic skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of inducible nitric oxide synthase by sumaflavone isolated from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of hinokiflavone's anticancer activity against conventional chemotherapeutic agents like etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of the natural biflavonoid hinokiflavone against the conventional chemotherapeutic agent etoposide. The following sections present a comprehensive overview of their mechanisms of action, comparative cytotoxicity, and the experimental protocols used to evaluate their efficacy.
Introduction
This compound, a naturally occurring biflavonoid, has garnered interest for its potential as an anticancer agent. Etoposide is a well-established chemotherapeutic drug used in the treatment of various cancers. This guide aims to provide an objective comparison of their anticancer activities, supported by available experimental data, to aid researchers in the field of oncology and drug discovery.
Mechanism of Action
This compound and etoposide exert their anticancer effects through distinct molecular mechanisms, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
This compound: This natural compound exhibits a multi-targeted approach to inhibiting cancer cell growth. Its mechanisms include:
-
Inhibition of SUMO-specific protease 1 (SENP1): this compound has been identified as an inhibitor of SENP1, a key regulator of the tumor suppressor protein p53.[1] By inhibiting SENP1, this compound can lead to the activation of p53 and the upregulation of p21, which in turn induces cell cycle arrest, primarily at the G0/G1 phase.[1]
-
Modulation of Signaling Pathways: It interferes with the ERK1-2/p38/NFκB signaling pathway.[2] The inhibition of NF-κB activity contributes to its pro-apoptotic effects.
-
Induction of Apoptosis: this compound induces caspase-dependent apoptosis through the mitochondrial pathway, characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3]
-
Inhibition of Metastasis: It has been shown to down-regulate the expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis.[2]
Etoposide: As a topoisomerase II inhibitor, etoposide is a widely used chemotherapeutic agent.[4][5] Its primary mechanism of action involves:
-
Topoisomerase II Inhibition: Etoposide stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks in the DNA.[4][6]
-
Induction of Apoptosis: The extensive DNA damage triggers apoptotic pathways. This can occur through both the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspase-9, and the extrinsic (death receptor) pathway.[7]
-
Cell Cycle Arrest: Etoposide typically induces cell cycle arrest at the S and G2/M phases, allowing time for DNA repair. If the damage is irreparable, the cell undergoes apoptosis.[7]
-
Activation of p53: The DNA damage caused by etoposide can activate the p53 tumor suppressor protein, which plays a crucial role in mediating the subsequent cell cycle arrest and apoptosis.
Comparative Cytotoxicity
Quantitative data on the cytotoxic effects of this compound and etoposide have been reported in various cancer cell lines. While direct comparative studies are limited, available data consistently indicate that etoposide is a more potent cytotoxic agent than this compound.
| Compound | Cell Line | Assay | IC50 / ED50 | Source |
| This compound | KB (nasopharyngeal) | - | 4 µg/mL | [8] |
| HeLa (cervical) | - | 19.0 µg/mL | [8] | |
| U251 (glioma) | - | 29.8 µg/mL | [8] | |
| MCF-7 (breast) | - | 39.3 µg/mL | [8] | |
| KYSE150 (esophageal) | CCK-8 | 27.92 µM (24h), 24.91 µM (48h) | [9] | |
| TE14 (esophageal) | CCK-8 | 26.21 µM (24h), 22.07 µM (48h) | [9] | |
| Etoposide | KB (nasopharyngeal) | - | 16-times more potent than this compound | [8] |
| HepG2 (liver) | MTT | - | [10] |
Note: IC50 (Inhibitory Concentration 50%) and ED50 (Effective Dose 50%) values represent the concentration of a drug that is required for 50% inhibition in vitro. The data presented here is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anticancer activity of this compound and etoposide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or etoposide for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or etoposide for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with this compound or etoposide, then harvest and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Cell Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram to visualize the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and etoposide, as well as a general experimental workflow for their comparative analysis.
Caption: this compound's multi-target anticancer mechanism.
Caption: Etoposide's mechanism via Topoisomerase II inhibition.
Caption: Workflow for comparing anticancer agents.
Conclusion
This compound demonstrates anticancer activity through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, as well as the inhibition of key signaling pathways involved in metastasis. However, based on the available data, it is a less potent cytotoxic agent compared to the conventional chemotherapeutic drug etoposide. Etoposide's well-defined mechanism of action as a topoisomerase II inhibitor results in robust induction of DNA damage and subsequent apoptosis.
Further research involving direct, head-to-head comparative studies of this compound and etoposide across a broader range of cancer cell lines under standardized experimental conditions is warranted. Such studies would provide a more definitive understanding of the relative efficacy and potential therapeutic applications of this compound, either as a standalone agent or in combination with conventional chemotherapeutics like etoposide.
References
- 1. This compound and Related C-O-C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits MDM2 Activity by Targeting the MDM2-MDMX RING Domain | MDPI [mdpi.com]
- 4. Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies [mdpi.com]
- 5. Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Etoposide, an anticancer drug involved in therapy-related secondary leukemia: Enzymes at play - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Growth of Esophageal Squamous Cancer By Inducing Apoptosis via Regulation of the PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of MMP Inhibition by Hinokiflavone and Ginkgetin: A Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced inhibitory effects of natural compounds on matrix metalloproteinases (MMPs) is crucial for advancing therapeutic strategies in cancer, inflammation, and other diseases. This guide provides a comparative analysis of two biflavonoids, hinokiflavone and ginkgetin, focusing on their mechanisms of MMP inhibition, the signaling pathways they modulate, and the experimental protocols used to evaluate their efficacy.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies providing IC50 values for both this compound and ginkgetin against MMPs under identical experimental conditions are limited in the currently available literature. However, data from independent studies offer insights into their relative potencies, particularly against MMP-9.
| Compound | Target MMP | IC50 Value (μM) | Cell Line/Assay Condition |
| This compound | MMP-9 | 53 | In cells |
| Ginkgetin | MMP-2, MMP-9 | Not Available | Downregulates expression and activity |
Note: The provided IC50 value for this compound is from a specific study and may vary depending on the experimental setup. While a specific IC50 value for direct MMP inhibition by ginkgetin was not identified in the searched literature, multiple studies confirm its ability to reduce the expression and activity of MMP-2 and MMP-9.
Mechanisms of MMP Inhibition and Modulated Signaling Pathways
Both this compound and ginkgetin inhibit MMPs, primarily MMP-2 and MMP-9, through the modulation of intracellular signaling pathways that regulate MMP gene expression and activity.
This compound: Targeting the ERK/p38/NF-κB Axis
This compound has been shown to suppress the expression of MMP-2 and MMP-9 by interfering with key inflammatory and stress-response signaling pathways. The primary mechanism involves the inhibition of the ERK1-2, p38 MAP kinase, and NF-κB pathways. By inhibiting these pathways, this compound effectively reduces the transcription of MMP-2 and MMP-9 genes, thereby decreasing their protein levels and enzymatic activity.
Caption: this compound inhibits MMP-2/9 expression via the ERK/p38/NF-κB pathway.
Ginkgetin: A Multi-Pathway Approach to MMP Regulation
Ginkgetin's inhibitory effect on MMPs appears to be mediated through multiple signaling pathways, including the JAK2/STAT3 and T-cell receptor (TCR) signaling pathways. By inhibiting these pathways, ginkgetin can suppress inflammatory responses that are often associated with increased MMP expression. Furthermore, ginkgetin has been shown to downregulate the activity of NF-κB, a critical transcription factor for many MMP genes, including MMP-2 and MMP-9.
Caption: Ginkgetin downregulates MMP-2/9 expression via multiple signaling pathways.
Detailed Experimental Protocols
To facilitate the replication and validation of findings related to MMP inhibition by this compound and ginkgetin, this section outlines the detailed methodologies for key experiments.
Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is a widely used technique to detect the activity of gelatinases such as MMP-2 and MMP-9.
1. Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with serum-free medium.
-
Incubate cells in serum-free medium for a specified period (e.g., 24-48 hours) with various concentrations of the test compound (this compound or ginkgetin) or vehicle control.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay) for normalization.
2. Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix the conditioned media samples with non-reducing sample buffer.
-
Load equal amounts of protein into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 120V) at 4°C until the dye front reaches the bottom.
3. Gel Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in distilled water) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 µM ZnCl₂, and 1% Triton X-100) at 37°C for 18-24 hours.
4. Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
5. Data Analysis:
-
Quantify the intensity of the lytic bands using densitometry software.
Caption: Experimental workflow for gelatin zymography.
Western Blotting for MMP-2 and MMP-9 Expression
Western blotting is used to quantify the protein expression levels of MMP-2 and MMP-9.
1. Cell Lysis and Protein Extraction:
-
Treat cells with this compound, ginkgetin, or vehicle control as described for zymography.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for MMP-2 and MMP-9 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a gel documentation system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Experimental workflow for Western blotting.
Conclusion
This compound and ginkgetin are promising natural biflavonoids that inhibit the activity and expression of MMP-2 and MMP-9, key enzymes in various pathological processes. While this compound demonstrates a clear inhibitory effect on MMP-9 with a reported IC50 of 53 μM, primarily through the ERK/p38/NF-κB pathway, ginkgetin employs a multi-pathway approach involving JAK2/STAT3, TCR signaling, and NF-κB to downregulate MMP expression. The lack of direct comparative quantitative data underscores the need for future head-to-head studies to fully elucidate their relative potencies. The detailed experimental protocols provided herein offer a foundation for researchers to conduct such comparative analyses and further explore the therapeutic potential of these compounds.
A Comparative Guide to the In Vivo Anti-Tumor Efficacy of Hinokiflavone Formulations
For Researchers, Scientists, and Drug Development Professionals
Hinokiflavone, a naturally occurring biflavonoid, has demonstrated promising anti-tumor properties. However, its poor solubility and bioavailability present significant challenges for in vivo applications. To overcome these limitations, various nanoformulations have been developed to enhance its therapeutic potential. This guide provides a comparative overview of the in vivo anti-tumor effects of different this compound formulations, supported by experimental data and detailed protocols.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
While research into various nanoformulations of this compound is ongoing, current in vivo comparative data primarily focuses on a novel hybrid micelle system against free this compound. Data for other formulations such as Solid Lipid Nanoparticles (SLNs), liposomes, and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) specifically for this compound in in vivo cancer models is not yet readily available in published literature. The following table summarizes the available data.
| Formulation | Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition | Key Findings |
| Free this compound | Lung Adenocarcinoma (A549 Xenograft) | Nude Mice | 5 mg/kg | Not specified, but significantly less effective than HF hybrid micelles | Showed some anti-tumor activity, but efficacy is limited. |
| This compound Hybrid Micelles | Lung Adenocarcinoma (A549 Xenograft) | Nude Mice | 5 mg/kg | Significantly smaller tumor volume compared to the control and free this compound groups | The hybrid micelle formulation markedly enhanced the in vivo anti-tumor efficacy of this compound.[1] |
Note: The absence of direct comparative studies for this compound-loaded SLNs, liposomes, and SNEDDS necessitates that the following sections on their potential are based on general principles of these delivery systems and studies with other poorly soluble anti-cancer agents.
Experimental Protocols
This compound Hybrid Micelle Formulation
a. Preparation of this compound Hybrid Micelles:
A thin-film hydration method is utilized for the preparation of this compound (HF) hybrid micelles.[1]
-
Soluplus®, D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), and dequalinium (DQA) are dissolved in methanol.
-
This compound is added to this mixture.
-
The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin film.
-
The resulting film is hydrated with a saline solution.
-
The mixture is then sonicated to form the HF hybrid micelles.
b. In Vivo Anti-Tumor Activity Evaluation:
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Cell Line: Human lung adenocarcinoma cells (A549) are cultured in appropriate media.
-
Xenograft Model: A suspension of A549 cells is injected subcutaneously into the right flank of each mouse.
-
Treatment Groups:
-
Control group (e.g., saline)
-
Free this compound (e.g., 5 mg/kg)
-
This compound Hybrid Micelles (e.g., 5 mg/kg)
-
-
Administration: Treatments are administered intravenously once the tumors reach a palpable size.
-
Monitoring: Tumor volume and body weight are measured at regular intervals.
-
Endpoint: After a predetermined period, the mice are euthanized, and the tumors are excised, weighed, and preserved for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
General Protocol for Solid Lipid Nanoparticles (SLNs) (Hypothetical for this compound)
a. Preparation of this compound SLNs:
A hot homogenization and ultrasonication method could be employed.
-
The lipid phase, consisting of a solid lipid (e.g., glyceryl monostearate) and this compound, is melted at a temperature above the lipid's melting point.
-
The aqueous phase, containing a surfactant (e.g., Polysorbate 80), is heated to the same temperature.
-
The hot aqueous phase is added to the molten lipid phase under high-speed homogenization.
-
The resulting pre-emulsion is then sonicated to form a nanoemulsion.
-
The nanoemulsion is cooled down to allow the lipid to recrystallize, forming the SLNs.
b. In Vivo Evaluation: The in vivo protocol would be similar to that described for the hybrid micelles, with adjustments to the administration route (e.g., intravenous or oral) and dosage based on formulation characteristics.
General Protocol for Liposomes (Hypothetical for this compound)
a. Preparation of this compound Liposomes:
The thin-film hydration method is a common technique.
-
This compound and lipids (e.g., phosphatidylcholine and cholesterol) are dissolved in an organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under vacuum to form a thin lipid film on the wall of a round-bottom flask.
-
The film is hydrated with an aqueous buffer, leading to the formation of multilamellar vesicles.
-
To obtain smaller, unilamellar vesicles, the suspension can be sonicated or extruded through membranes with defined pore sizes.
b. In Vivo Evaluation: The in vivo protocol would follow a similar xenograft model as previously described, with the liposomal formulation being administered, typically intravenously.
General Protocol for Self-Nanoemulsifying Drug Delivery System (SNEDDS) (Hypothetical for this compound)
a. Preparation of this compound SNEDDS:
-
The formulation is prepared by mixing the oil phase (e.g., Labrafil M 1944 CS), surfactant (e.g., Cremophor EL), and cosurfactant (e.g., Transcutol P) in specific ratios.
-
This compound is added to this mixture and stirred until it is completely dissolved.
-
The resulting formulation is a clear, isotropic mixture. Upon gentle agitation in an aqueous medium (like gastrointestinal fluid), it spontaneously forms a fine oil-in-water nanoemulsion.
b. In Vivo Evaluation: For SNEDDS, which are designed for oral administration, the in vivo protocol would involve oral gavage to the tumor-bearing mice. Pharmacokinetic studies would also be crucial to assess the enhancement in oral bioavailability.
Signaling Pathways and Experimental Workflows
The anti-tumor effects of this compound are attributed to its modulation of several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: Experimental workflow for evaluating the in vivo anti-tumor effects of this compound formulations.
Caption: Signaling pathways modulated by this compound leading to its anti-tumor effects.
Conclusion
The available evidence strongly suggests that nanoformulations, particularly hybrid micelles, can significantly enhance the in vivo anti-tumor efficacy of this compound. While direct comparative data for other delivery systems like SLNs, liposomes, and SNEDDS for this compound is currently limited, the general success of these platforms in delivering other poorly soluble anti-cancer drugs indicates their potential. Further research involving head-to-head in vivo comparisons of these different this compound formulations is warranted to identify the most optimal delivery strategy for clinical translation. The modulation of key signaling pathways such as ERK/p38/NF-κB and STAT3 appears to be central to the anti-tumor mechanism of this compound.
References
A Comparative Guide to the Metabolism and Pharmacokinetics of Hinokiflavone Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the metabolism and pharmacokinetics of hinokiflavone, a naturally occurring biflavonoid with promising therapeutic potential. While extensive research has been conducted in rodent models, a significant data gap exists for other species, including humans. This document summarizes the available quantitative data, details experimental protocols, and presents visual workflows and pathways to facilitate a comparative understanding and guide future research.
Data Presentation: Quantitative Pharmacokinetic Parameters
The majority of available pharmacokinetic data for this compound comes from studies conducted in rats. The following table summarizes the key parameters from two separate studies.
| Parameter | Value (Study 1)[1] | Value (Study 2 - as part of a plant extract)[1] | Species | Dosage and Administration |
| Tmax (h) | - | 1.92 ± 0.20 | Rat | Oral gavage |
| Cmax (ng/mL) | - | - | Rat | Oral gavage |
| AUC0-t (hng/mL) | 2394.42 ± 466.86 | - | Rat | Oral gavage |
| AUC0-∞ (hng/mL) | 2541.93 ± 529.85 | ~2500[2] | Rat | Oral gavage |
| t1/2 (h) | 6.10 ± 1.86[1][2] | 2.11 ± 0.29 | Rat | Oral gavage |
| Bioavailability (%) | Low (inferred) | - | Rat | Oral gavage |
Note: The lack of data for other species prevents a direct cross-species comparison of these quantitative parameters. The low oral bioavailability of flavonoids, in general, suggests that this compound likely follows this trend.[3]
Metabolism of this compound
This compound undergoes extensive metabolism, primarily in the liver and gastrointestinal tract.[4] Studies in rats have identified a large number of metabolites, indicating complex biotransformation pathways.[2][4]
Metabolic Pathways in Rats:
-
Phase I Metabolism: The initial metabolic reactions involve the modification of the parent this compound molecule. The primary Phase I pathways identified in rats are:
-
Phase II Metabolism: Following Phase I, the modified metabolites undergo conjugation reactions to increase their water solubility and facilitate excretion. Key Phase II pathways in rats include:
Over 40 metabolites have been characterized in both in vivo and in vitro studies in rats, highlighting the extensive nature of its biotransformation.[2][4]
Cross-Species Metabolic Comparison:
Direct experimental data on this compound metabolism in species other than rats is currently unavailable. However, based on the general principles of flavonoid metabolism and studies on structurally related compounds like honokiol in human liver microsomes, some projections can be made:
-
Humans: It is anticipated that humans would also exhibit extensive Phase I and Phase II metabolism of this compound. Glucuronidation and sulfation are common and highly efficient metabolic pathways for flavonoids in humans.[6][7] Therefore, glucuronide and sulfate conjugates of this compound and its Phase I metabolites are expected to be major metabolites in humans. The involvement of cytochrome P450 enzymes in Phase I metabolism is also likely.
-
Mice: While no specific metabolism data is available, in vivo studies in mice have demonstrated the therapeutic effects of this compound, implying that it is absorbed and metabolized to some extent in this species.[8][9] The metabolic pathways are likely to be qualitatively similar to those in rats, though quantitative differences in enzyme kinetics may exist.
-
Other Non-Rodent Species: There is no published data on the metabolism of this compound in non-rodent species such as dogs or non-human primates.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the analysis of this compound metabolism and pharmacokinetics in rats.
1. Rat Pharmacokinetic Study Protocol
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: this compound administered via oral gavage.
-
Sample Collection: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 36 hours) into heparinized tubes.
-
Sample Preparation: Plasma is separated by centrifugation. A protein precipitation method is used for extraction, where methanol is added to the plasma samples, followed by vortexing and centrifugation to precipitate proteins. The supernatant is then collected for analysis.
-
Analytical Method: Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) is employed for the quantification of this compound in plasma samples.
-
Chromatographic Separation: A C18 column is typically used with a gradient elution of mobile phases such as methanol and water containing a small percentage of formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters like Tmax, Cmax, AUC, and t1/2.
2. In Vitro and In Vivo Metabolite Identification Protocol
-
In Vivo Study:
-
Animal Model and Dosing: As described in the pharmacokinetic study.
-
Sample Collection: Urine and feces are collected over specified time intervals.
-
-
In Vitro Study:
-
Systems: Rat liver microsomes and intestinal flora are used to simulate hepatic and gut metabolism, respectively.
-
Incubation: this compound is incubated with the in vitro systems in the presence of necessary cofactors (e.g., NADPH for liver microsomes).
-
-
Sample Preparation:
-
Urine: Centrifuged and the supernatant is directly analyzed or subjected to solid-phase extraction for enrichment of metabolites.
-
Feces: Homogenized in methanol, sonicated, and centrifuged. The supernatant is collected.
-
In Vitro Samples: The incubation is terminated by adding a cold organic solvent (e.g., acetonitrile). The mixture is centrifuged, and the supernatant is analyzed.
-
-
Analytical Method: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) is used for the identification and structural elucidation of metabolites.
-
High-Resolution Mass Spectrometry: Provides accurate mass measurements of precursor and product ions, enabling the determination of elemental compositions and the identification of unknown metabolites.
-
MS/MS Fragmentation: Provides structural information for the characterization of the metabolites.
-
Mandatory Visualization
Caption: Experimental workflow for this compound pharmacokinetic and metabolism studies in rats.
Caption: Metabolic pathways of this compound identified in rats.
Caption: Logical flow for cross-species comparison of this compound pharmacokinetics, highlighting the current data limitations.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. UHPLC-Q-TOF-MS/MS method based on four-step strategy for metabolites of this compound in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF‐κB activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolism and disposition of honokiol in rat and human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. html.rhhz.net [html.rhhz.net]
- 9. This compound resists HFD-induced obesity by promoting apoptosis in an IGF2BP2-mediated Bim m6A modification dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hinokiflavone and Synthetic Inhibitors on SENP1 Activity
For researchers and drug development professionals, this guide provides a detailed comparison of the SENP1 inhibitory activity of the natural biflavonoid hinokiflavone against a panel of synthetic inhibitors. This document outlines quantitative inhibitory data, detailed experimental methodologies for assessing SENP1 inhibition, and visual representations of the relevant signaling pathways to inform further research and development of SENP1-targeted therapeutics.
Sentrin-specific protease 1 (SENP1) is a critical enzyme in the SUMOylation pathway, a post-translational modification process that regulates the function of numerous proteins involved in key cellular activities such as cell cycle progression, DNA repair, and apoptosis.[1][2] The dysregulation of SENP1 has been linked to various diseases, most notably cancer, making it a promising target for therapeutic intervention.[3] This guide compares the inhibitory effects of the naturally occurring this compound with several synthetic compounds against SENP1.
Quantitative Comparison of SENP1 Inhibitors
For a quantitative perspective, the following table summarizes the reported IC50 values for several synthetic and other natural SENP1 inhibitors.
| Inhibitor | Type | SENP1 IC50 (µM) | Assay Type |
| This compound | Natural (Biflavonoid) | Not explicitly reported; increases SUMO2 modification in cells[4] | Cellular Assay |
| GN6958 (Senp1-IN-3) | Synthetic | 29.6[1][5] | Fluorogenic[5] |
| Compound 7 | Synthetic | 9.2[5] | Fluorogenic[5] |
| Compound 19 | Synthetic | 3.5[5] | Fluorogenic[5] |
| ZHAWOC8697 | Synthetic | 8.6[5][6] | Fluorogenic[5] |
| Momordin Ic | Natural (Triterpenoid) | 15.37[1][2] | Not Specified[5] |
| Streptonigrin | Natural (Aminoquinone) | 0.518[1][2] | Not Specified |
| Pomolic Acid | Natural (Triterpenoid) | 5.1[1][2] | Not Specified |
| Tormentic Acid | Natural (Triterpenoid) | 4.3[1] | Not Specified |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. The following is a generalized protocol for a common in vitro assay used to determine the inhibitory activity of compounds against SENP1.
In Vitro SENP1 Enzymatic Assay (Fluorogenic)
This assay quantitatively measures the enzymatic activity of SENP1 by monitoring the cleavage of a fluorogenic substrate.[5][7][8]
Principle: Recombinant SENP1 cleaves a synthetic substrate, such as SUMO1-AMC (7-amino-4-methylcoumarin), releasing the fluorescent AMC molecule. The increase in fluorescence intensity is directly proportional to the enzymatic activity of SENP1. Inhibitors will reduce the rate of this fluorescence increase.
Materials:
-
Recombinant human SENP1 enzyme
-
Fluorogenic substrate (e.g., SUMO1-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)[7]
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (typically <1%) and consistent across all wells.
-
Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, add the diluted test compounds and the recombinant SENP1 enzyme. Allow for a pre-incubation period of 15-30 minutes at room temperature to facilitate inhibitor binding to the enzyme.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic SUMO1-AMC substrate to each well.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time. The excitation and emission wavelengths should be appropriate for the fluorophore (e.g., ~360 nm excitation and ~460 nm emission for AMC).[1]
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal progression.
-
Plot the percentage of SENP1 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[7]
-
Signaling Pathways and Experimental Workflows
The inhibition of SENP1 has significant downstream effects on various signaling pathways. SENP1's primary role is to remove SUMO modifications from target proteins, thereby regulating their stability and activity.[5]
SENP1-Mediated DeSUMOylation Pathway
The following diagram illustrates the central role of SENP1 in the deSUMOylation process and how inhibitors like this compound and synthetic compounds can block this activity, leading to an accumulation of SUMOylated proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Hinokiflavone: A Comparative Analysis of its Therapeutic Potential Across Diverse Cancer Cell Lines
For Immediate Release
Hinokiflavone, a naturally occurring biflavonoid, has emerged as a promising candidate in oncology research, demonstrating significant anti-cancer properties across a spectrum of cancer cell lines. This guide provides a comprehensive comparison of its therapeutic potential, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its efficacy and mechanisms of action.
Quantitative Analysis of this compound's Efficacy
The cytotoxic and apoptotic effects of this compound have been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values and apoptosis induction across various cancer cell lines, offering a comparative perspective on its potency.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Key Observations |
| Chronic Myeloid Leukemia | K562 | 23.38 ± 1.78 | 24 | Induced G2/M phase arrest and caspase-dependent apoptosis.[1] |
| 8.84 ± 1.62 | 48 | |||
| 5.93 ± 0.28 | 72 | |||
| Hepatocellular Carcinoma | SMMC-7721 | ~40 | 48 | Induced G0/G1 cell cycle arrest and apoptosis.[2] |
| HepG2 | ~40 | 48 | Triggered caspase-dependent apoptosis.[2] | |
| Breast Cancer | MDA-MB-231 | Not explicitly quantified | - | Induced apoptosis and inhibited migration and invasion via the EMT signaling pathway.[3] |
| Melanoma | A375, B16 | Not explicitly quantified | - | Induced apoptosis and blocked cell cycle progression at the S phase.[4] |
| Colorectal Cancer | HCT116 | Not explicitly quantified | - | Suppressed proliferation and induced apoptosis. |
| Acute Myeloid Leukemia | AML-2 | 4.93 ± 1.16 | - | Showed high sensitivity to this compound treatment.[5] |
| HL-60 | 10.95 ± 0.19 | - | [5] |
Key Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and predicting treatment responses.
ROS-Mediated Mitochondrial Apoptosis and NF-κB Inhibition
In hepatocellular carcinoma cells, this compound has been shown to induce apoptosis by increasing mitochondrial reactive oxygen species (mtROS)[2]. This leads to the activation of the JNK signaling pathway, which in turn triggers the caspase cascade, culminating in apoptotic cell death. Concurrently, this compound suppresses the activity of NF-κB, a key regulator of cell survival, further promoting apoptosis.[2][6]
Inhibition of Epithelial-to-Mesenchymal Transition (EMT)
In breast cancer, this compound has demonstrated the ability to inhibit cell migration and invasion by targeting the Epithelial-to-Mesenchymal Transition (EMT) pathway[3][7]. It achieves this by upregulating the expression of E-cadherin, an epithelial marker, and downregulating N-cadherin, a mesenchymal marker. This reversal of the EMT phenotype is a key mechanism in its anti-metastatic activity.[3]
Targeting the MDM2-p53 Signaling Pathway
Recent studies have identified this compound as an inhibitor of the MDM2-MDMX RING domain, which is a negative regulator of the p53 tumor suppressor protein[8][9]. By inhibiting MDM2, this compound leads to the stabilization and activation of p53, thereby promoting apoptosis in cancer cells. This mechanism is significant as the p53 pathway is frequently dysregulated in various cancers.[8][9]
References
- 1. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF‐κB activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and inhibits migration of breast cancer cells via EMT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in melanoma cells through the ROS-mitochondrial apoptotic pathway and impairs cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits MDM2 Activity by Targeting the MDM2-MDMX RING Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, as a MDM2 inhibitor, activates p53 signaling pathway to induce apoptosis in human colon cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
side-by-side analysis of the bioavailability of hinokiflavone and its glycosides
For Researchers, Scientists, and Drug Development Professionals
Hinokiflavone, a naturally occurring biflavonoid, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. However, its therapeutic potential is intrinsically linked to its bioavailability—the extent and rate at which it reaches systemic circulation to exert its effects. This compound can exist in its aglycone form or as various glycosides, where one or more sugar moieties are attached. This guide provides a side-by-side analysis of the bioavailability of this compound and its glycosides, supported by experimental data and detailed methodologies, to aid researchers in drug development and pharmacological studies.
Executive Summary
The bioavailability of flavonoids is significantly influenced by their chemical structure, particularly the presence or absence of glycosidic linkages. In general, the aglycone form of a flavonoid, such as this compound, is more lipophilic and is often absorbed more readily through passive diffusion across the intestinal epithelium. In contrast, flavonoid glycosides are more hydrophilic and typically require enzymatic hydrolysis by intestinal enzymes or the gut microbiota to release the aglycone before absorption can occur. While direct comparative studies on the bioavailability of this compound versus its specific glycosides are limited, this guide synthesizes data from studies on this compound and general principles of flavonoid glycoside absorption to provide a comprehensive comparison.
Data Presentation: this compound vs. Glycosides
The following tables summarize the key differences in the physicochemical properties and pharmacokinetic parameters between this compound (aglycone) and its potential glycosidic forms. The data for this compound is derived from experimental studies, while the data for its glycosides are inferred from general knowledge of flavonoid glycoside behavior due to the lack of specific studies on this compound glycosides.
Table 1: Physicochemical and Absorption Characteristics
| Feature | This compound (Aglycone) | This compound Glycosides (General) |
| Solubility | Low aqueous solubility, higher lipid solubility | Higher aqueous solubility, lower lipid solubility |
| Primary Absorption Mechanism | Passive diffusion across the small intestine | Primarily requires hydrolysis to the aglycone by intestinal enzymes (e.g., lactase phlorizin hydrolase) or gut microbiota, followed by passive diffusion of the aglycone. Some glycosides may be absorbed intact via sugar transporters (e.g., SGLT1, GLUTs). |
| Absorption Rate | Generally faster | Generally slower due to the requisite hydrolysis step |
Table 2: Comparative Pharmacokinetic Parameters (Based on Rat Studies)
| Parameter | This compound (Aglycone) | This compound Glycosides (Predicted) |
| Time to Maximum Concentration (Tmax) | ~1.92 hours[1] | Expected to be longer and more variable due to hydrolysis |
| Maximum Concentration (Cmax) | Detectable in plasma | Expected to be lower for the intact glycoside; aglycone Cmax will depend on hydrolysis rate |
| Half-life (t1/2) | ~2.11 - 6.10 hours[1][2] | The half-life of the released aglycone would be similar to that of this compound, but the apparent half-life of the glycoside could be longer due to sustained release from hydrolysis. |
| Area Under the Curve (AUC) | 2394.42 ± 466.86 h*ng/mL (from time zero to the last measurable concentration)[2] | Highly dependent on the extent of hydrolysis and absorption. May be lower or higher than the aglycone depending on the specific glycoside and its interaction with transporters and enzymes. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioavailability studies. Below are representative protocols for key experiments used to assess the bioavailability of flavonoids like this compound.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a flavonoid after oral administration to rats.
1. Animal Model:
-
Male Sprague-Dawley rats (220-250 g) are used.
-
Animals are housed in a controlled environment (23 ± 2 °C, 12-hour light/dark cycle, 50% relative humidity) with free access to food and water.
-
Rats are fasted for 12 hours prior to the experiment with free access to water[3].
2. Drug Administration:
-
This compound or its glycoside is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium solution).
-
A single oral dose is administered via gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration[4].
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Sample Analysis (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile. An internal standard (e.g., amentoflavone or another structurally similar flavonoid) is added before precipitation[2].
-
Chromatography: Separation is achieved using a C18 column with a mobile phase consisting of a mixture of organic solvent (e.g., methanol or acetonitrile) and water, often with a modifier like formic acid to improve peak shape.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Tmax, Cmax, t1/2, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis software.
Caco-2 Cell Permeability Assay
The Caco-2 cell monolayer model is a widely accepted in vitro method to predict the intestinal permeability of compounds.
1. Cell Culture:
-
Caco-2 cells are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics).
-
Cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a monolayer with tight junctions, mimicking the intestinal barrier[1][5].
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay:
-
The cell monolayer is washed with a transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
The test compound (this compound or its glycoside) is added to the apical (AP) side (to simulate intestinal lumen) to measure absorption (AP to basolateral (BL) transport).
-
Samples are collected from the basolateral (BL) side (simulating the bloodstream) at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.
3. Sample Analysis:
-
The concentration of the compound in the collected samples is quantified using a sensitive analytical method like HPLC or LC-MS/MS.
4. Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Mandatory Visualization
The following diagrams illustrate the conceptual framework of this compound bioavailability and a typical experimental workflow.
Caption: Conceptual pathway of this compound and its glycoside bioavailability.
Caption: Experimental workflows for assessing bioavailability.
Signaling Pathways and Bioavailability
The interaction of this compound with cellular signaling pathways can also be influenced by its bioavailability. For instance, this compound has been reported to modulate the ERK1-2/p38/NFκB and MAPK/NF-κB signaling pathways[6][7][8]. The ability of this compound to reach target tissues in sufficient concentrations is a prerequisite for its modulatory effects on these pathways. Therefore, understanding the differences in bioavailability between the aglycone and its glycosides is critical for predicting their in vivo efficacy.
Caption: Simplified signaling pathway modulated by this compound.
Conclusion
The bioavailability of this compound is a critical determinant of its potential therapeutic efficacy. Based on current evidence and general principles of flavonoid pharmacology, this compound in its aglycone form is expected to have higher and faster absorption compared to its glycosides. The glycosidic forms likely undergo hydrolysis in the gastrointestinal tract, leading to a delayed and possibly reduced absorption of the active aglycone. However, the potential for direct absorption of certain glycosides and their longer residence time in the body warrants further investigation. Future research should focus on direct comparative studies of the pharmacokinetics and permeability of specific this compound glycosides to provide a more definitive understanding of their bioavailability and guide the development of this compound-based therapeutics.
References
- 1. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. akjournals.com [akjournals.com]
- 4. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. html.rhhz.net [html.rhhz.net]
- 7. This compound induces apoptosis and inhibits migration of breast cancer cells via EMT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
comparative transcriptomics of cells treated with hinokiflavone versus other flavonoids
A guide for researchers and drug development professionals on the cellular impacts of hinokiflavone versus other common flavonoids at the transcriptome level.
This guide provides a comparative overview of the transcriptomic effects of this compound and other well-studied flavonoids, including quercetin, kaempferol, apigenin, and luteolin. While direct, comprehensive transcriptomic data for this compound is still emerging, this document synthesizes current knowledge on its molecular targets and signaling pathway modulation, drawing comparisons with the established transcriptomic profiles of other prominent flavonoids. The information presented herein is intended to support researchers, scientists, and drug development professionals in navigating the complex landscape of flavonoid bioactivity.
Comparative Overview of Transcriptomic Effects
The following table summarizes the known and inferred transcriptomic effects of this compound alongside the observed effects of quercetin, kaempferol, apigenin, and luteolin on various cell types. This comparative data highlights both overlapping and distinct molecular responses to these flavonoids.
| Flavonoid | Cell Type(s) | Key Differentially Expressed Genes (DEGs) & Affected Pathways | Primary Cellular Outcomes |
| This compound | Cancer cells (e.g., breast, hepatocellular, chronic myeloid leukemia) | Inferred from pathway analysis: Upregulation of pro-apoptotic genes (e.g., BAX, p21), downregulation of anti-apoptotic genes (e.g., BCL2), and genes involved in cell cycle progression (e.g., Cdc2), epithelial-mesenchymal transition (EMT), and metastasis (e.g., MMP-2, MMP-9).[1][2][3] Modulation of MAPK/NF-κB and p53 signaling pathways.[1][3][4][5] | Induction of apoptosis, cell cycle arrest (G0/G1 or G2/M), inhibition of cell migration and invasion, and induction of autophagy.[1][2][3] |
| Quercetin | Colon cancer cells (HCT-116), liver and small intestine of mice, Staphylococcus aureus | Broad changes in coding and non-coding RNAs.[6] In HCT-116 cells, 1415 differentially expressed mRNAs were identified.[6] In mice, no significant genotoxicity-related gene expression changes were observed.[7] In S. aureus, affects genes involved in fatty acid biosynthesis and energy metabolism.[8] Modulates TGF-beta, Insulin-like, and p38 MAPK pathways.[9] | Inhibition of proliferation, induction of apoptosis in cancer cells.[6] Synergistic effects with resveratrol on glucose and lipid metabolism.[10] Antibacterial activity through disruption of fatty acid biosynthesis.[8] |
| Kaempferol | Murine fibroblasts, C2C12 myotubes, HepG2 cells, dendritic cells | In murine fibroblasts, modulates the expression of genes involved in glycosaminoglycan metabolism.[11] In C2C12 myotubes, affects genes in PI3K/AKT and MAPK signaling pathways related to glucose uptake and protein synthesis.[12] In HepG2 cells, influences the expression of PPARs and their target genes.[13] In dendritic cells, upregulates Aldh1a2/Raldh2 gene expression.[14] Dose-dependent effects on autophagy-related gene expression (Atg7, LC3).[15] | Regulation of glucose and lipid metabolism.[13] Anti-inflammatory effects.[14] Modulation of autophagy.[15] |
| Apigenin | Celery, hepatocellular carcinoma cells (Huh7), U2OS cells | In celery, expression of CHS, CHI, and FSI is associated with apigenin biosynthesis.[16] In Huh7 cells, significantly alters miRNA transcriptome, with key targets including MAPK1, PIK3CD, and CCND1.[17] In U2OS cells, induces numerous alternative splicing events.[18] | Anti-proliferative, cell cycle inhibition, and pro-apoptotic effects in cancer cells.[17] Modulation of mRNA splicing.[18][19] |
| Luteolin | Microglia (BV-2), liver cancer cells (HuH-7), Cupriavidus necator UYPR2.512 | In microglia, triggers global transcriptomic changes leading to an anti-inflammatory M2-like phenotype.[20] In HuH-7 cells, affects signaling pathways related to cell cycle arrest and apoptosis, targeting AKT1 and SRC.[21][22] In C. necator, upregulates symbiotic genes and downregulates genes in basal carbon and nitrogen metabolism.[23] Modulates mRNA splicing.[18][19] | Potent anti-inflammatory and neuroprotective effects.[20] Inhibition of cancer cell proliferation.[21][22] |
Experimental Protocols
A generalized experimental workflow for comparative transcriptomic analysis of flavonoid-treated cells using RNA sequencing (RNA-seq) is outlined below. This protocol is a synthesis of methodologies commonly reported in the cited literature.[6][18][24]
1. Cell Culture and Flavonoid Treatment:
-
Cells of interest are cultured in appropriate media and conditions.
-
Cells are treated with the desired concentrations of this compound or other flavonoids for a specified duration. A vehicle control (e.g., DMSO) is run in parallel.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated and control cells using a suitable method (e.g., TRIzol reagent).
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
3. Library Preparation and RNA Sequencing:
-
An RNA-seq library is prepared from the high-quality RNA samples. This typically involves poly(A) selection or rRNA depletion, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome.
-
Quantification: The expression level of each gene is quantified (e.g., as FPKM, RPKM, or TPM).
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify differentially expressed genes (DEGs) between the flavonoid-treated and control groups.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the DEGs to identify enriched biological processes, molecular functions, and signaling pathways.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the MAPK/NF-κB signaling pathway, which is a common target for this compound and other flavonoids, leading to apoptosis and cell cycle arrest.
Caption: Flavonoid-mediated modulation of the MAPK/NF-κB pathway.
Experimental Workflow Diagram
This diagram provides a high-level overview of the experimental workflow for comparative transcriptomics.
Caption: Workflow for comparative transcriptomic analysis.
References
- 1. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and inhibits migration of breast cancer cells via EMT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF‐κB activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Integrated Whole Transcriptome Profiling and Bioinformatics Analysis for Revealing Regulatory Pathways Associated With Quercetin-Induced Apoptosis in HCT-116 Cells [frontiersin.org]
- 7. research.wur.nl [research.wur.nl]
- 8. Integrated Metabolomic and Transcriptomic Analysis Reveals the Underlying Antibacterial Mechanisms of the Phytonutrient Quercetin-Induced Fatty Acids Alteration in Staphylococcus aureus ATCC 27217 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.aber.ac.uk [research.aber.ac.uk]
- 10. Transcriptomic and metabonomic profiling reveal synergistic effects of quercetin and resveratrol supplementation in high fat diet fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular and Gene Expression Response to the Combination of Genistein and Kaempferol in the Treatment of Mucopolysaccharidosis Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kaempferol Exerts Anti‐Inflammatory Effects by Accelerating Treg Development via Aryl Hydrocarbon Receptor‐Mediated and PU.1/IRF4‐Dependent Transactivation of the Aldh1a2/Raldh2 Gene in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct effects of different doses of kaempferol on D-GalN/LPS-induced ALF depend on the autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Apigenin Inhibits the Growth of Hepatocellular Carcinoma Cells by Affecting the Expression of microRNA Transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Food-Derived Compounds Apigenin and Luteolin Modulate mRNA Splicing of Introns with Weak Splice Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Luteolin triggers global changes in the microglial transcriptome leading to a unique anti-inflammatory and neuroprotective phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Combination of transcriptomic and proteomic approaches helps unravel the mechanisms of luteolin in inducing liver cancer cell death via targeting AKT1 and SRC [frontiersin.org]
- 22. Combination of transcriptomic and proteomic approaches helps unravel the mechanisms of luteolin in inducing liver cancer cell death via targeting AKT1 and SRC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Genomics and transcriptomics insights into luteolin effects on the beta-rhizobial strain Cupriavidus necator UYPR2.512 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
validating the neuroprotective effects of hinokiflavone in established disease models
For Immediate Release
This guide provides a comparative analysis of the neuroprotective effects of hinokiflavone, a naturally occurring biflavonoid, in the context of established disease models of neurodegeneration. While research into the direct neuroprotective capacities of this compound is an emerging field, this document synthesizes available data on its mechanisms of action and draws comparisons with other well-studied flavonoids. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for neurodegenerative diseases.
Core Mechanisms of this compound's Potential Neuroprotective Effects
This compound, a C-O-C type biflavonoid, has demonstrated significant antioxidant and anti-inflammatory activities, which are key mechanisms in combating the pathology of neurodegenerative disorders.[1] The neuroprotective potential of flavonoids, as a class, is well-documented, with effects attributed to their ability to modulate signaling pathways related to inflammation, apoptosis, and oxidative stress.[2][3][4]
Comparative Analysis: this compound vs. Other Neuroprotective Flavonoids
While direct comparative studies are limited, we can extrapolate the potential of this compound by examining its known activities alongside those of other flavonoids with established neuroprotective effects.
| Flavonoid | Primary Mechanism of Neuroprotection | Supporting Evidence |
| This compound | Anti-inflammatory, Antioxidant | Suppresses the production of inflammatory mediators like nitric oxide (NO) and interleukins IL-6 and IL-8.[1] |
| Quercetin | Antioxidant, Anti-inflammatory, Anti-apoptotic | Reduces oxidative stress and neuroinflammation; modulates signaling pathways like PI3K/Akt.[5][6] |
| Hesperidin | Anti-inflammatory, Antioxidant | Crosses the blood-brain barrier and exerts neuroprotective effects in various models of neurodegenerative diseases.[2][5] |
| Luteolin | Anti-inflammatory, Inhibition of Apoptosis | Suppresses neuroinflammation by inhibiting microglial activation and protects neurons from apoptotic cell death.[5][6] |
| Ginkgetin | Anti-inflammatory, Inhibition of β-secretase | Shows protective effects in animal models of ischemic stroke and Alzheimer's disease.[7] |
Experimental Protocols for Assessing Neuroprotection
To validate the neuroprotective effects of this compound, researchers can employ a variety of established in vitro and in vivo models and assays.
In Vitro Models
-
Cell-Based Assays: Neuronal cell lines such as SH-SY5Y are commonly used to model neurodegenerative diseases like Parkinson's.[8] These cells can be treated with neurotoxins to induce damage, followed by treatment with the compound of interest to assess its protective effects.
Key In Vitro Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until a monolayer is formed.[9]
-
Treatment: Treat the cells with the desired concentrations of this compound and/or a neurotoxin for a specified period (e.g., 16-48 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[9]
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well and shake for 10 minutes to dissolve the formazan crystals.[9][10]
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][10]
2. Assessment of Apoptosis (Western Blot for Caspase-3 and PARP Cleavage)
This method detects the cleavage of key apoptotic proteins, indicating programmed cell death.
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer on ice.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 15-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[11][12]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[11][12] An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.
In Vivo Models
-
Animal Models of Parkinson's Disease: Neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) or MPTP, are widely used to induce dopaminergic neuron loss and motor deficits in rodents, mimicking key features of Parkinson's disease.[13][14][15][16]
-
Animal Models of Ischemic Stroke: The middle cerebral artery occlusion (MCAO) model in rats is a common experimental model for inducing ischemic stroke and evaluating the neuroprotective effects of test compounds.[17][18]
Signaling Pathways and Visualizations
Flavonoids are known to exert their neuroprotective effects by modulating various intracellular signaling pathways. Based on the known anti-inflammatory and anti-apoptotic effects of flavonoids, we can propose potential pathways for this compound's action.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for in vitro neuroprotection studies.
Future Directions
The preliminary evidence for the anti-inflammatory and antioxidant properties of this compound suggests its potential as a neuroprotective agent. However, further research is critically needed to:
-
Conduct direct in vitro and in vivo studies of this compound in established models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.
-
Generate quantitative data to establish dose-response relationships and efficacy.
-
Perform head-to-head comparative studies with other flavonoids to determine relative potency.
-
Elucidate the specific molecular targets and signaling pathways modulated by this compound in neuronal cells.
This guide serves as a foundational resource to stimulate further investigation into the promising neuroprotective effects of this compound.
References
- 1. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. neurobiology.lu.se [neurobiology.lu.se]
- 15. mdpi.com [mdpi.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Neuroprotective Phytochemicals in Experimental Ischemic Stroke: Mechanisms and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Hinokiflavone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the synergistic effects of hinokiflavone with other natural compounds. Due to limited direct research on this compound combinations, this document leverages data from structurally and mechanistically similar flavonoids, such as quercetin and curcumin, to illustrate the principles and potential outcomes of synergistic interactions.
This compound, a C-O-C type biflavonoid, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Its therapeutic potential may be significantly enhanced when used in combination with other natural compounds that target complementary signaling pathways. Synergy can lead to increased efficacy at lower doses, potentially reducing toxicity and overcoming drug resistance.
Mechanisms of Action: The Foundation for Synergy
This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for identifying promising candidates for synergistic combinations.
Anticancer Effects: this compound's anticancer activity is attributed to its ability to interfere with the ERK1-2/p38/NF-κB signaling pathway.[1][2] This pathway is critical for cancer cell proliferation, survival, and metastasis. By inhibiting this cascade, this compound can suppress the expression of matrix metalloproteinases MMP-2 and MMP-9, which are essential for tumor invasion.[1][2] Furthermore, this compound has been identified as an inhibitor of the SUMO-specific protease 1 (SENP1), a modulator of pre-mRNA splicing, and casein kinase 2 (CK2), which is involved in cell survival and DNA repair pathways.[1][3] In chronic myeloid leukemia cells, this compound has been shown to induce apoptosis and cell cycle arrest through the MAPK/NF-κB signaling pathway.[4] In hepatocellular carcinoma, it triggers apoptosis via the mitochondrial ROS/JNK/caspase pathway and by inhibiting NF-κB activity.[5][6]
Anti-inflammatory Effects: The anti-inflammatory properties of this compound are linked to its inhibition of the NF-κB signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[8] By suppressing NF-κB activation, this compound can reduce the production of inflammatory mediators.
Antimicrobial Effects: While this compound itself may not possess strong direct antibacterial activity, it has been shown to act as an adjuvant, enhancing the efficacy of conventional antibiotics. For instance, it has been observed to have a potent adjuvant effect with vancomycin against MRSA-induced pneumonia in mice.[9] Its antimicrobial potential is also linked to the inhibition of bacterial virulence factors.[9][10] The general antimicrobial action of flavonoids can involve inhibition of bacterial DNA gyrase, cytoplasmic membrane disruption, and inhibition of energy metabolism.[11]
Comparative Analysis of Synergistic Combinations
While direct quantitative data on the synergistic effects of this compound with other natural compounds are scarce, studies on other flavonoids provide a valuable benchmark for potential interactions. The following tables summarize the synergistic effects of well-researched flavonoids—quercetin, curcumin, and resveratrol—with other natural compounds.
Table 1: Synergistic Anticancer Effects of Quercetin and Resveratrol with Other Natural Compounds
| Combination | Cancer Cell Line | Key Synergistic Effects | Mechanism of Synergy | Reference(s) |
| Quercetin + Resveratrol | MCF-7 (Breast Cancer) | Increased apoptosis, enhanced activation of AMPK | Activation of AMP-activated protein kinase (AMPK) signaling pathway | [12] |
| Quercetin + Fisetin | Various Breast Cancer Cell Lines | Significant inhibition of cell proliferation, migration, and colony formation (CI < 1) | Downregulation of matrix metalloproteinase signaling and induction of apoptotic pathways | [13] |
| Quercetin + Naringenin | MCF-7 (Breast Cancer) | Increased cytotoxicity, reduced Bcl-2 expression, increased caspase 3/7 activity, increased lipid peroxidation, and reduced mitochondrial membrane potential | Induction of oxidative stress and apoptosis | [12] |
Table 2: Synergistic Anticancer Effects of Curcumin with Other Natural Compounds
| Combination | Cancer Cell Line | Key Synergistic Effects | Mechanism of Synergy | Reference(s) |
| Curcumin + EGCG | PC3 (Prostate Cancer) | Enhanced inhibition of cell proliferation, synergistic upregulation of p21 | Upregulation of p21 leading to cell cycle arrest at S and G2/M phases | [14][15] |
| Curcumin + EGCG | MDA-MB-231, MCF7-HER2 (Breast Cancer) | Inhibition of tumor-sphere formation, suppression of cell invasiveness, synergistic inhibition of STAT3 phosphorylation | Down-regulation of STAT3–NFκB signaling | [16] |
| Curcumin + Quercetin | Diazinon-intoxicated rats | Synergistic attenuation of neurohepatic dysfunction and inflammation | Enhanced anti-inflammatory and antioxidant activities |
CI: Combination Index. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic effects of this compound with other natural compounds, standardized experimental protocols are essential.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[18]
-
Treatment: Treat cells with various concentrations of this compound, the selected natural compound, and their combinations for a specified period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[18]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[18]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[18]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells).
Synergy Quantification: Combination Index (CI) Method
The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is widely used to quantify drug interactions.[19]
Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect (e.g., IC50).
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.
Software such as CompuSyn can be used to calculate CI values from dose-effect data.[20]
Mechanistic Analysis: Western Blotting for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins to elucidate the molecular mechanisms of synergy, such as the induction of apoptosis.
Protocol:
-
Cell Lysis: After treatment, harvest cells and prepare protein lysates using a suitable lysis buffer.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[21]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[21]
Visualizing Pathways and Workflows
This compound's Anticancer Signaling Pathway
Caption: this compound inhibits the ERK/p38/NF-κB pathway.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing synergistic effects.
Synergistic Mechanism of Quercetin and Resveratrol
Caption: Synergistic activation of AMPK by Quercetin and Resveratrol.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound with other natural compounds is still emerging, the mechanistic parallels with other well-studied flavonoids like quercetin and curcumin are promising. By targeting key cancer-related pathways such as ERK/p38/NF-κB, this compound is a strong candidate for combination therapies. The experimental frameworks and comparative data presented in this guide offer a robust starting point for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this compound through synergistic natural product combinations. Future research should focus on systematic screening of this compound with a library of natural compounds, followed by in-depth mechanistic studies and in vivo validation of the most promising synergistic pairs.
References
- 1. This compound and Related C-O-C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF‐κB activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Attenuates the Virulence of Methicillin-Resistant Staphylococcus aureus by Targeting Caseinolytic Protease P - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Attenuates the Virulence of Methicillin-Resistant Staphylococcus aureus by Targeting Caseinolytic Protease P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Synergistic Effect of Combined Treatment of Resveratrol and Quercetin on AMPK Activity in MCF-7 Breast Cancer Cells [jcpjournal.org]
- 13. mdpi.com [mdpi.com]
- 14. Synergistic effect of curcumin on epigallocatechin gallate-induced anticancer action in PC3 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Curcumin and Epigallocatechin Gallate Inhibit the Cancer Stem Cell Phenotype via Down-regulation of STAT3–NFκB Signaling | Anticancer Research [ar.iiarjournals.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]
- 21. benchchem.com [benchchem.com]
quantitative comparison of the antioxidant capacity of hinokiflavone and quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacities of two flavonoids: hinokiflavone and quercetin. While both compounds are recognized for their potential health benefits, their efficacy as antioxidants varies due to structural and mechanistic differences. This document summarizes available quantitative data, details the experimental protocols used for their evaluation, and elucidates the signaling pathways involved in their antioxidant action.
Quantitative Comparison of Antioxidant Capacity
A direct quantitative comparison of the antioxidant capacity of this compound and quercetin is challenging due to the limited availability of specific IC50 values for this compound in standardized antioxidant assays. However, extensive research has been conducted on quercetin, establishing it as a potent antioxidant. The following table summarizes the reported IC50 values for quercetin in the DPPH and ABTS radical scavenging assays. A lower IC50 value indicates a higher antioxidant capacity.
| Antioxidant Assay | Quercetin IC50 (µg/mL) | Reference Standard and IC50 (µg/mL) |
| DPPH Radical Scavenging Activity | 0.55 | Ascorbic Acid: Not specified in the same study |
| 4.97 | Ascorbic Acid: 4.97 | |
| 19.17 | Not specified in the same study | |
| ABTS Radical Scavenging Activity | 1.17 | Not specified in the same study |
| 1.89 ± 0.33 | Not specified in the same study | |
| 2.10 | Trolox: 2.34 |
Note: IC50 values can vary between studies depending on the specific experimental conditions. The data presented here is a compilation from multiple sources to provide a representative range.
Molecular Mechanisms and Signaling Pathways
The antioxidant effects of flavonoids are exerted through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and indirect antioxidant effects via the modulation of cellular signaling pathways that control the expression of antioxidant enzymes.
Quercetin: A Potent Nrf2 Activator
Quercetin is a well-established activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3][4][5][6][7]
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like quercetin, this inhibition is released. Quercetin can facilitate the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
This compound: Modulator of Multiple Pathways
While specific studies on this compound's interaction with the Nrf2 pathway are limited, research suggests its antioxidant effects are mediated through other significant signaling cascades. This compound has been shown to modulate the Signal Transducer and Activator of Transcription 3 (Stat3)/Protein Kinase B (Akt) and the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) pathways.
By influencing these pathways, this compound can suppress inflammatory responses and reduce oxidative stress, contributing to its overall protective effects.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (this compound, Quercetin)
-
Reference standard (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare a series of dilutions of the test compounds and the reference standard in the same solvent.
-
In a 96-well plate, add a specific volume of each dilution of the test compounds and reference standard to individual wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a wavelength of approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the reaction mixture with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (this compound, Quercetin)
-
Reference standard (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and the reference standard.
-
Add a small volume of each dilution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds (this compound, Quercetin)
-
Reference standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a series of dilutions of the test compounds and the reference standard.
-
Add a small volume of the sample or standard to the FRAP reagent.
-
Incubate the mixture for a specified time (e.g., 4-30 minutes) at 37°C.
-
Measure the absorbance of the blue-colored solution at approximately 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard.
-
Conclusion
Based on the available scientific literature, quercetin demonstrates a potent antioxidant capacity, supported by extensive quantitative data from various in vitro assays and a well-characterized mechanism of action involving the activation of the Nrf2 signaling pathway. While this compound is recognized for its antioxidant properties and its ability to modulate key cellular signaling pathways, a lack of specific quantitative data, such as IC50 values, currently prevents a direct and robust quantitative comparison with quercetin.
For researchers in drug development, this guide highlights the well-established antioxidant profile of quercetin, making it a strong candidate for applications where potent antioxidant activity is desired. Further research is warranted to quantify the antioxidant capacity of this compound using standardized assays to enable a direct comparison and to fully elucidate its mechanisms of action. This would provide a more complete understanding of its potential as a therapeutic agent.
References
- 1. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antioxidant properties of the biflavonoid agathisflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Hinokiflavone: A Guide for Laboratory Professionals
Essential protocols for the safe and compliant disposal of hinokiflavone, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals handling this compound, a naturally occurring biflavonoid with a range of bioactive properties, proper disposal is a critical final step in the experimental workflow.[1] While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), a conservative and safety-conscious approach to its disposal is paramount. Adherence to general principles of chemical waste management is essential to ensure a safe laboratory environment and compliance with regulations.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) office. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed otherwise by the EHS.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect from potential contamination.
Spill Management: In the event of a spill, the spilled chemical and any absorbent materials used for cleanup should be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and removal by authorized personnel. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[2]
-
Waste Segregation and Collection:
-
Solid Waste: All solid this compound waste, including unused product, contaminated PPE, and lab supplies (e.g., weigh boats, filter paper), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2] High-density polyethylene (HDPE) containers are a suitable option.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and leak-proof hazardous waste container.[2] Do not mix this compound solutions with other chemical waste streams unless their compatibility has been verified to avoid violent reactions or the emission of flammable or poisonous gases.[2][3]
-
-
Container Requirements:
-
Waste must be stored in containers made of a compatible material that will not react with or absorb the contents.[3][4]
-
Containers must have a secure, leak-proof screw cap and be free from damage or deterioration.[3][5]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[3]
-
-
Labeling:
-
Storage in a Satellite Accumulation Area (SAA):
-
Scheduling Waste Pick-Up:
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Storage in SAA | 55 gallons | [6][7] |
| Maximum Acutely Toxic Waste Storage in SAA | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Timeframe for Removal of Full Containers from SAA | Within 3 calendar days | [3][6][7] |
| Maximum Storage Time for Partially Filled Containers in SAA | Up to 1 year | [3] |
| pH Range for Potential Drain Disposal (with EHS approval) | > 5.0 and < 12.5 | [3] |
Experimental Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Hinokiflavone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Hinokiflavone. The following procedures are designed to ensure personnel safety and proper management of the compound in a laboratory setting.
Hazard Assessment
According to the Safety Data Sheet (SDS) provided by suppliers, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The substance has no assigned hazard pictograms, signal words, or hazard statements. However, it is the user's responsibility to establish appropriate handling and protection methods based on the specific conditions of use.
The hazard ratings for this compound are summarized in the table below, indicating a low level of risk under standard laboratory conditions.
| Hazard Rating System | Health | Flammability | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Scale: 0 = Minimal Hazard, 4 = Severe Hazard
Personal Protective Equipment (PPE)
Although this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following PPE is recommended when handling this compound, particularly in its powdered form.[1][2]
-
Body Protection: A standard laboratory coat should be worn to protect against incidental contact with the skin.[2]
-
Hand Protection: Disposable nitrile gloves are required to prevent skin contact.[2] If handling solutions, ensure gloves are resistant to the solvent being used.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] When there is a risk of splashing, such as when preparing solutions, chemical safety goggles or a face shield worn over safety glasses are necessary.[2][3][4]
-
Respiratory Protection: For procedures that may generate dust, such as weighing or transferring the powder, it is advisable to work in a fume hood or a well-ventilated area. If a fume hood is not available, a dust mask (e.g., N95) should be worn.
Operational Plan: Step-by-Step Handling Procedures
The following protocols provide a structured approach to handling this compound in both its solid and dissolved forms to ensure safety and procedural consistency.
1. Handling Solid this compound (Powder)
-
Preparation: Before handling, ensure the work area (e.g., laboratory bench, fume hood) is clean and uncluttered. Allow the product vial to equilibrate to room temperature for at least one hour before opening.[5]
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of the powder within a chemical fume hood or a designated containment area to minimize the inhalation of airborne particles.
-
Use a spatula or other appropriate tool to carefully transfer the desired amount of this compound from its container to a weigh boat or receiving vessel.
-
Avoid creating dust. If the product has adhered to the cap or neck of the vial during transport, gently tap the vial to settle the contents before opening.[5]
-
Close the primary container tightly immediately after use.
-
-
Storage: Store this compound in a dry, dark place.[6] For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it should be kept at -20°C.[1][6]
2. Preparing this compound Solutions
-
Solvent Selection: this compound is soluble in DMSO (2 mg/mL).[1]
-
Dissolving the Compound:
-
In a fume hood, add the selected solvent to the vessel containing the pre-weighed this compound powder.
-
Mix the solution by vortexing or sonicating until the solid is completely dissolved.
-
Ensure the container is securely capped during mixing to prevent spills.
-
-
Storage of Solutions: Store stock solutions in tightly sealed vials at -20°C to maintain stability. Avoid repeated freeze-thaw cycles.
Below is a workflow diagram for the handling of this compound.
Caption: Workflow for Handling this compound.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection. This compound and materials contaminated with it should be treated as chemical waste.
-
Solid Waste:
-
Collect all solid this compound waste, including unused product and contaminated items (e.g., gloves, weigh boats, pipette tips), in a designated, leak-proof hazardous waste container.[7]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).[7]
-
Label the container clearly as "Hazardous Waste" and list "this compound" as a component.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and leak-proof hazardous liquid waste container.[7]
-
Do not mix this compound solutions with other chemical waste streams unless their compatibility is confirmed.[7]
-
Clearly label the container with its contents, including the solvent used.
-
-
Arranging for Disposal:
-
Store the sealed and labeled waste containers in a designated secondary containment area until pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]
-
Follow all institutional and local regulations for the final disposal of chemical waste.[7][8]
-
References
- 1. This compound ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. bvl.bund.de [bvl.bund.de]
- 5. This compound | CAS:19202-36-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
